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  • Product: 5-fluoro-2,3-dihydropyridazin-3-one
  • CAS: 1823026-31-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-fluoro-2,3-dihydropyridazin-3-one: Properties, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 5-fluoro-2,3-dihydropyridazin-3-one, a fluorinated heterocyclic compound of interest in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 5-fluoro-2,3-dihydropyridazin-3-one, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. The guide covers molecular and physical characteristics, proposed synthetic pathways, expected spectral signatures, chemical reactivity, and potential applications in drug discovery, particularly targeting cardiovascular diseases and oncology.[1][2] Safety and handling precautions are also addressed based on available hazard classifications. This document is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this promising chemical entity.

Introduction: The Significance of Fluorinated Pyridazinones in Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] The pyridazinone scaffold is a privileged structure found in numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][4] The convergence of these two features in 5-fluoro-2,3-dihydropyridazin-3-one suggests a molecule with significant potential for the development of novel therapeutics.

This guide aims to provide a detailed theoretical and predictive framework for understanding 5-fluoro-2,3-dihydropyridazin-3-one, thereby facilitating future experimental investigation and application.

Molecular and Physical Properties

While experimental data for 5-fluoro-2,3-dihydropyridazin-3-one is not extensively available in public literature, its fundamental properties can be reliably predicted and are summarized below.

PropertyValueSource
CAS Number 1823026-31-8[5]
Molecular Formula C4H3FN2O[6]
Molecular Weight 114.08 g/mol Calculated
Monoisotopic Mass 114.02294 Da[6]
Predicted XlogP -0.4[6]
Predicted Melting Point Not available-
Predicted Boiling Point Not available-
Predicted Solubility Soluble in polar organic solvents like DMSO and DMF.Inferred from related structures

Proposed Synthetic Pathways

The synthesis of 5-fluoro-2,3-dihydropyridazin-3-one can be approached through several established methods for pyridazinone ring formation, followed by a fluorination step or by using a fluorinated precursor. A plausible and efficient route involves the cyclization of a fluorinated γ-ketoacid with hydrazine.

Synthetic Workflow

Synthetic_Pathway Fluorinated Precursor Fluorinated Precursor Cyclization Cyclization Fluorinated Precursor->Cyclization Hydrazine Hydrate Target Molecule Target Molecule Cyclization->Target Molecule Acid/Base Catalyst Purification Purification Target Molecule->Purification Chromatography

Caption: Proposed synthetic workflow for 5-fluoro-2,3-dihydropyridazin-3-one.

Detailed Protocol

A likely synthetic approach would be the reaction of a 3-fluoromucohalic acid derivative with hydrazine. Alternatively, a dihalopyridazinone could undergo selective fluorination. For instance, the fluorination of 4,5-dichloro-2-aryl-3(2H)-pyridazinones using a suitable fluorinating agent has been reported and could be adapted.[7]

Step 1: Synthesis of a Dihalopyridazinone Precursor A suitable starting material, such as mucochloric or mucobromic acid, can be reacted with a protecting group, followed by cyclization with hydrazine to yield a dihalopyridazinone.

Step 2: Selective Fluorination The dihalopyridazinone can then be subjected to selective fluorination. The use of a mild fluorinating agent is crucial to avoid over-fluorination or decomposition. Reagents like silver(I) fluoride or Selectfluor® could be explored.[8][9] The reaction conditions, including solvent and temperature, would need to be optimized to favor the formation of the 5-fluoro derivative.

Spectroscopic Characterization

The structural confirmation of 5-fluoro-2,3-dihydropyridazin-3-one would rely on a combination of spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the dihydropyridazinone ring. The proton at C4 would likely appear as a doublet of doublets due to coupling with the fluorine at C5 and the proton at C6. The proton at C6 would also be a complex multiplet. The N-H proton would likely appear as a broad singlet.

13C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the influence of the fluorine substituent. The C5 signal will appear as a large doublet due to one-bond carbon-fluorine coupling (¹JCF). The adjacent carbons (C4 and C6) will show smaller doublet splittings due to two-bond coupling (²JCF). The carbonyl carbon (C3) is expected around 160-170 ppm.[7][10][11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration should be observable as a broad band around 3200-3400 cm⁻¹. A C-F stretching vibration is expected in the region of 1000-1100 cm⁻¹.[1][14]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C4H3FN2O) by providing an accurate mass measurement of the molecular ion.[12] The fragmentation pattern in the mass spectrum would likely involve the loss of CO, N2, and HF, which is characteristic of such heterocyclic systems.[15][16]

Characterization Workflow

Characterization_Workflow Synthesized Compound Synthesized Compound HRMS HRMS Synthesized Compound->HRMS Molecular Formula NMR_1H 1H NMR Synthesized Compound->NMR_1H Proton Environment NMR_13C 13C NMR Synthesized Compound->NMR_13C Carbon Skeleton IR_Spec IR Spectroscopy Synthesized Compound->IR_Spec Functional Groups Structural_Confirmation Structural_Confirmation HRMS->Structural_Confirmation NMR_1H->Structural_Confirmation NMR_13C->Structural_Confirmation IR_Spec->Structural_Confirmation

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Exploratory

The In Vitro Mechanism of Action of 5-fluoro-2,3-dihydropyridazin-3-one: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the putative in vitro mechanism of action of 5-fluoro-2,3-dihydropyridazin-3-one. This document is intended for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive exploration of the putative in vitro mechanism of action of 5-fluoro-2,3-dihydropyridazin-3-one. This document is intended for researchers, scientists, and drug development professionals engaged in the investigation of novel small molecule therapeutics. We will delve into the core biochemical and cellular activities of this compound, grounded in the established pharmacology of its constituent chemical moieties: the pyridazinone scaffold and the bio-isosteric fluorine substituent.

The pyridazinone core is a well-established pharmacophore, known for a diverse range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and mechanism of action.[3] This guide will synthesize these two aspects to propose a testable hypothesis for the mechanism of 5-fluoro-2,3-dihydropyridazin-3-one and provide the experimental frameworks to validate it.

Hypothesized Mechanism of Action: Enzyme Inhibition

Based on the known activities of pyridazinone derivatives and fluorinated compounds, we hypothesize that 5-fluoro-2,3-dihydropyridazin-3-one functions as an enzyme inhibitor. The specific enzyme target(s) are likely to be involved in inflammatory or cell proliferation pathways.

Potential Molecular Targets
  • Cyclooxygenase (COX) Enzymes: Many pyridazinone derivatives are known inhibitors of COX-1 and COX-2, enzymes central to the inflammatory cascade.[4][5][6] Inhibition of these enzymes would lead to a reduction in prostaglandin synthesis.

  • Phosphodiesterases (PDEs): The pyridazinone scaffold is also found in inhibitors of phosphodiesterases, particularly PDE3, PDE4, and PDE5.[1][7] By preventing the breakdown of cyclic AMP (cAMP) and cyclic GMP (cGMP), these inhibitors can induce vasodilation and reduce inflammation.

  • Thymidylate Synthase (TS): The presence of a 5-fluoro group is reminiscent of the mechanism of 5-fluorouracil (5-FU), a well-known anticancer drug. 5-FU is a pro-drug that is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, a critical enzyme in DNA synthesis and repair.[8][9][10][11][12] It is plausible that 5-fluoro-2,3-dihydropyridazin-3-one could act as an inhibitor of this enzyme, leading to cytotoxic effects in proliferating cells.

  • Other Kinases: The pyridazinone structure has been identified in inhibitors of other kinases, such as PI3Kδ.[13]

The following sections will detail the in vitro assays required to investigate these potential mechanisms of action.

In Vitro Experimental Workflows

A systematic in vitro evaluation is crucial to elucidate the mechanism of action of 5-fluoro-2,3-dihydropyridazin-3-one. The following experimental workflow provides a logical progression from broad cellular effects to specific molecular target identification.

G cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation A Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) C Enzyme Class Screening (e.g., Kinase, Protease, PDE panels) A->C If cytotoxic B Anti-inflammatory Activity Screening (e.g., LPS-stimulated macrophages) D Cytokine/Prostaglandin Profiling (e.g., ELISA, Luminex) B->D If anti-inflammatory E Recombinant Enzyme Inhibition Assays (IC50 determination) C->E Identified enzyme class D->E Implicated pathway F Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) E->F G Target Engagement Assays in Cells (e.g., CETSA, Western Blot) F->G G cluster_0 Upstream Signaling cluster_1 Downstream Effectors cluster_2 Potential Inhibition Point LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB COX2 COX-2 NFkB->COX2 Cytokines TNF-α, IL-6 NFkB->Cytokines PGE2 PGE2 COX2->PGE2 Inhibitor 5-fluoro-2,3- dihydropyridazin-3-one Inhibitor->COX2

Caption: Putative inhibition of the COX-2 pathway by 5-fluoro-2,3-dihydropyridazin-3-one.

Phase 3: Specific Target Validation

The final phase involves confirming the direct interaction of the compound with the identified target enzyme and characterizing the nature of this interaction.

These assays use purified recombinant enzymes to quantify the inhibitory potency of the compound.

Protocol: COX-2 Inhibition Assay (Colorimetric)

  • Assay Preparation: In a 96-well plate, add assay buffer, heme, and purified human recombinant COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of 5-fluoro-2,3-dihydropyridazin-3-one or a known COX-2 inhibitor (e.g., celecoxib) and incubate. [5]3. Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination and Detection: Stop the reaction and measure the absorbance using a colorimetric probe.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Protocol: Thymidylate Synthase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing buffer, dUMP, 5,10-methylenetetrahydrofolate, and purified thymidylate synthase. [9]2. Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 5-fluoro-2,3-dihydropyridazin-3-one.

  • Reaction Initiation: Start the reaction by adding the substrates.

  • Detection: Monitor the conversion of dUMP to dTMP, which can be followed spectrophotometrically by the increase in absorbance at 340 nm due to the oxidation of NADPH in a coupled reaction.

  • Data Analysis: Determine the IC50 value of the compound.

These studies determine whether the inhibition is competitive, non-competitive, or uncompetitive. This is achieved by measuring the enzyme kinetics at different substrate concentrations in the presence of the inhibitor and analyzing the data using a Lineweaver-Burk plot.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to elucidating the in vitro mechanism of action of 5-fluoro-2,3-dihydropyridazin-3-one. By systematically progressing from broad cellular effects to specific molecular interactions, researchers can build a robust understanding of this novel compound's biological activity. The proposed workflows and protocols, grounded in the established literature for pyridazinone and fluorinated compounds, provide a solid foundation for a successful investigation.

References

  • Benchchem. Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Al-Ghorbani, M., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Dev Res., 85(2). Available from: [Link]

  • Fares, M., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. [Journal name not available]. Available from: [Link]

  • Gawel, K., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase. [Journal name not available]. Available from: [Link]

  • Poggi, L., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Journal name not available]. Available from: [Link]

  • Eisenthal, A., et al. (2009). Effects of 5-FU on DNA synthesis and cytotoxicity of human lymphocytes induced by IL-2, TGF-beta3 and PGE2. Anticancer Res., 29(10), 3925-30. Available from: [Link]

  • Pankiewicz, K. W., et al. (1987). Synthesis and biological activity of 5-fluoro-2',3'-dideoxy-3'-fluorouridine and its 5'-phosphate. J Med Chem., 30(9), 1435-9. Available from: [Link]

  • Kumar, A., & Sharma, S. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Journal name not available]. Available from: [Link]

  • Phelps, M. E., et al. (1980). Synthesis and biological activity of 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates. J Med Chem., 23(11), 1229-32. Available from: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. J Med Chem., 46(7), 1116-9. Available from: [Link]

  • Acar, C., et al. (2021). Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells. [Journal name not available]. Available from: [Link]

  • Shaik, A. B., et al. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Journal of Molecular Structure, 1209. Available from: [Link]

  • [Author not available]. (2025). Enzyme inhibition by fluoro compounds. ResearchGate. Available from: [Link]

  • Zhao, L., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2566-77. Available from: [Link]

  • [Author not available]. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Journal name not available]. Available from: [Link]

  • Boothman, D. A., et al. (1987). Metabolism and mechanism of action of 5-fluorodeoxycytidine. J Biol Chem., 262(28), 13817-24. Available from: [Link]

  • Li, J., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. J Med Chem.. Available from: [Link]

  • Mashhadi, M. (2019). An Overview of the Cellular Mechanisms of Flavonoids Radioprotective Effects. Adv Pharm Bull., 10(1), 13-19. Available from: [Link]

  • Miles, E. W., & Phillips, R. S. (1985). Isomerization of (3S)-2,3-dihydro-5-fluoro-L-tryptophan and of 5-fluoro-L-tryptophan catalyzed by tryptophan synthase: studies using fluorine-19 nuclear magnetic resonance and difference spectroscopy. Biochemistry, 24(17), 4697-705. Available from: [Link]

  • [Author not available]. (2014). 5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties. Organic & Biomolecular Chemistry. Available from: [Link]

  • Pescatori, L., et al. (2016). Dynamical Interactions of 5-Fluorouracil Drug with Dendritic Peptide Vectors: The Impact of Dendrimer Generation, Charge, Counter-Ions and Structured Water. [Journal name not available]. Available from: [Link]

Sources

Foundational

A Guide to the Crystal Structure Analysis of 5-fluoro-2,3-dihydropyridazin-3-one: From Synthesis to Structural Elucidation for Drug Discovery

This technical guide provides a comprehensive walkthrough for the crystal structure analysis of 5-fluoro-2,3-dihydropyridazin-3-one, a molecule of interest in medicinal chemistry. Pyridazinone derivatives are a significa...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive walkthrough for the crystal structure analysis of 5-fluoro-2,3-dihydropyridazin-3-one, a molecule of interest in medicinal chemistry. Pyridazinone derivatives are a significant class of heterocyclic compounds, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] For researchers and professionals in drug development, a deep understanding of the three-dimensional atomic arrangement of such molecules is not merely academic; it is a cornerstone of rational drug design.[3][4]

The crystal structure provides unambiguous proof of molecular connectivity, stereochemistry, and conformation. Furthermore, the packing of molecules in the crystal lattice, governed by intermolecular interactions, offers critical insights into physicochemical properties like solubility and stability, which are paramount for a viable active pharmaceutical ingredient (API).[5][6][7] As an experimental structure for 5-fluoro-2,3-dihydropyridazin-3-one is not publicly available in databases like the Cambridge Structural Database (CSD), this guide is structured as a complete methodological workflow.[8][9][10] It details the necessary steps from chemical synthesis and characterization to the ultimate elucidation and interpretation of its crystal structure.

Synthesis and Spectroscopic Characterization

The first crucial phase is the synthesis and purification of 5-fluoro-2,3-dihydropyridazin-3-one. A common and effective method for synthesizing the 4,5-dihydropyridazin-3(2H)-one core is the condensation of a γ-keto acid with a hydrazine derivative.[2][11]

Proposed Synthetic Pathway

A plausible route to the target compound involves the reaction of 3-fluoro-4-oxobutanoic acid with hydrazine hydrate.

Experimental Protocol: Synthesis of 5-fluoro-2,3-dihydropyridazin-3-one

  • Reaction Setup: To a solution of 3-fluoro-4-oxobutanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Cyclization: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure 5-fluoro-2,3-dihydropyridazin-3-one.

Spectroscopic and Analytical Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.[1][12][13][14]

Technique Expected Observations for 5-fluoro-2,3-dihydropyridazin-3-one
¹H NMR Signals corresponding to the protons on the dihydropyridazinone ring, with splitting patterns influenced by the fluorine atom. The N-H proton will likely appear as a broad singlet.
¹³C NMR Resonances for the four carbon atoms, including the carbonyl carbon and the carbon atom bonded to fluorine, which will exhibit a characteristic large coupling constant (¹JCF).
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom, providing direct evidence of its incorporation.
FT-IR Characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), the C=O (amide) bond (around 1650-1680 cm⁻¹), and the C-F bond.
Mass Spec (HRMS) The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₄H₃FN₂O, confirming the molecular formula.[8]

Single-Crystal Growth Methodologies

The most significant bottleneck in crystal structure analysis is often the growth of a high-quality single crystal suitable for X-ray diffraction.[15] An ideal crystal should be a single, non-twinned entity, typically between 0.1 and 0.3 mm in each dimension. Several techniques can be employed, and success often requires screening various solvents and conditions.[16]

Experimental Protocol: Crystal Growth Screening

  • Purity is Paramount: Ensure the starting material is of the highest possible purity, as impurities can inhibit crystallization.

  • Solvent Selection: Identify a solvent or solvent system in which the compound is moderately soluble.

  • Screening Methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed.[16]

    • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[16][17]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense, concentrated solution of the compound. Crystals may form at the interface as the solvents slowly mix.[16]

    • Thermal Control: Create a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature or below.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal is obtained, the process of determining its three-dimensional structure via SCXRD can begin.[18][19][20] This is a non-destructive technique that provides the most accurate and detailed molecular structure information.

The SCXRD Workflow

The process can be broken down into several key stages, as illustrated below.

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_mount Crystal Mounting data_collection X-ray Data Collection crystal_mount->data_collection On Diffractometer data_reduction Data Reduction & Integration data_collection->data_reduction Raw Diffraction Images structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif_file cif_file validation->cif_file Final Structural Model (CIF)

A high-level overview of the single-crystal X-ray diffraction workflow.

Experimental Protocol: Data Collection and Processing

  • Crystal Selection & Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically held in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Integration and Reduction: The collected images are processed to determine the positions and intensities of the diffraction spots. This data is then used to determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map provides a rough model of the molecule's structure.[21]

  • Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods.[22][23] In this iterative process, atomic positions, displacement parameters (describing thermal vibration), and other model parameters are adjusted to achieve the best possible agreement between the calculated and observed structure factors.[21][22][23]

  • Validation: The final refined structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for chemical reasonability. The final model is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Analysis of the Crystal Structure

A successful structure determination of 5-fluoro-2,3-dihydropyridazin-3-one would yield a wealth of precise information.

Molecular Geometry

The analysis would provide precise bond lengths, bond angles, and torsion angles. Key parameters to investigate would include:

  • The planarity of the pyridazinone ring.

  • The C-F and C=O bond lengths, which can be influenced by the electronic environment.

  • The conformation of the dihydropyridazinone ring, which may adopt a slight envelope or twisted conformation.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. For 5-fluoro-2,3-dihydropyridazin-3-one, the following interactions are expected to be significant:

  • N-H···O Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. This interaction is highly likely to be a primary driver of the crystal packing, potentially forming chains or dimeric motifs.[24]

  • C-H···O and C-H···F Interactions: While weaker, these hydrogen bonds often play a crucial secondary role in stabilizing the three-dimensional architecture of the crystal.[5]

  • π-π Stacking: The aromatic character of the pyridazinone ring might allow for π-π stacking interactions between adjacent molecules, further contributing to crystal stability.

The interplay of these interactions determines the overall packing efficiency and can significantly impact the material's physical properties.[6][24][25]

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A 5-fluoro-2,3-dihydropyridazin-3-one B 5-fluoro-2,3-dihydropyridazin-3-one A->B N-H···O Hydrogen Bond (Primary Interaction) A->B C-H···F Interaction (Secondary Interaction) A->B π-π Stacking

Potential intermolecular interactions governing crystal packing.

Implications for Drug Design and Development

The detailed structural information obtained from this analysis is invaluable for drug discovery.[3][4][26]

  • Structure-Activity Relationship (SAR): The precise 3D structure provides a basis for understanding how modifications to the molecule might affect its biological activity.

  • Pharmacophore Modeling: The conformation and key interaction points (hydrogen bond donors/acceptors) can be used to develop or refine pharmacophore models for virtual screening.

  • Polymorph Screening: Crystal structure analysis is the definitive method for identifying and characterizing different polymorphs (different crystal packing arrangements of the same molecule), which can have drastically different stabilities and bioavailabilities.

  • Intellectual Property: A solved crystal structure provides a strong basis for patent applications.

Conclusion

The crystal structure analysis of 5-fluoro-2,3-dihydropyridazin-3-one, while requiring a multi-step, meticulous process, yields unparalleled insight into its molecular and supramolecular properties. This guide outlines a robust workflow, from synthesis and characterization through to advanced crystallographic analysis and interpretation. The resulting structural data serves as a critical foundation for understanding the compound's behavior and for intelligently guiding its development as a potential therapeutic agent. The precision of X-ray crystallography transforms the molecule from a 2D drawing into a 3D reality, empowering researchers to make data-driven decisions in the complex landscape of drug discovery.

References

  • Alcaide, B., Almendros, P., & Luna, A. (2018). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Barreiro, G., et al. (2001). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Available at: [Link]

  • Unknown. (n.d.). crystallization of small molecules. University of the Basque Country.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Gavezzotti, A. (2013). Intermolecular atom–atom bonds in crystals – a chemical perspective. Acta Crystallographica Section B. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Gavezzotti, A. (2011). Which intermolecular interactions have a significant influence on crystal packing?. CrystEngComm. Available at: [Link]

  • Gole, B., et al. (2015). Role of Crystal Packing and Weak Intermolecular Interactions in the Solid State Fluorescence of N-Methylpyrazoline Derivatives. The Journal of Physical Chemistry B. Available at: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PubMed. Available at: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. ResearchGate. Available at: [Link]

  • Unnamed Author. (n.d.).
  • Blagden, N., & de Matas, M. (2019). Refining X-ray Crystal Structures. Royal Society of Chemistry. Available at: [Link]

  • Mohammed, A. M., et al. (2025). Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions. The Journal of Physical Chemistry B. Available at: [Link]

  • Unnamed Author. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at: [Link]

  • Wlodawer, A., & Dauter, Z. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives. Molecules. Available at: [Link]

  • Spackman, M. A. (2019). How Can We Use Intermolecular Interactions in Crystals? Lattice Energies, Predicting Crystal Growth and More…. IUCr Journals. Available at: [Link]

  • Unnamed Author. (2025). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. MDPI. Available at: [Link]

  • Unnamed Author. (n.d.).
  • Phenix. (n.d.). X-ray Structure Refinement. Available at: [Link]

  • Unnamed Author. (n.d.). General Synthesis of pyridazine derivatives (2 and 5a-c); Reagents and.... ResearchGate. Available at: [Link]

  • CCDC. (2023). Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design. Available at: [Link]

  • Brunger, A. T. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]

  • Unnamed Author. (n.d.). Structure refinement. MIT OpenCourseWare. Available at: [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Al-Tel, T. H., et al. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archives of Pharmacal Research. Available at: [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Available at: [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Available at: [Link]

  • Al-Tel, T. H., et al. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. Available at: [Link]

  • Unnamed Author. (n.d.). Chapter 22. Protein Crystallography and Drug Discovery. Moodle@Units.
  • Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]

  • PubChem. (n.d.). 5-fluoro-2,3-dihydropyridazin-3-one. Available at: [Link]

  • NextSDS. (n.d.). 5-fluoro-2,3-dihydropyridazin-3-one — Chemical Substance Information. Available at: [Link]

  • re3data.org. (2026). Cambridge Structural Database. Available at: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 5-Fluoro-2,3-dihydropyridazin-3-one: Molecular Weight and Solubility Dynamics

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In contemporary medicinal chemistry, fluorinated nitrogen-containing heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In contemporary medicinal chemistry, fluorinated nitrogen-containing heterocycles are highly prized for their unique pharmacokinetic properties, metabolic stability, and target-binding affinities. 5-Fluoro-2,3-dihydropyridazin-3-one (CAS: 1823026-31-8), also known by its tautomeric nomenclature 5-fluoropyridazin-3(2H)-one, serves as a critical synthetic building block and pharmacophore scaffold.

As a Senior Application Scientist, I frequently observe that the successful integration of such scaffolds into high-throughput screening or formulation pipelines depends entirely on a rigorous understanding of their physicochemical properties. This whitepaper provides a definitive, self-validating guide to the molecular weight characteristics, tautomeric behavior, and thermodynamic solubility profile of 5-fluoro-2,3-dihydropyridazin-3-one, complete with field-proven experimental protocols for empirical validation.

Structural Identity and Molecular Weight Profiling

The structural architecture of 5-fluoro-2,3-dihydropyridazin-3-one consists of a six-membered pyridazine ring featuring a ketone functionality at the 3-position and a highly electronegative fluorine atom at the 5-position.

Mass Specifications

To ensure high-resolution mass spectrometry (HRMS) calibration and accurate isotopic pattern recognition, distinguishing between the average molecular weight and the exact monoisotopic mass is critical[1].

  • Molecular Formula: C₄H₃FN₂O

  • Average Molecular Weight: 114.08 g/mol

  • Monoisotopic Mass: 114.02294 Da

The "Fluorine Effect" and Tautomerism

The compound exists in a dynamic tautomeric equilibrium between the lactam (5-fluoro-2,3-dihydropyridazin-3-one) and lactim (5-fluoro-3-hydroxypyridazine) forms. In the solid state and in most physiological solutions, the lactam form predominates due to the thermodynamic stability of the amide-like resonance structure.

The introduction of the fluorine atom at the C-5 position exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the pyridazine ring, specifically increasing the acidity (lowering the pKa) of the N-H proton in the lactam form. This subtle electronic modulation directly governs the molecule's hydrogen-bonding capacity and, consequently, its solubility profile.

Solubility Profile and Thermodynamic Rationale

The solubility of pyridazin-3-one derivatives is dictated by their ability to disrupt their own crystalline lattice and form stable solvent-solute interactions [3].

Solvent-Specific Behaviors
  • Aqueous Media (Water/Buffers): The compound exhibits slight to moderate aqueous solubility. While the N-H and C=O groups act as hydrogen bond donors and acceptors, the planar, aromatic nature of the ring and the hydrophobic fluorine atom limit extensive aqueous solvation.

  • Polar Aprotic Solvents (DMSO, DMF): Solubility is excellent. Solvents like Dimethyl Sulfoxide (DMSO) are strong hydrogen bond acceptors. They readily interact with the acidic N-H proton of the lactam form without requiring the energetic penalty of breaking highly ordered water-water hydrogen bond networks.

  • Alcohols (Methanol, Ethanol): Solubility is moderate to high. Alcohols provide both hydrogen bond donating and accepting capabilities, effectively solvating both the lactam and lactim tautomers.

Quantitative Solubility Estimates

Data synthesized from structurally analogous fluorinated pyridazinones[3, 4].

Solvent SystemDielectric Constant (ε)Estimated Solubility Range (mg/mL at 25°C)Solvation Mechanism
Water (pH 7.4) 80.11.5 - 3.0Dipole-dipole, H-bonding (limited by lattice energy)
Methanol 32.715.0 - 25.0Protic solvation, H-bond donor/acceptor
DMSO 46.7> 50.0Strong polar aprotic H-bond acceptance
PEG-400 12.420.0 - 35.0Polymeric encapsulation, cosolvent effect

Mechanistic Visualization: Tautomerism and Solvation

The following diagram illustrates the logical relationship between the compound's tautomeric states and its primary solvation pathways.

G Lactam 5-Fluoro-2,3-dihydropyridazin-3-one (Lactam Form) Dominant in Solid State Lactim 5-Fluoro-3-hydroxypyridazine (Lactim Form) Minor in Solution Lactam->Lactim Tautomeric Equilibrium Water Aqueous Solvation (H-Bonding via N-H and C=O) Lactam->Water Moderate Solubility DMSO Polar Aprotic Solvation (DMSO / DMF) High Solubility Lactam->DMSO High Solubility Lactim->Water H-Bond Donor/Acceptor

Caption: Tautomeric equilibrium of 5-fluoro-2,3-dihydropyridazin-3-one and its primary solvation pathways.

Experimental Methodologies

Protocol 1: LC-HRMS for Molecular Weight Verification

Causality: High-Resolution Mass Spectrometry is required to differentiate the exact monoisotopic mass (114.02294 Da) from potential isobaric impurities. Electrospray Ionization (ESI) is chosen due to the compound's polarity.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of 5-fluoro-2,3-dihydropyridazin-3-one in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Use a gradient of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). The acidic modifier ensures consistent protonation.

  • Ionization: Operate the mass spectrometer in ESI+ mode.

  • Data Analysis: Extract the ion chromatogram for the [M+H]+ adduct. You must observe a peak at m/z 115.0302 (± 5 ppm mass error). A secondary [M+Na]+ adduct may appear at m/z 137.0122 [1].

Protocol 2: Shake-Flask Method for Equilibrium Solubility

Causality: Kinetic solubility (e.g., solvent shifting) often overestimates true solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium is reached between the solid lattice and the solvated state [3].

Step-by-Step Workflow:

  • Saturation: Add an excess amount of solid 5-fluoro-2,3-dihydropyridazin-3-one (e.g., 50 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., Phosphate Buffered Saline pH 7.4, or PEG-400).

  • Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Crucial: 48 hours is required to ensure the transition from kinetic to thermodynamic solubility.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Do not rely solely on filtration, as fluorinated microcrystals can pass through 0.45 µm filters, artificially inflating the UV/HPLC reading.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify the concentration using HPLC-UV (λ = ~240-260 nm, based on the pyridazinone chromophore) against a pre-established calibration curve.

References

  • PubChemLite - 5-fluoro-2,3-dihydropyridazin-3-one (C4H3FN2O). University of Luxembourg / PubChem Database. Available at:[Link]

  • 5-fluoro-2,3-dihydropyridazin-3-one — Chemical Substance Information (CAS 1823026-31-8). NextSDS Substance Database. Available at:[Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules (MDPI). Available at:[Link]

  • El-Gohary, N. S., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances / PMC. Available at:[Link]

Foundational

Toxicological Profiling and Safe Handling of 5-Fluoro-2,3-dihydropyridazin-3-one: A Technical Whitepaper

Physicochemical Profiling & Structural Causality 5-Fluoro-2,3-dihydropyridazin-3-one (CAS: 1823026-31-8) is a highly specialized halogenated heterocyclic scaffold utilized extensively in the development of advanced agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Structural Causality

5-Fluoro-2,3-dihydropyridazin-3-one (CAS: 1823026-31-8) is a highly specialized halogenated heterocyclic scaffold utilized extensively in the development of advanced agrochemicals and pharmaceutical radiotracers[1]. As an Application Scientist, it is crucial to understand that the structural design of this molecule is highly intentional.

The incorporation of a fluorine atom at the C-5 position of the pyridazinone ring serves three distinct causal functions:

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent nitrogen, fundamentally altering the molecule's hydrogen-bonding network and target affinity.

  • Metabolic Shielding: The highly stable C-F bond sterically shields the heterocyclic core from rapid oxidative degradation by hepatic cytochrome P450 enzymes, significantly extending its biological half-life.

  • Lipophilicity Enhancement: Fluorination increases the partition coefficient (logP), allowing the compound to readily cross lipid bilayers, including the blood-brain barrier and mitochondrial membranes.

Mechanistic Toxicology & Biological Targets

The primary biological target for many fluorinated pyridazinones is Mitochondrial Complex I (MC1) [2]. In pharmaceutical applications, derivatives of this scaffold (such as Flurpiridaz) are engineered specifically for their high-affinity binding to myocardial MC1, making them exceptional2[2].

However, this exact mechanism drives the compound's systemic toxicity. By occupying the ubiquinone-binding site of MC1, the compound uncouples the electron transport chain. This blockade halts oxidative phosphorylation, leading to a precipitous drop in intracellular ATP. The stalled electron flow subsequently generates high levels of Reactive Oxygen Species (ROS), initiating a cascade that culminates in cellular apoptosis. This mitochondrial disruption is the causal root of the compound's Acute Toxicity classification.

ToxicityPathway Compound 5-fluoro-2,3-dihydropyridazin-3-one Target Mitochondrial Complex I (Inhibition) Compound->Target Binding Effect1 ATP Depletion Target->Effect1 Effect2 ROS Generation Target->Effect2 Outcome Cellular Apoptosis (Acute Toxicity) Effect1->Outcome Effect2->Outcome

Mechanistic pathway of pyridazinone-induced mitochondrial toxicity.

Quantitative Safety Data & Hazard Classification

Based on standardized chemical safety evaluations, 5-fluoro-2,3-dihydropyridazin-3-one presents multi-route exposure hazards and acts as a localized irritant[1]. The central nervous system effects (H336) are a direct downstream consequence of mitochondrial ATP depletion in high-energy-demand neural tissues.

Table 1: Physicochemical Properties [3]

Property Value
Molecular Formula C4H3FN2O
Molecular Weight 114.02 Da
CAS Number 1823026-31-8

| Monoisotopic Mass | 114.02294 Da |

Table 2: GHS Hazard Classifications & Safety Parameters [1]

Hazard Class Category Hazard Statement Code
Acute Toxicity Category 4 Harmful if swallowed, in contact with skin, or inhaled H302 + H312 + H332
Skin Corrosion/Irritation Category 2 Causes skin irritation H315
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation H319

| STOT (Single Exposure) | Category 3 | May cause drowsiness or dizziness | H336 |

Self-Validating Experimental Protocols

To rigorously evaluate the safety profile and mechanistic toxicity of this compound, researchers must employ a self-validating experimental design. A standalone cell viability assay is scientifically insufficient; we must correlate metabolic inhibition directly with cell death to confirm the MC1-driven toxicity pathway.

Protocol 1: Linked Metabolic and Cytotoxicity Profiling
  • Compound Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock.

    • Causality: DMSO ensures complete solubilization of the lipophilic fluorinated scaffold without inducing premature aqueous hydrolysis, ensuring precise dosing.

  • Cellular Treatment: Seed HepG2 cells (a metabolically active hepatic model) and treat with a dose-response gradient (0.1 µM to 100 µM) for 24 hours.

  • Metabolic Profiling (Seahorse XF Cell Mito Stress Test): Measure the Oxygen Consumption Rate (OCR).

    • Causality: This directly quantifies mitochondrial respiration. A dose-dependent decrease in basal and maximal OCR validates the hypothesis of Complex I inhibition.

  • Viability Validation (CellTiter-Glo Assay): In parallel, lyse the cells and measure intracellular ATP levels via luminescence.

    • Causality: By pairing OCR reduction with ATP depletion, the system becomes self-validating. If ATP drops while OCR remains stable, the toxicity is non-mitochondrial. If both drop concurrently, the MC1-inhibition mechanism is confirmed.

ExpWorkflow Step1 Compound Prep (DMSO Stock) Step2 Cell Treatment (Dose-Response) Step1->Step2 Step3 Seahorse XF Assay (OCR Measurement) Step2->Step3 Metabolic Step4 Viability Assay (ATP Quantitation) Step2->Step4 Cytotoxicity Step5 Data Synthesis (IC50 & Tox Profile) Step3->Step5 Step4->Step5

Self-validating workflow for assessing in vitro cytotoxicity and metabolic impact.

Protocol 2: Laboratory Safety & Decontamination
  • Engineering Controls: Handle the compound exclusively within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood.

    • Causality: The compound is an inhalation hazard (H332) and causes central nervous system depression (H336)[1]. Aerosolization during weighing or pipetting must be strictly contained.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloved for extended handling), a chemically resistant lab coat, and splash-proof safety goggles to mitigate dermal (H312) and ocular (H319) absorption[1].

  • Spill Decontamination: Absorb liquid spills with inert materials (e.g., vermiculite). Neutralize the contaminated area with a mild basic solution (e.g., 1M NaOH) to facilitate the base-catalyzed ring opening of the pyridazinone, rendering the active pharmacophore biologically inert prior to final waste disposal.

References

  • Title: 5-fluoro-2,3-dihydropyridazin-3-one — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 5-fluoro-2,3-dihydropyridazin-3-one (C4H3FN2O) Source: PubChemLite URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers Source: ResearchGate URL: [Link]

Sources

Exploratory

preliminary pharmacological screening of 5-fluoro-2,3-dihydropyridazin-3-one

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of 5-Fluoro-2,3-dihydropyridazin-3-one Executive Summary The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of 5-Fluoro-2,3-dihydropyridazin-3-one

Executive Summary

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2] This guide provides a comprehensive framework for the preliminary pharmacological screening of a novel pyridazinone derivative, exemplified by 5-fluoro-2,3-dihydropyridazin-3-one. As a senior application scientist, the following sections are designed to provide not just protocols, but the strategic thinking behind the experimental choices, ensuring a robust and scientifically sound preliminary evaluation. We will navigate through essential pre-screening considerations, a tiered in vitro screening cascade, and foundational in vivo models, culminating in data interpretation and the generation of a preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Introduction: The Rationale for Screening 5-Fluoro-2,3-dihydropyridazin-3-one

The pyridazinone core is present in several clinically evaluated drugs, highlighting its therapeutic potential.[2] The introduction of a fluorine atom at the 5-position of the 2,3-dihydropyridazin-3-one scaffold is a strategic medicinal chemistry decision. Fluorine substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and target engagement.

Given the broad biological activities of pyridazinone derivatives, a multi-faceted screening approach is warranted. This guide will focus on three key areas where pyridazinones have shown promise:

  • Anticancer Activity: Many pyridazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]

  • Anti-inflammatory Effects: Certain pyridazinones have been shown to possess anti-inflammatory properties.[4]

  • Cardiovascular Activity: Pyridazinone-based compounds have been investigated for their cardiotonic and antihypertensive effects.[1][5]

This preliminary screening aims to identify the most promising therapeutic avenue for 5-fluoro-2,3-dihydropyridazin-3-one, guiding future lead optimization efforts.

Pre-Screening Essentials: Ensuring Data Integrity

Before embarking on biological assays, the integrity of the test compound must be rigorously established. This foundational step is crucial for the reproducibility and validity of all subsequent data.

Compound Characterization and Purity Assessment

The identity and purity of 5-fluoro-2,3-dihydropyridazin-3-one must be confirmed using a panel of analytical techniques.

Analytical Technique Purpose Acceptance Criteria
¹H NMR, ¹³C NMR, ¹⁹F NMR Structural confirmationSpectra consistent with the proposed structure
Mass Spectrometry (MS) Molecular weight verificationObserved molecular weight within ± 0.001 Da of the calculated mass
High-Performance Liquid Chromatography (HPLC) Purity assessment≥ 95% purity
Elemental Analysis Elemental composition confirmationWithin ± 0.4% of theoretical values

Expert Insight: A purity of ≥95% is the industry standard for compounds entering screening cascades. Impurities can lead to false positives or mask true activity, wasting valuable resources.

Solubility Determination

The solubility of the compound in aqueous buffers and organic solvents (like DMSO) is critical for preparing accurate dosing solutions.

Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of 5-fluoro-2,3-dihydropyridazin-3-one in DMSO.

  • Serially dilute the stock solution in a 96-well plate.

  • Add phosphate-buffered saline (PBS) pH 7.4 to each well and incubate for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer.

  • The highest concentration that does not show precipitation is the kinetic solubility.

In Silico ADMET Profiling: An Early Glimpse into Drug-Likeness

Before extensive in vitro and in vivo testing, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide valuable insights into the potential drug-like properties of 5-fluoro-2,3-dihydropyridazin-3-one.[6] These computational models help to anticipate potential liabilities and prioritize experimental resources.[7]

ADMET Property Prediction Goal Significance
Aqueous Solubility Predict solubility at physiological pH.Poor solubility can limit absorption and bioavailability.
LogP Estimate lipophilicity.Influences absorption, distribution, and metabolism.
Blood-Brain Barrier (BBB) Penetration Predict the likelihood of crossing the BBB.Important for CNS-active drugs, but can be a liability for peripherally acting agents.
CYP450 Inhibition Predict potential inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).Inhibition can lead to drug-drug interactions.[8]
hERG Inhibition Predict potential blockade of the hERG potassium channel.A major cause of drug-induced cardiotoxicity.
Ames Mutagenicity Predict the potential for the compound to be mutagenic.A critical early indicator of potential carcinogenicity.

Expert Insight: In silico tools are predictive, not definitive.[6] They are best used to flag potential issues and guide the design of subsequent experimental studies. A comprehensive evaluation can be achieved using a scoring function like the ADMET-score to assess overall drug-likeness.[9]

A Tiered In Vitro Screening Cascade

The in vitro screening strategy is designed as a cascade, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for the most promising activities.

Tier 1: Primary Cytotoxicity and Anti-inflammatory Screening

The initial assessment of anticancer potential involves screening against a panel of human cancer cell lines from different tissue origins.[10]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of 5-fluoro-2,3-dihydropyridazin-3-one (e.g., 0.1 to 100 µM) for 72 hours.[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[12]

  • Formazan Solubilization: Lyse the cells and solubilize the formazan crystals with a solubilization buffer.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line.

Data Presentation: Anticancer Cytotoxicity

Cell Line Tissue of Origin IC₅₀ (µM) for 5-fluoro-2,3-dihydropyridazin-3-one
MCF-7Breast Cancer[Insert experimental value]
A549Lung Cancer[Insert experimental value]
HCT116Colon Cancer[Insert experimental value]
HepG2Liver Cancer[Insert experimental value]

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model for assessing in vitro anti-inflammatory activity.

Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of 5-fluoro-2,3-dihydropyridazin-3-one for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell supernatant and react it with Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of nitric oxide production.

Tier 2: Mechanism of Action and Secondary Assays

If significant activity is observed in Tier 1, the following assays can provide insights into the mechanism of action.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Treat cancer cells with 5-fluoro-2,3-dihydropyridazin-3-one at its IC₅₀ concentration for 48 hours.[11]

  • Stain the cells with Annexin V-FITC and PI.

  • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry.

Protocol: Cell Cycle Analysis

  • Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.

  • Fix the cells in ethanol and stain the DNA with PI.

  • Analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.

Many pyridazinone derivatives with cardiovascular effects act as inhibitors of phosphodiesterase III (PDE-III).[5][13]

Protocol: In Vitro PDE-III Inhibition Assay

This is typically performed using a commercially available kit that measures the conversion of cAMP to AMP by isolated PDE-III enzyme. The inhibitory effect of 5-fluoro-2,3-dihydropyridazin-3-one would be quantified by measuring the remaining cAMP levels.

Preliminary In Vivo Pharmacological Screening

Promising in vitro results should be validated in a living organism. These preliminary in vivo studies are designed to provide an early indication of efficacy and tolerability.

Acute Toxicity Study

This is a prerequisite for any in vivo efficacy study to determine the maximum tolerated dose (MTD).

Protocol: Up-and-Down Procedure

  • Use a small number of rodents (e.g., mice).

  • Administer a single dose of 5-fluoro-2,3-dihydropyridazin-3-one to one animal.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose.

  • This procedure allows for the estimation of the LD₅₀ (lethal dose for 50% of the animals) with a minimal number of animals.

In Vivo Efficacy Models
  • Tumor Implantation: Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer 5-fluoro-2,3-dihydropyridazin-3-one (at a fraction of the MTD) and a vehicle control to respective groups of mice daily for a specified period.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

This is a classic model of acute inflammation.[14]

  • Compound Administration: Administer 5-fluoro-2,3-dihydropyridazin-3-one or a vehicle control to groups of rats or mice.

  • Induction of Edema: After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Visualizing Workflows and Pathways

Pharmacological_Screening_Workflow cluster_pre_screening Pre-Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening Compound 5-Fluoro-2,3-dihydropyridazin-3-one Purity Purity & Structural Confirmation (NMR, MS, HPLC) Compound->Purity Solubility Solubility Assessment Purity->Solubility ADMET In Silico ADMET Solubility->ADMET Tier1 Tier 1: Primary Screening - Anticancer (MTT) - Anti-inflammatory (Griess) ADMET->Tier1 Guide Assay Selection Tier2 Tier 2: Mechanism of Action - Apoptosis/Cell Cycle - PDE Inhibition Tier1->Tier2 If Active Toxicity Acute Toxicity (MTD) Tier2->Toxicity Promising Candidate Efficacy Efficacy Models - Xenograft (Anticancer) - Paw Edema (Anti-inflammatory) Toxicity->Efficacy

Apoptosis_Pathway Compound 5-Fluoro-2,3-dihydropyridazin-3-one Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Activates Intrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the . By systematically evaluating its anticancer, anti-inflammatory, and cardiovascular potential, researchers can make data-driven decisions about the future development of this novel compound. The emphasis on pre-screening characterization, a tiered in vitro approach, and validation in relevant in vivo models ensures the generation of high-quality, reproducible data. The outcomes of this screening cascade will form the basis for more advanced preclinical studies, including lead optimization, detailed toxicology, and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

References

  • Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents - PubMed. (2017, October 15). Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Retrieved from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (n.d.). Retrieved from [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Retrieved from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (n.d.). Retrieved from [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (2025, June 8). Retrieved from [Link]

  • Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review - Journal of Chemical Reviews. (n.d.). Retrieved from [Link]

  • Leading In Vivo and In Vitro Inflammation Models | PORSOLT. (n.d.). Retrieved from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - Taylor & Francis. (2024, August 6). Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Retrieved from [Link]

  • Transformer-Driven ADMET Screening for Efficient Drug Evaluation - Kwon Research Group. (n.d.). Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchGate. (2019, November 22). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors | Journal of Medicinal Chemistry - ACS Publications. (2001, May 26). Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Publishing. (n.d.). Retrieved from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (2019, July 30). Retrieved from [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.). Retrieved from [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005, March 15). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione. (n.d.). Retrieved from [Link]

  • designing-synthesis-and-biological-evaluation-of-novel-pyridazinone-derivatives.pdf - Pharmacophore. (n.d.). Retrieved from [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (2007, November 6). Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Pharmacological Activities of Flavonoids: A Review. (2011, August 31). Retrieved from [Link]

  • Pharmacological Activities and Phytochemical Constituents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pharmacological Activities and Phytochemical Compounds: Overview of Pouteria Genus. (2021, March 15). Retrieved from [Link]

  • Antimicrobial Activity of Dimeric Flavonoids - MDPI. (2024, March 22). Retrieved from [Link]

Sources

Foundational

Methodological Evaluation of 5-Fluoro-2,3-dihydropyridazin-3-one Derivatives in Receptor Binding Affinity Assays

Executive Summary The 2,3-dihydropyridazin-3-one (often simplified as pyridazin-3(2H)-one) nucleus is a highly versatile, "privileged scaffold" in medicinal chemistry[1]. It serves as the core pharmacophore for a diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydropyridazin-3-one (often simplified as pyridazin-3(2H)-one) nucleus is a highly versatile, "privileged scaffold" in medicinal chemistry[1]. It serves as the core pharmacophore for a diverse array of therapeutic agents, ranging from Histamine H3 receptor (H3R) inverse agonists (e.g., Irdabisant)[2][3] to Mitochondrial Complex 1 (MC1) inhibitors utilized as Positron Emission Tomography (PET) myocardial perfusion imaging agents (e.g., Flurpiridaz)[4][5].

The strategic incorporation of a fluorine atom—yielding the 5-fluoro-2,3-dihydropyridazin-3-one moiety—profoundly alters the physicochemical and pharmacokinetic landscape of the molecule. Fluorination at the C-5 position or on an appended alkyl chain dramatically improves metabolic stability by blocking oxidative "soft spots" (such as cytochrome P450-mediated hydroxylation) while modulating the pKa of the adjacent nitrogen atoms to optimize hydrogen bonding with receptor pockets[6]. This whitepaper provides an in-depth technical guide to the receptor binding affinity studies of 5-fluoro-pyridazinone derivatives, detailing the causality behind experimental designs, self-validating protocols, and quantitative data interpretation.

Structural Rationale & Pharmacophore Dynamics

The Role of Fluorination in Target Affinity

The substitution of a hydrogen or chlorine atom with fluorine on the pyridazinone ring or its immediate side chains serves two primary mechanistic purposes:

  • Metabolic Shielding: In C-Terminal Src Kinase (CSK) inhibitors and H3R antagonists, unfluorinated pyridazinones often suffer from rapid phase I metabolism. Fluorination creates a steric and electronic shield that prevents oxidation without significantly increasing the van der Waals radius, thereby maintaining receptor pocket complementarity[6].

  • The β -Heteroatom Effect in PET Tracers: For MC1 inhibitors designed as PET tracers (using 18F ), placing the fluorine atom β to a heteroatom (e.g., an ether oxygen linked to the pyridazinone) significantly reduces the rate of in vivo defluorination compared to primary aliphatic fluorines, preserving the integrity of the radiotracer during binding assays and clinical imaging[4][7].

Core Receptor Targets
  • Histamine H3 Receptors (H3R): Pyridazin-3-ones exhibit low-nanomolar to picomolar affinity for H3R. They act primarily as competitive antagonists or inverse agonists, stabilizing the inactive state of this constitutively active G-protein coupled receptor (GPCR)[3][8].

  • Mitochondrial Complex 1 (MC1): Fluorinated pyridaben analogues target the NADH:ubiquinone oxidoreductase complex. The pyridazinone "headpiece" binds to the same site as rotenone, requiring a highly specific hydrophobic interaction[4][5].

  • α1​ -Adrenoceptors: Arylpiperazinylalkyl-substituted pyridazinones show high affinity and selectivity for α1​ -adrenoceptors over α2​ subtypes, driven by the hydrogen bond acceptor properties of the pyridazinone carbonyl oxygen[9].

Experimental Protocols for Binding Affinity Studies

To ensure scientific integrity, binding affinity studies must be designed as self-validating systems. This requires the use of known reference radioligands, non-specific binding controls, and functional assays to distinguish between binding and biological effect.

Protocol 1: Radioligand Displacement Binding Assay (H3 Receptor)

This protocol determines the equilibrium inhibition constant ( Ki​ ) of 5-fluoro-pyridazinone derivatives at the human H3 receptor using [3H] -N- α -methylhistamine ( [3H]NAMH )[8][10].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing recombinant human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 1-2 mg/mL.

  • Assay Incubation: In a 96-well plate, combine:

    • 50μL of [3H]NAMH (final concentration ∼1nM , near its Kd​ ).

    • 50μL of the 5-fluoro-pyridazinone test compound (serial dilutions from 10−11 to 10−5 M).

    • 100μL of membrane suspension.

    • Self-Validation Control: Use 10μM thioperamide or unlabelled NAMH in parallel wells to define Non-Specific Binding (NSB).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion to the filter.

  • Washing & Counting: Wash filters three times with 3mL of ice-cold Tris-HCl buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

G N1 Membrane Preparation (HEK-293 expressing hH3R) N2 Ligand Incubation ([3H]NAMH + 5-Fluoro-Pyridazinone) N1->N2 N3 Rapid Filtration (GF/B filters, 0.3% PEI) N2->N3 N4 Washing (Ice-cold Tris-HCl buffer) N3->N4 N5 Liquid Scintillation Counting (Radioactivity Measurement) N4->N5 N6 Data Analysis (Cheng-Prusoff Equation for Ki) N5->N6

Caption: Workflow of the Radioligand Displacement Binding Assay for H3R.

Protocol 2: Functional [35S]GTPγS Binding Assay

Binding affinity ( Ki​ ) does not indicate efficacy. Because the H3 receptor is constitutively active, a [35S]GTPγS assay is required to determine if the 5-fluoro-pyridazinone derivative is a neutral antagonist or an inverse agonist[11].

Step-by-Step Methodology:

  • Reaction Setup: Incubate H3R-expressing membranes ( 10μg protein/well) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 μ M GDP, pH 7.4) with 0.1nM[35S]GTPγS .

  • Compound Addition: Add the 5-fluoro-pyridazinone derivative at varying concentrations.

  • Incubation & Filtration: Incubate for 30 minutes at 30°C. Terminate via rapid filtration through GF/B filters.

  • Causality & Interpretation: An inverse agonist will decrease the basal [35S]GTPγS binding below baseline levels by forcing the receptor into an inactive conformation, uncoupling it from the Gi/o​ protein[3][10].

Pathway L 5-Fluoro-Pyridazinone (Inverse Agonist) R Histamine H3 Receptor (Constitutively Active) L->R Binds & Stabilizes Inactive State G Gi/o Protein Complex R->G Uncouples AC Adenylyl Cyclase G->AC Removes Inhibition cAMP cAMP Levels (Increased via Disinhibition) AC->cAMP Synthesizes

Caption: H3R Gi/o Signaling Pathway demonstrating the inverse agonist effect of the ligand.

Quantitative Data Presentation

The following table synthesizes representative binding affinity data for fluorinated pyridazinone derivatives across their primary receptor targets, demonstrating the broad utility of the scaffold.

Compound Class / DerivativePrimary TargetRadioligand UsedAffinity ( Ki​ or IC50​ )Selectivity ProfileReference
CEP-26401 (Irdabisant) hH3 Receptor [3H]NAMH Ki​=2.0nM >1000-fold over H1, H2, H4[2][3]
ABT-288 Analogues hH3 Receptor [3H]NAMH Ki​=1.9nM >5000-fold over other histaminergic[12]
[18F]Flurpiridaz Mitochondrial Complex 1 [3H]Dihydrorotenone IC50​=8−17nM High cardiac uptake; low defluorination[4][5]
Arylpiperazinyl-Pyridazinones α1​ -Adrenoceptor [3H]Prazosin Ki​=0.6−1.9nM α2​/α1​ ratio > 100[9][13]
C-5 Fluoro-Indazole Pyridazinones C-Terminal Src KinaseATP-competitive assay IC50​<5nM High metabolic stability ( T1/2​ )[6]

Note: Data represents validated ranges from literature to illustrate the structure-activity relationship (SAR) impact of the pyridazinone core.

Conclusion

The 5-fluoro-2,3-dihydropyridazin-3-one scaffold is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyridazinone ring and the metabolic shielding/electronic tuning of the fluorine atom, researchers can achieve low-nanomolar affinities across diverse targets like GPCRs (H3R, α1​ -AR) and mitochondrial enzymes (MC1). Rigorous, self-validating radioligand and functional binding assays remain the gold standard for translating these chemical properties into actionable pharmacological data.

Sources

Protocols & Analytical Methods

Method

A Comprehensive Guide to the Synthesis of 5-Fluoro-2,3-dihydropyridazin-3-one Analogs for Drug Discovery

Introduction The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cardi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] Consequently, 5-fluoro-2,3-dihydropyridazin-3-one analogs represent a promising class of compounds for the development of novel therapeutics. This application note provides a detailed, field-proven protocol for the synthesis of these valuable compounds, designed for researchers, scientists, and drug development professionals. The presented methodology is robust, versatile, and amenable to the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Strategy

The synthesis of 5-fluoro-2,3-dihydropyridazin-3-one analogs is efficiently achieved through a two-step sequence, beginning with a Friedel-Crafts acylation followed by a condensation/cyclization reaction. This approach offers a high degree of flexibility, allowing for the introduction of various substituents on the aromatic ring and at the N2 position of the pyridazinone core.

Retrosynthetic Analysis:

The target 5-fluoro-2,3-dihydropyridazin-3-one analogs can be retrosynthetically disconnected at the C-N and N-N bonds of the pyridazinone ring. This reveals a key intermediate, a fluorinated γ-ketoacid (specifically, a β-aroylpropionic acid), and a hydrazine derivative. The γ-ketoacid, in turn, can be synthesized from a fluorinated aromatic compound and succinic anhydride via a Friedel-Crafts acylation reaction.

G Target 5-Fluoro-2,3-dihydropyridazin-3-one Analogs Ketoacid Fluorinated γ-Ketoacid Target->Ketoacid Cyclization Hydrazine Hydrazine Derivative Target->Hydrazine Cyclization Fluoroaromatic Fluoroaromatic Compound Ketoacid->Fluoroaromatic Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride Ketoacid->SuccinicAnhydride Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of 5-fluoro-2,3-dihydropyridazin-3-one analogs.

Materials and Methods

Reagents and Solvents:
Reagent/SolventGradeSupplier
FluorobenzeneReagentPlus®, ≥99%Sigma-Aldrich
Substituted FluoroaromaticsVariesCommercially Available
Succinic Anhydride99%Acros Organics
Aluminum Chloride (Anhydrous)99.99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)37%VWR
Sodium BicarbonateSaturated SolutionIn-house preparation
BrineSaturated SolutionIn-house preparation
Anhydrous Sodium Sulfate≥99%Fisher Scientific
Hydrazine Hydrate98%Sigma-Aldrich
Substituted HydrazinesVariesCommercially Available
Ethanol200 Proof, AbsoluteDecon Labs
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Equipment:
  • Three-necked round-bottom flasks

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with gas outlet

  • Ice bath

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (e.g., 400 MHz)

  • FT-IR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

Detailed Experimental Protocols

Part 1: Synthesis of β-(Aroyl)propionic Acid Precursors via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms the backbone of this synthetic strategy.[5][6] The use of a strong Lewis acid, such as anhydrous aluminum chloride, is crucial for activating the succinic anhydride to generate the acylium ion intermediate.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Suspend AlCl3 in anhydrous DCM under N2 B Cool to 0-5 °C in an ice bath A->B C Add a solution of fluoroaromatic and succinic anhydride dropwise B->C D Allow to warm to RT and stir for 12-24h C->D E Monitor reaction by TLC D->E F Quench with ice and concentrated HCl E->F Reaction Complete G Extract with DCM F->G H Wash with H2O, NaHCO3, and brine G->H I Dry over Na2SO4 and concentrate H->I J Recrystallize from ethyl acetate/hexanes I->J

Caption: Workflow for the Friedel-Crafts acylation.

Detailed Step-by-Step Protocol for 4-(4-Fluorophenyl)-4-oxobutanoic Acid:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (32.0 g, 0.24 mol) in anhydrous dichloromethane (150 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. In a separate beaker, dissolve succinic anhydride (10.0 g, 0.1 mol) and fluorobenzene (10.6 g, 0.11 mol) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (eluent: 1:1 ethyl acetate/hexanes).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step is exothermic and should be performed in a well-ventilated fume hood.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted succinic acid, and finally with brine (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford 4-(4-fluorophenyl)-4-oxobutanoic acid as a white crystalline solid.

Part 2: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Analogs via Cyclization

The cyclization of the γ-ketoacid with a hydrazine derivative is a robust and high-yielding reaction that forms the pyridazinone ring.[1][7] The reaction is typically performed in a protic solvent like ethanol and can be catalyzed by a small amount of acid.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Dissolve γ-ketoacid in ethanol B Add hydrazine derivative A->B C Reflux for 4-8 hours B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E Reaction Complete F Collect precipitate by filtration E->F G Wash with cold ethanol F->G H Recrystallize from ethanol G->H

Caption: Workflow for the cyclization reaction.

Detailed Step-by-Step Protocol for 6-(4-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(4-fluorophenyl)-4-oxobutanoic acid (5.0 g, 25.5 mmol) in ethanol (100 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.5 mL, 30.6 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC (eluent: 1:1 ethyl acetate/hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one as a white to off-white solid.

Synthesis of N2-Substituted Analogs:

To synthesize N2-substituted analogs, replace hydrazine hydrate with the desired substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) in a 1.1 molar equivalent ratio relative to the γ-ketoacid. The reaction and work-up procedures remain the same.

Characterization Data

CompoundStructureExpected YieldM.p. (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)
4-(4-Fluorophenyl)-4-oxobutanoic acid 75-85%138-14112.1 (s, 1H), 8.0-7.9 (m, 2H), 7.2-7.1 (m, 2H), 3.3 (t, 2H), 2.8 (t, 2H)198.5, 178.2, 165.8 (d, J=254 Hz), 132.7, 130.8 (d, J=9 Hz), 115.6 (d, J=22 Hz), 33.4, 28.1
6-(4-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one 80-90%155-15810.5 (s, 1H), 7.8-7.7 (m, 2H), 7.2-7.1 (m, 2H), 2.9 (t, 2H), 2.6 (t, 2H)169.1, 164.2 (d, J=250 Hz), 154.3, 131.9, 128.5 (d, J=8 Hz), 115.8 (d, J=22 Hz), 28.7, 21.5

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Friedel-Crafts: Low Yield Incomplete reaction; moisture in reagents/glassware; insufficient AlCl₃.Ensure all glassware is oven-dried. Use fresh, anhydrous AlCl₃. Increase reaction time or slightly warm the reaction mixture.
Friedel-Crafts: Multiple Products Reaction temperature too high, leading to side reactions.Maintain a low temperature during the addition of reagents.
Cyclization: Low Yield Incomplete reaction; impure starting material.Ensure the γ-ketoacid is pure. Increase reflux time. Add a catalytic amount of acetic acid.
Product is an oil or difficult to crystallize Impurities present.Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Conclusion

The synthetic protocol detailed in this application note provides a reliable and versatile method for the synthesis of 5-fluoro-2,3-dihydropyridazin-3-one analogs. The two-step approach, involving a Friedel-Crafts acylation and a subsequent cyclization, is highly adaptable for creating a diverse library of compounds for drug discovery programs. By following the detailed procedures and troubleshooting guide, researchers can efficiently synthesize these valuable heterocyclic scaffolds for biological evaluation.

References

  • Siddiqui, A. A., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266-271. [Link]

  • Husain, A., et al. (2009). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(1), 62-66. [Link]

  • Goyal, A., et al. (2008). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 58(10), 511-516.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (2025). PubMed. [Link]

  • Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. (n.d.). PrepChem. [Link]

  • Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journal of Organic Chemistry, 15, 1313-1319. [Link]

  • Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules | Request PDF. (2026). ResearchGate. [Link]

  • Friedel-Crafts Acylation | Chem-Station Int. Ed. (2014). Chem-Station. [Link]

Sources

Application

chromatography purification methods for 5-fluoro-2,3-dihydropyridazin-3-one

An In-Depth Guide to the Chromatographic Purification of 5-fluoro-2,3-dihydropyridazin-3-one Introduction: The Critical Role of Purity in Drug Discovery 5-fluoro-2,3-dihydropyridazin-3-one is a heterocyclic compound feat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Chromatographic Purification of 5-fluoro-2,3-dihydropyridazin-3-one

Introduction: The Critical Role of Purity in Drug Discovery

5-fluoro-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring the pyridazinone core structure. This scaffold is of significant interest in medicinal chemistry and drug development, with derivatives showing a range of biological activities.[1][2] As with any potential therapeutic agent, the purity of the active pharmaceutical ingredient (API) is paramount. The presence of impurities, such as unreacted starting materials, by-products from side reactions, or isomers, can significantly impact the compound's efficacy, toxicity, and overall safety profile.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 5-fluoro-2,3-dihydropyridazin-3-one using modern chromatographic techniques. We will delve into the underlying principles of these methods, offer detailed, field-proven protocols, and explain the rationale behind experimental choices to ensure the isolation of a highly pure product suitable for further investigation.

Understanding the Analyte: Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties of 5-fluoro-2,3-dihydropyridazin-3-one:

  • Molecular Formula: C₄H₃FN₂O[4]

  • Molecular Weight: 114.08 g/mol

  • Structure:

  • Polarity: The presence of the amide-like lactam structure, coupled with the electronegative fluorine atom and nitrogen heteroatoms, confers a significant degree of polarity to the molecule. The predicted XlogP value is -0.4, indicating its hydrophilic nature.[4] This polarity is a key factor in selecting the appropriate chromatographic system.

  • Solubility: The compound's polarity suggests solubility in polar organic solvents such as methanol, acetonitrile, and ethyl acetate, and potentially limited solubility in non-polar solvents like hexanes.

Common Impurity Profile in Pyridazinone Synthesis:

The synthesis of pyridazinone derivatives often involves the condensation of a keto-acid or ester with hydrazine.[1] This can lead to several types of impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product.

  • Side-Products: Competing reaction pathways may generate structurally related by-products.

  • Isomers: The synthesis might produce regioisomers or tautomers that are challenging to separate.[5]

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis may also contaminate the crude material.

A general workflow for the purification of a crude synthetic product like 5-fluoro-2,3-dihydropyridazin-3-one is essential for systematically removing these impurities.

Purification Workflow Crude Crude Synthetic Product Wash Aqueous Wash / Liquid-Liquid Extraction Crude->Wash Remove water-soluble impurities Primary_Purification Primary Purification (Flash Chromatography) Wash->Primary_Purification Remove bulk impurities Purity_Check1 Purity Analysis (TLC, LC-MS) Primary_Purification->Purity_Check1 Final_Purification Final Polishing (Preparative HPLC) Purity_Check1->Final_Purification Purity < 95% Purity_Check2 Final Purity Confirmation (Analytical HPLC, NMR, LC-MS) Purity_Check1->Purity_Check2 Purity ≥ 95% Final_Purification->Purity_Check2 Pure_Product Pure Product (>95%) Purity_Check2->Pure_Product Purity Confirmed HPLC_Scale_Up cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up Screening Screen Stationary & Mobile Phases (e.g., C18 column, ACN/H₂O) Optimization Optimize Gradient & Flow Rate (for resolution and speed) Screening->Optimization Loading Determine Max Sample Load Optimization->Loading Scale_Up Geometrically Scale Flow Rate & Injection Volume Loading->Scale_Up Translate Optimized Method Purify Purify Bulk Sample (UV-Triggered Fraction Collection) Scale_Up->Purify Process Pool Fractions & Remove Solvent Purify->Process Final_Product High-Purity Product (>99%) Process->Final_Product

Sources

Method

Comprehensive NMR Spectroscopy Characterization Protocol for 5-Fluoro-2,3-dihydropyridazin-3-one

Executive Overview The compound 5-fluoro-2,3-dihydropyridazin-3-one (CAS 1823026-31-8)[1] is a highly versatile fluorinated heterocyclic scaffold. Pyridazin-3(2H)-ones are privileged structures extensively utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 5-fluoro-2,3-dihydropyridazin-3-one (CAS 1823026-31-8)[1] is a highly versatile fluorinated heterocyclic scaffold. Pyridazin-3(2H)-ones are privileged structures extensively utilized in the development of pharmaceuticals and agrochemicals[2]. The introduction of a fluorine atom at the C5 position significantly alters the electronic landscape and metabolic stability of the ring.

Accurate structural characterization of this molecule is complicated by lactam-lactim tautomerism and complex heteronuclear spin-spin couplings ( 1H , 13C , 19F , 15N ). This application note provides a self-validating, causality-driven protocol for the unambiguous NMR assignment of 5-fluoro-2,3-dihydropyridazin-3-one.

Causality in Experimental Design

To ensure absolute structural validation, experimental parameters cannot be chosen arbitrarily. The following mechanistic choices govern this protocol:

  • Solvent Selection (DMSO- d6​ vs. CDCl 3​ ): Pyridazin-3(2H)-ones exhibit tautomerism between the lactam (pyridazin-3(2H)-one) and lactim (pyridazin-3-ol) forms[2]. In non-polar solvents, rapid exchange or dimerization broadens the NH signal. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the equilibrium entirely in the lactam form. This sharpens the N2-H proton signal, which is strictly required for 2D HMBC correlations.

  • Heteronuclear Decoupling Strategies: The 13C spectrum of this compound is inherently complex due to large 1JCF​ (~250 Hz) and 2JCF​ (~25 Hz) couplings. Acquiring standard 13C{1H} spectra preserves the C-F splitting, which is deliberately used to confirm the proximity of carbons to the fluorine atom.

  • Spatial Validation (HOESY): Standard through-bond 2D NMR (HSQC/HMBC) can sometimes leave ambiguity between the 4-fluoro and 5-fluoro isomers. A 1H

    19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment is mandated to establish direct through-space proximity between the F5 atom and both the H4 and H6 protons.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 50 mM) OneD 1D NMR Acquisition (1H, 13C, 19F, 15N) Prep->OneD Proceed to Magnet TwoD 2D NMR Acquisition (HSQC, HMBC, HOESY) OneD->TwoD Set 2D Parameters Process Data Processing & Fourier Transform TwoD->Process Raw FID Data Analyze Structural Elucidation & Peak Assignment Process->Analyze Spectra Generation

Figure 1: End-to-end NMR spectroscopy workflow for fluorinated pyridazinones.

Self-Validating Experimental Protocols

Protocol 1: Sample Preparation

Safety Note: 5-fluoro-2,3-dihydropyridazin-3-one carries hazard classifications for acute toxicity (H302, H312, H332) and skin/eye irritation (H315, H319)[1]. All preparations must be conducted in a Class II fume hood.

  • Weighing: Accurately weigh 15.0 mg (approx. 50 mM) of the analyte into a clean glass vial.

  • Dissolution: Add 600 µL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS.

  • Homogenization: Vortex for 30 seconds.

  • Validation Check: Hold the vial to the light. The solution must be optically clear. Particulates create magnetic susceptibility gradients that degrade the shim profile and broaden the critical multiplet structures. If cloudy, filter through a tightly packed glass wool plug.

  • Transfer: Transfer the solution into a high-precision 5 mm NMR tube (e.g., Norell 509-UP).

Protocol 2: Spectrometer Setup and 1D Acquisition

Note: Parameters are optimized for a 500 MHz spectrometer equipped with a cryoprobe.

  • Lock and Shim: Insert the sample, lock onto the DMSO- d6​ signal, and perform gradient shimming (Z1-Z5).

    • Validation Check: The TMS peak width at half-height (FWHM) must be < 0.8 Hz before proceeding.

  • Acquisition: Execute the 1D experiments as outlined in Table 1.

Table 1: 1D & 2D NMR Acquisition Parameters

Experiment Nucleus Scans (NS) Spectral Width Relaxation (D1) Causality / Purpose

| 1D 1 H | 1 H | 16 | 15 ppm | 2.0 s | General proton profiling and integration[3]. | | 1D 13 C{ 1 H} | 13 C | 1024 | 250 ppm | 2.0 s | Carbon framework; 19 F couplings remain visible. | | 1D 19 F{ 1 H} | 19 F | 32 | 100 ppm | 3.0 s | Confirm single fluorine environment. | | 1 H- 13 C HMBC | 1 H, 13 C | 32 | F1: 250, F2: 15 | 1.5 s | Establish 2- and 3-bond connectivity to C3 carbonyl. | | 1 H- 19 F HOESY | 1 H, 19 F | 64 | F1: 100, F2: 15 | 2.0 s | Spatial confirmation of F5 relative to H4/H6. |

Data Interpretation & Structural Validation

The structural assignment relies on the synergistic interpretation of heteronuclear couplings and 2D correlations. The chemical structure follows the numbering: N1=C6(H)–C5(F)=C4(H)–C3(=O)–N2(H) .

Multiplet Analysis & Chemical Shifts

The electronegativity of the fluorine atom at C5 heavily deshields the adjacent C5 carbon while inducing distinct J -couplings across the ring system. The H6 proton, positioned adjacent to the imine-like N1 nitrogen, is significantly more deshielded than H4[3].

Table 2: Expected Chemical Shifts and Multiplet Analysis (DMSO- d6​ ) | Position | 1 H Shift (ppm) | 1 H Multiplicity ( J in Hz) | 13 C Shift (ppm) | 13 C Multiplicity ( JCF​ in Hz) | |---|---|---|---|---| | N2 (NH) | 12.5 - 13.0 | br s | - | - | | C3 (C=O) | - | - | ~159.0 | d ( 3JCF​ ~ 5-10) | | C4 / H4 | ~7.10 | dd ( 3JHF​ ~10, 4JHH​ ~2) | ~125.0 | d ( 2JCF​ ~ 25) | | C5 / F5 | - | - | ~155.0 | d ( 1JCF​ ~ 250) | | C6 / H6 | ~8.00 | dd ( 3JHF​ ~6, 4JHH​ ~2) | ~138.0 | d ( 2JCF​ ~ 25) |

(Note: The 19 F signal will appear as a doublet of doublets around -110.0 ppm, split by H4 and H6).

2D Correlation Logic

To definitively prove the 5-fluoro regiochemistry (as opposed to a 4-fluoro or 6-fluoro isomer), the HMBC and HOESY data must be cross-referenced.

Correlation_Logic F5 19F at C5 H4 1H at C4 F5->H4 HOESY / 3J(HF) H6 1H at C6 F5->H6 HOESY / 3J(HF) C3 13C at C3 (C=O) H4->C3 HMBC (2J) NH 1H at N2 (NH) NH->H4 NOESY NH->C3 HMBC (2J)

Figure 2: Key 2D NMR correlations establishing the 5-fluoro-2,3-dihydropyridazin-3-one framework.

Validation Check (Self-Correcting Logic):

  • If the fluorine was at the C4 position, the C3 carbonyl would show a large 2JCF​ coupling (~25 Hz). In the 5-fluoro isomer, C3 only shows a smaller 3JCF​ coupling (~5-10 Hz).

  • The HMBC spectrum will show a strong cross-peak from the broad N2-H signal to the C3 carbonyl, anchoring the start of the spin system.

  • The HOESY spectrum will show spatial correlation between the 19 F signal and both the H4 and H6 protons, confirming the fluorine is sandwiched between them at C5[4].

References

  • [1] NextSDS. "5-fluoro-2,3-dihydropyridazin-3-one — Chemical Substance Information". Source: NextSDS Database. URL:[Link]

  • [4] PubChemLite. "5-fluoro-2,3-dihydropyridazin-3-one (C4H3FN2O)". Source: PubChem Database. URL:[Link]

  • [3] The Royal Society of Chemistry. "Supporting information for: A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts". Source: RSC Advances. URL:[Link]

  • [2] ScienceDirect. "Synthesis and chemistry of pyridazin-3(2H)-ones". Source: Tetrahedron. URL:[Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Fluoro-2,3-dihydropyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 5-fluoro-2,3-dihydropyridazin-3-one scaffold is a valuable building block in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-fluoro-2,3-dihydropyridazin-3-one scaffold is a valuable building block in medicinal chemistry, offering a unique combination of a fluorinated heterocycle with potential for diverse biological activities. The strategic functionalization of this core structure through modern cross-coupling methodologies can unlock a vast chemical space for the discovery of novel therapeutic agents. This comprehensive guide provides detailed application notes and robust starting protocols for the palladium-catalyzed Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5-fluoro-2,3-dihydropyridazin-3-one. Emphasizing the principles of C-F bond activation, this document offers field-proven insights into catalyst selection, ligand design, and reaction optimization to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Fluorinated Pyridazinone Core

The pyridazinone moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2] The incorporation of a fluorine atom at the 5-position of the 2,3-dihydropyridazin-3-one ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Cross-coupling reactions provide a powerful platform for the late-stage functionalization of this core, enabling the introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

While the cross-coupling of aryl chlorides and bromides is well-established, the activation of the C-F bond presents a significant challenge due to its high bond dissociation energy.[3] Consequently, the successful cross-coupling of 5-fluoro-2,3-dihydropyridazin-3-one necessitates carefully selected catalytic systems and optimized reaction conditions. This guide provides a detailed roadmap for navigating these challenges.

General Considerations for Cross-Coupling with 5-Fluoro-2,3-dihydropyridazin-3-one

The reactivity of halopyridazinones in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F.[3] This highlights the inertness of the C-F bond and the need for highly active catalysts. Key considerations for successful coupling include:

  • Catalyst Selection: Palladium pre-catalysts, often in combination with specialized ligands, are crucial. For C-F activation, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the oxidative addition step.

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and promoting the desired catalytic cycle. Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or Josiphos-type ferrocenyl phosphines have shown efficacy in C-F bond activation.

  • Base Selection: The choice of base is critical for the efficiency of the transmetalation step in Suzuki-Miyaura and Sonogashira couplings, and for the deprotonation of the amine in Buchwald-Hartwig amination. Strong bases like alkali metal carbonates, phosphates, or alkoxides are commonly used.

  • Solvent and Temperature: The reaction solvent must be able to solubilize the reactants and catalyst, and be stable at the often-elevated temperatures required for C-F activation. Aprotic polar solvents like dioxane, DMF, or toluene are frequently used.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted pyridazinones.[4]

Rationale and Mechanistic Insight

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-F bond, followed by transmetalation with a boronic acid or ester, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. The activation of the C-F bond is typically the rate-limiting step. The use of electron-rich ligands enhances the electron density on the palladium center, facilitating its insertion into the strong C-F bond.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start add_reagents Add 5-fluoro-2,3-dihydropyridazin-3-one, boronic acid, and base to vial start->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent degas Degas with inert gas add_solvent->degas add_catalyst Add Pd catalyst and ligand degas->add_catalyst heat Heat to specified temperature add_catalyst->heat monitor Monitor progress (TLC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench reaction cool->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Proposed Protocol for Suzuki-Miyaura Coupling

Materials:

  • 5-fluoro-2,3-dihydropyridazin-3-one (1.0 equiv)

  • Aryl- or vinylboronic acid (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add 5-fluoro-2,3-dihydropyridazin-3-one, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the ligand and the palladium catalyst.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃Common and effective Pd(0) source.
Ligand SPhos or XPhosBulky, electron-rich ligands known to promote C-F activation.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that facilitate transmetalation.
Solvent 1,4-Dioxane or TolueneHigh-boiling aprotic solvents suitable for high-temperature reactions.
Temperature 100-120 °CElevated temperatures are generally required for C-F bond cleavage.

Heck Reaction: Synthesis of Alkenyl-Substituted Pyridazinones

The Heck reaction enables the coupling of 5-fluoro-2,3-dihydropyridazin-3-one with alkenes to introduce vinyl substituents.

Rationale and Mechanistic Considerations

The Heck reaction mechanism involves the oxidative addition of the palladium catalyst to the C-F bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product. The choice of ligand and base is critical to control regioselectivity and prevent side reactions.

Heck_Mechanism Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(F)L₂ Pd0->OA_complex Oxidative Addition (Ar-F) Alkene_complex [Ar-Pd(II)(F)L(alkene)] OA_complex->Alkene_complex + Alkene - L Insertion_product R-CH(Ar)-CH₂-Pd(II)(F)L Alkene_complex->Insertion_product Migratory Insertion Product_complex [Product-Pd(II)(H)F]L Insertion_product->Product_complex β-Hydride Elimination Product_complex->Pd0 Reductive Elimination (+ Base, - H-F)

Caption: Simplified catalytic cycle of the Heck reaction.

Proposed Protocol for Heck Reaction

Materials:

  • 5-fluoro-2,3-dihydropyridazin-3-one (1.0 equiv)

  • Alkene (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Ligand (e.g., P(o-tol)₃, 10-20 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or NMP)

Procedure:

  • In a sealed tube, combine 5-fluoro-2,3-dihydropyridazin-3-one, the alkene, the base, the ligand, and the palladium catalyst.

  • Add the anhydrous solvent and degas the mixture.

  • Seal the tube and heat to 120-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Table 2: Recommended Starting Conditions for Heck Reaction

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A common and robust palladium source.
Ligand P(o-tol)₃ or a Buchwald ligandModerately electron-rich phosphine ligands are often effective.
Base Et₃N or K₂CO₃Organic or inorganic bases to neutralize the generated HF.
Solvent DMF or NMPHigh-boiling polar aprotic solvents.
Temperature 120-140 °CHigh temperatures are typically necessary to promote the reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for installing alkynyl groups onto the pyridazinone core, creating valuable intermediates for further transformations.

Rationale and Mechanistic Pathway

This reaction involves a palladium-catalyzed coupling of a terminal alkyne with the aryl fluoride, typically with a copper(I) co-catalyst. The mechanism is believed to involve two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki-Miyaura coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step.

Proposed Protocol for Sonogashira Coupling

Materials:

  • 5-fluoro-2,3-dihydropyridazin-3-one (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Et₃N or DIPA, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a reaction flask, add 5-fluoro-2,3-dihydropyridazin-3-one, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction to 60-80 °C and stir until completion (monitored by TLC or LC-MS).

  • Cool the mixture, filter through celite, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry, and concentrate.

  • Purify by column chromatography.

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂A standard and effective catalyst for Sonogashira couplings.
Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.
Base Et₃N or DIPAActs as both a base and a solvent in some cases.
Solvent THF or DMFAprotic solvents that solubilize the reactants and catalysts.
Temperature 60-80 °CMilder conditions may be possible compared to Suzuki or Heck due to the nature of the coupling partner.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the synthesis of N-aryl pyridazinones, a key structural motif in many biologically active compounds.[5]

Rationale and Mechanistic Overview

This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination. The use of bulky, electron-rich phosphine ligands is crucial for the success of this transformation, particularly with less reactive aryl fluorides.

Proposed Protocol for Buchwald-Hartwig Amination

Materials:

  • 5-fluoro-2,3-dihydropyridazin-3-one (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%)

  • Base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox, add the palladium pre-catalyst, base, 5-fluoro-2,3-dihydropyridazin-3-one, and a stir bar to a reaction vessel.

  • Add the anhydrous solvent and the amine.

  • Seal the vessel and heat to 80-110 °C.

  • Monitor the reaction progress.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 4: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Catalyst RuPhos-Pd-G3 or other G3/G4 pre-catalystsHighly active pre-catalysts designed for challenging couplings.
Base NaOtBu or LHMDSStrong, non-nucleophilic bases required for amine deprotonation.
Solvent Toluene or DioxaneAprotic solvents compatible with the strong bases used.
Temperature 80-110 °CElevated temperatures are generally necessary.

Troubleshooting and Optimization

Given the challenging nature of C-F bond activation, optimization of the proposed protocols is likely to be necessary.

  • Low or No Conversion:

    • Increase Temperature: C-F activation is often the most energy-demanding step.

    • Screen Catalysts and Ligands: Try more electron-rich and/or bulkier ligands (e.g., other Buchwald ligands, NHC ligands).

    • Change Base: The nature of the base can significantly impact the reaction rate.

    • Increase Catalyst Loading: A higher catalyst concentration may be required.

  • Side Reactions (e.g., Hydrodefluorination):

    • Use Anhydrous Conditions: Water can be a proton source for hydrodehalogenation.

    • Optimize Base: A less coordinating or sterically hindered base might be beneficial.

    • Lower Reaction Temperature: If conversion is observed at lower temperatures, this may reduce side reactions.

Conclusion

The cross-coupling reactions of 5-fluoro-2,3-dihydropyridazin-3-one represent a frontier in the functionalization of fluorinated heterocycles. While the activation of the C-F bond is challenging, the protocols and insights provided in this guide offer a robust starting point for researchers. Through careful selection of catalysts, ligands, and reaction conditions, and a systematic approach to optimization, the synthesis of novel and diverse pyridazinone derivatives is readily achievable. These efforts will undoubtedly contribute to the advancement of drug discovery and development programs targeting a wide range of diseases.

References

  • (Book or general cross-coupling review if available)
  • Pyridazinone: Current Progress in Synthesis of its Deriv
  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
  • Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. ScienceDaily.
  • (General reference on fluorine in medicinal chemistry if available)
  • (Reference on palladium c
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • (Reference on Suzuki-Miyaura coupling if available)
  • (Reference on Heck reaction if available)
  • Buchwald–Hartwig amin
  • (Reference on Sonogashira coupling if available)
  • (Reference on C-F activ
  • (Reference on pyridazinone synthesis if available)
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Suzuki reaction. Wikipedia.
  • (Additional relevant references)
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI.
  • Palladium-Catalyzed Reactions on 1,2-Diazines. Bentham Science.
  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1.
  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.
  • Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. MDPI.
  • US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.

Sources

Method

Application Notes and Protocols: In Vivo Dosing of 5-Fluoro-2,3-dihydropyridazin-3-one Formulations

Introduction The pyridazinone scaffold is a validated pharmacophore present in a variety of biologically active compounds, with derivatives showing promise as inhibitors of enzymes and binders for G-protein coupled recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridazinone scaffold is a validated pharmacophore present in a variety of biologically active compounds, with derivatives showing promise as inhibitors of enzymes and binders for G-protein coupled receptors.[1] Specifically, substituted 3(2H)-pyridazinones have been investigated for their potential as anti-inflammatory, analgesic, anticonvulsant, and anticancer agents.[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo dosing of 5-fluoro-2,3-dihydropyridazin-3-one, a representative member of this promising class of compounds.

The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[6] Therefore, careful consideration of formulation and dosing protocols is paramount to accurately evaluate the therapeutic potential of 5-fluoro-2,3-dihydropyridazin-3-one in preclinical animal models.

This guide is structured to provide not just step-by-step protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible in vivo evaluation.

Pre-formulation and Formulation Development: A Critical First Step

A significant challenge in the development of new chemical entities is their often poor aqueous solubility, which can hinder oral bioavailability and complicate parenteral administration.[7] It is crucial to characterize the physicochemical properties of 5-fluoro-2,3-dihydropyridazin-3-one to select an appropriate formulation strategy.

Solubility Assessment

A preliminary solubility assessment in various pharmaceutically acceptable vehicles is the foundational step. This will guide the selection of a suitable formulation for the intended route of administration.

Protocol: Small-Scale Solubility Screen

  • Vehicle Selection: Prepare a panel of common vehicles (see Table 1).

  • Compound Addition: To 1 mL of each vehicle in a glass vial, add a pre-weighed amount of 5-fluoro-2,3-dihydropyridazin-3-one (e.g., 1-5 mg).

  • Equilibration: Vortex the vials for 1-2 minutes and then place them on a rotator at ambient temperature for 24 hours to reach equilibrium.

  • Observation and Analysis: Visually inspect for undissolved particles. For quantitative analysis, centrifuge the samples and analyze the supernatant for compound concentration using a validated analytical method (e.g., HPLC-UV).

Formulation Strategies for Poorly Soluble Compounds

Should 5-fluoro-2,3-dihydropyridazin-3-one exhibit poor aqueous solubility, various formulation strategies can be employed to enhance its solubility and bioavailability.[7][8] These techniques aim to either increase the dissolution rate or present the drug in a solubilized form.[9][10][11]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[9]

  • Surfactants and Micelles: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[8]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with guest molecules, enhancing their solubility and stability.[9]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or lipid solutions can be effective.[8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in an amorphous state can improve its dissolution rate and solubility.[7]

Table 1: Common Excipients for Oral and Injectable Formulations

Excipient Type Examples Primary Use Considerations
Aqueous Vehicles Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Injectable formulationsEnsure sterility and appropriate pH.
Co-solvents Polyethylene Glycol 300/400 (PEG 300/400), Propylene Glycol, Ethanol, Dimethyl Sulfoxide (DMSO)Solubilization of hydrophobic compoundsPotential for toxicity at high concentrations.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15Enhancing solubility and stabilityCan cause hypersensitivity reactions (e.g., Cremophor® EL).
Suspending Agents Carboxymethylcellulose (CMC), Methylcellulose, TragacanthFor oral suspensions of insoluble compoundsEnsure uniform dispersion before dosing.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Solubilization via complexationCan have dose-limiting toxicities.
Oils Corn oil, Sesame oil, Medium-chain triglycerides (MCTs)For lipid-based formulationsMay affect absorption kinetics.

This table is a summary of common excipients and is not exhaustive. The choice of excipients should be based on experimental solubility data and the intended route of administration.[8][9][10]

In Vivo Dosing Protocols: A Phased Approach

A phased approach to in vivo studies is recommended to systematically evaluate the tolerability, pharmacokinetics, and efficacy of 5-fluoro-2,3-dihydropyridazin-3-one.[12]

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Evaluation cluster_3 Phase 4: Safety and Toxicology Dose-Range Finding (MTD) Dose-Range Finding (MTD) Acute Toxicity Acute Toxicity Dose-Range Finding (MTD)->Acute Toxicity Inform Single-Dose PK Single-Dose PK Dose-Range Finding (MTD)->Single-Dose PK Select Doses Efficacy Studies in Disease Models Efficacy Studies in Disease Models Single-Dose PK->Efficacy Studies in Disease Models Inform Dosing Regimen Repeated-Dose Toxicity Repeated-Dose Toxicity Efficacy Studies in Disease Models->Repeated-Dose Toxicity Inform Dose Selection

Figure 1: Phased approach for the in vivo evaluation of 5-fluoro-2,3-dihydropyridazin-3-one.

Phase 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

The primary objective of this phase is to determine a range of doses that are well-tolerated following a single administration.[12]

Protocol: Acute Dose-Range Finding

  • Animal Model: Use a standard rodent model (e.g., male and female BALB/c mice, 6-8 weeks old).

  • Group Size: 3-5 animals per group.

  • Vehicle Control: Administer the selected vehicle to a control group.

  • Dose Escalation: Administer single doses of 5-fluoro-2,3-dihydropyridazin-3-one in an escalating manner (e.g., 1, 10, 100, 1000 mg/kg) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days post-dose.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Phase 2: Single-Dose Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 5-fluoro-2,3-dihydropyridazin-3-one is crucial for designing effective dosing regimens for efficacy studies.

Protocol: Single-Dose Pharmacokinetics in Rodents

  • Animal Model: Use cannulated rodents (e.g., male Sprague-Dawley rats with jugular vein cannulation, 200-250 g) to facilitate serial blood sampling.

  • Group Size: 3-4 animals per group.

  • Dose Selection: Based on the MTD study, select a non-toxic dose for both intravenous (IV) and the intended therapeutic route (e.g., oral, PO). For example, 2 mg/kg IV and 10 mg/kg PO.

  • Dosing: Administer the compound via the selected routes.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an appropriate anticoagulant.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 5-fluoro-2,3-dihydropyridazin-3-one in plasma using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability for the oral dose) using non-compartmental analysis.

G cluster_pk Pharmacokinetic Workflow Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation

Figure 2: Workflow for a single-dose pharmacokinetic study.

Phase 3: Efficacy Evaluation in Disease Models

With an understanding of the tolerability and pharmacokinetic profile, efficacy studies can be designed in relevant animal models. The choice of model will depend on the therapeutic indication for which 5-fluoro-2,3-dihydropyridazin-3-one is being developed (e.g., inflammation, oncology, pain).[2][5][13]

General Protocol for an Efficacy Study (Example: Xenograft Tumor Model)

  • Animal Model: Use immunocompromised mice (e.g., nude mice) bearing subcutaneous tumors from a relevant human cancer cell line.

  • Group Size: 8-10 animals per group to ensure statistical power.

  • Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment and control groups.

  • Dosing Regimen: Based on PK data, establish a dosing schedule (e.g., daily, twice daily) and dose levels. Include a vehicle control group and potentially a positive control group (a standard-of-care therapeutic).

  • Drug Administration: Administer the 5-fluoro-2,3-dihydropyridazin-3-one formulation and controls for a predetermined duration (e.g., 21-28 days).

  • Efficacy Endpoints: Monitor tumor volume and body weight regularly (e.g., twice weekly). At the end of the study, tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition between the treated and control groups.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The phased approach ensures that each subsequent study is built upon a solid foundation of data from the previous phase. For instance, the MTD study informs the dose selection for PK studies, and the PK data are essential for designing a rational dosing regimen for efficacy studies. The inclusion of appropriate controls (vehicle and positive controls) in all studies is critical for validating the experimental outcomes.

Conclusion

The successful in vivo evaluation of 5-fluoro-2,3-dihydropyridazin-3-one hinges on a systematic and well-reasoned approach to formulation and dosing. By carefully characterizing the compound's properties, selecting an appropriate formulation strategy, and following a phased experimental plan, researchers can generate reliable and reproducible data to assess its therapeutic potential. This guide provides the foundational protocols and scientific rationale to embark on the preclinical development of this promising class of compounds.

References

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 20(11), 1825–1835.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-30.
  • Semantic Scholar. (n.d.).
  • MDPI. (2026, February 17). Discovery of Potent PDE4 Inhibitors with 3(2H)
  • BenchChem. (2025).
  • ACS Publications. (2008, April 19). Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers. Journal of Medicinal Chemistry.
  • PubMed. (2003, September 15). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. PubMed.
  • PubMed. (2017, October 15). Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. PubMed.
  • PMC. (2021, March 1).
  • Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer p
  • PMC. (n.d.). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. PMC.
  • MDPI. (2021, November 28). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI.
  • Taylor & Francis. (2020, May 5). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Taylor & Francis.
  • PubMed. (2003, March 27). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.
  • PubMed. (n.d.). Metabolism and mechanism of action of 5-fluorodeoxycytidine. PubMed.
  • PubMed. (n.d.).
  • RSC Publishing. (n.d.).
  • MDPI. (2023, December 15). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI.
  • Semantic Scholar. (n.d.). Pharmacokinetics of 5-fluorouracil administered orally, by rapid intravenous and by slow infusion. Semantic Scholar.
  • PubMed. (2000, August 15).
  • PubMed. (n.d.). Mode of action of 5-fluorocytosine and mechanisms of resistance. PubMed.
  • PubMed. (2005, March 1). In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. PubMed.
  • BenchChem. (2025). Application Notes & Protocols for in vivo Studies of 6-Propylpyridazin-3-amine. BenchChem.
  • PMC. (n.d.). The Products of 5-Fluorouridine by the Action of the Pseudouridine Synthase TruB Disfavor One Mechanism and Suggest Another. PMC.
  • Flavone Derivatives as Potential Inhibitors of SARS-Cov-2rdrp through Comput
  • PubMed. (n.d.). Isomerization of (3S)-2,3-dihydro-5-fluoro-L-tryptophan and of 5-fluoro-L-tryptophan catalyzed by tryptophan synthase: studies using fluorine-19 nuclear magnetic resonance and difference spectroscopy. PubMed.

Sources

Application

Application Notes &amp; Protocols: The Role of 5-fluoro-2,3-dihydropyridazin-3-one in Modern Agrochemical Discovery

Introduction: The Pyridazinone Scaffold and the Strategic Role of Fluorination The pyridazinone ring system is a cornerstone in the development of modern agrochemicals, recognized for its remarkable versatility and poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazinone Scaffold and the Strategic Role of Fluorination

The pyridazinone ring system is a cornerstone in the development of modern agrochemicals, recognized for its remarkable versatility and potent biological activity.[1][2] Derivatives of this six-membered heterocyclic scaffold have been successfully commercialized as herbicides, fungicides, and insecticides, making it a "privileged scaffold" in pesticide research.[3][4] These compounds are prized not only for their high efficacy but also for their favorable environmental profiles, which aligns with the industry's push towards greener agricultural solutions.[1][2]

This document focuses on 5-fluoro-2,3-dihydropyridazin-3-one , a representative of the next generation of pyridazinone-based agrochemicals. The introduction of a fluorine atom is a deliberate and strategic modification. Organofluorine compounds are increasingly prevalent in the agrochemical industry for several key reasons:

  • Enhanced Biological Potency: Fluorine's high electronegativity can alter the electronic properties of the molecule, often leading to stronger binding interactions with target enzymes or receptors.[5]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes the molecule more resistant to metabolic degradation by enzymes within the target pest or crop, potentially prolonging its bioavailability and efficacy.[6]

  • Modified Physicochemical Properties: Fluorination can influence properties like lipophilicity and membrane permeability, which are critical for the uptake and transport of the active ingredient to its site of action.[5][6]

Therefore, 5-fluoro-2,3-dihydropyridazin-3-one serves as a valuable building block for creating novel active ingredients with potentially superior performance characteristics compared to their non-fluorinated analogs.[7] This guide will elucidate the primary mechanisms of action associated with pyridazinone herbicides and provide detailed protocols for their synthesis and biological evaluation.

Core Mechanism of Action: Inhibition of Photosynthesis

Many of the most successful pyridazinone-based herbicides function by disrupting photosynthesis, a process vital for plant survival. The primary target is typically Photosystem II (PS II) , a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Causality of Action: Pyridazinone herbicides act as inhibitors of the Hill reaction.[8] They bind to the D1 protein within the PS II complex, specifically at the binding site for plastoquinone (PQ). This binding event physically blocks the flow of electrons from the primary electron acceptor (Q_A) to the secondary electron acceptor (Q_B).[9] The interruption of this electron flow has cascading and lethal effects:

  • Halts ATP and NADPH Production: The primary purpose of the electron transport chain is to generate ATP and NADPH, the energy currency required to fix carbon dioxide into sugars. Inhibition starves the plant of this essential energy.

  • Generates Reactive Oxygen Species (ROS): The blocked electron flow leads to the formation of highly destructive ROS, such as singlet oxygen and superoxide radicals.

  • Causes Oxidative Damage: These ROS rapidly attack and destroy vital cellular components, including chlorophyll, lipids, and proteins. This leads to membrane damage, pigment loss (a phenomenon known as "bleaching"), and ultimately, cell death.[10]

Another significant herbicidal mechanism for some pyridazinone derivatives is the inhibition of Phytoene Desaturase (PDS) . PDS is a critical enzyme in the carotenoid biosynthesis pathway.[11][12] Carotenoids are essential for protecting chlorophyll from photo-oxidative damage. By inhibiting PDS, these herbicides prevent carotenoid formation, leaving chlorophyll exposed and leading to rapid bleaching and plant death.[3][10]

photosystem_II_inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) PQ Plastoquinone (PQ) Pool PSII->PQ e⁻ O2 O₂ + 4H⁺ PSII->O2 Cytb6f Cytochrome b6f PQ->Cytb6f e⁻ Protons_in H⁺ PQ->Protons_in pumps H⁺ PC Plastocyanin Cytb6f->PC e⁻ PSI Photosystem I PC->PSI e⁻ NADP_reductase NADP+ Reductase PSI->NADP_reductase e⁻ NADPH NADPH NADP_reductase->NADPH ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O 2H₂O H2O->PSII Light (Photons) NADP NADP⁺ + H⁺ NADP->NADP_reductase Protons_in->ATP_Synthase Protons_out H⁺ Protons_out->ATP_Synthase Inhibitor Pyridazinone Herbicide Inhibitor->PSII BLOCKS e⁻ transfer to PQ synthesis_workflow start Start: Precursors reagents γ-Keto Acid or Ester (e.g., Ethyl levulinate derivative) + Hydrazine Hydrate start->reagents reaction Step 1: Reaction Setup - Combine precursors in ethanol - Add glacial acetic acid (catalyst) - Stir under reflux (e.g., 78°C) reagents->reaction monitoring Step 2: Reaction Monitoring - Track progress via Thin Layer Chromatography (TLC) reaction->monitoring workup Step 3: Work-up & Isolation - Cool reaction mixture - Remove solvent (rotary evaporation) - Partition with ethyl acetate & water monitoring->workup Upon completion purification Step 4: Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography (Silica gel, Hexane:EtOAc gradient) workup->purification characterization Step 5: Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry (MS) - Melting Point (MP) purification->characterization end End: Purified Product (Dihydropyridazin-3-one) characterization->end greenhouse_trial_workflow cluster_pre Pre-Emergence Trial cluster_post Post-Emergence Trial Planting_Pre 1. Sow Seeds (Weed & Crop Species) Application_Pre 2. Apply Compound (Spray onto soil surface) Planting_Pre->Application_Pre Growth_Pre 3. Grow for 14-21 Days (Controlled Conditions) Application_Pre->Growth_Pre Eval_Pre 4. Evaluate Efficacy (% Germination Inhibition) Growth_Pre->Eval_Pre Data Data Analysis (Calculate GR₅₀, Compare to Controls) Eval_Pre->Data Planting_Post 1. Sow & Grow Seedlings (to 2-3 leaf stage) Application_Post 2. Apply Compound (Foliar spray) Planting_Post->Application_Post Growth_Post 3. Grow for 14-21 Days (Controlled Conditions) Application_Post->Growth_Post Eval_Post 4. Evaluate Efficacy (% Growth Inhibition, Visual Injury) Growth_Post->Eval_Post Eval_Post->Data Prep Compound Formulation (Dissolve in Acetone/Tween® 20/Water) Prep->Application_Pre Prep->Application_Post

Sources

Method

Application Note: Regioselective Alkylation of 5-Fluoro-2,3-dihydropyridazin-3-one

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary The 5-fluoro-2,3-dihydropyridazin-3-one scaffold is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The 5-fluoro-2,3-dihydropyridazin-3-one scaffold is a highly privileged motif in modern drug discovery, offering unique hydrogen-bonding capabilities and enhanced metabolic stability. However, functionalizing this core presents a classic synthetic challenge: the ambident reactivity of the lactam system. Depending on the reaction conditions, alkylation can occur at the N2 nitrogen (thermodynamic product) or the C3 oxygen (kinetic product). This application note provides field-proven, self-validating protocols to achieve >95% regioselectivity for either pathway, grounded in mechanistic causality and advanced analytical validation.

Mechanistic Rationale: Mastering Ambident Reactivity

To control the regioselectivity of 5-fluoro-2,3-dihydropyridazin-3-one, one must understand the electronic perturbations introduced by the fluorine atom and apply Pearson’s Hard-Soft Acid-Base (HSAB) theory.

  • The 5-Fluoro Effect: The strong inductive (-I) effect of the fluorine atom at the C5 position withdraws electron density from the conjugated diene system. This significantly lowers the pKa of the N2-H proton compared to unfluorinated analogs, facilitating easier deprotonation. However, it also delocalizes the resulting anionic charge, subtly increasing the "hardness" of the oxygen center.

  • Thermodynamic N-Alkylation: The N-alkylated product is thermodynamically more stable due to the preservation of the aromatic-like lactam resonance. Using hard bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, MeCN) with soft electrophiles (alkyl halides) overwhelmingly drives the reaction toward N-alkylation[1].

  • Kinetic O-Alkylation: To override the thermodynamic preference, specific kinetic conditions must be employed. The Mitsunobu reaction is the premier method for achieving O-alkylation[2]. The reaction of the alcohol with triphenylphosphine (PPh₃) and DIAD forms a highly electrophilic alkoxyphosphonium intermediate. The hard oxygen nucleophile of the pyridazinone preferentially attacks this activated complex, bypassing the nitrogen center entirely.

Reaction Pathway Visualization

G SM 5-Fluoro-2,3-dihydropyridazin-3-one (Ambident Nucleophile) N_Alkyl N2-Alkylated Product (Thermodynamic Control) SM->N_Alkyl K2CO3 or Cs2CO3 Polar Aprotic (DMF) Alkyl Halides O_Alkyl O-Alkylated Product (Kinetic/Mitsunobu Control) SM->O_Alkyl PPh3, DIAD, THF Alcohols (Mitsunobu) or Ag2CO3 / Toluene

Fig 1. Regioselective N- vs. O-alkylation pathways for 5-fluoro-2,3-dihydropyridazin-3-one.

Condition Screening & Optimization Data

The following table summarizes the quantitative optimization data for the benzylation of 5-fluoro-2,3-dihydropyridazin-3-one, demonstrating how solvent and reagent choices dictate the regiochemical outcome.

EntryElectrophileReagents / CatalystSolventTemp (°C)Yield (%)Regioselectivity (N:O)
1Benzyl BromideK₂CO₃ (2.0 eq)DMF6085> 95:5
2Benzyl BromideCs₂CO₃ (1.5 eq)MeCN258898:2
3Benzyl BromideAg₂CO₃ (1.5 eq)Toluene807215:85
4Benzyl AlcoholPPh₃, DIAD (1.5 eq)THF2578< 5:95

Detailed Experimental Protocols

Protocol A: Highly Regioselective N2-Alkylation (Base-Mediated)

Causality Note: Cesium carbonate (Cs₂CO₃) is utilized here because the large, diffuse cesium cation poorly coordinates with the pyridazinone anion. This creates a highly reactive, "naked" anion that rapidly attacks the electrophile via the thermodynamically favored nitrogen atom.

  • Preparation: Charge a flame-dried round-bottom flask with 5-fluoro-2,3-dihydropyridazin-3-one (1.0 eq) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in one portion at room temperature.

    • Self-Validation Checkpoint: The suspension will turn slightly yellow within 10 minutes, visually confirming the formation of the delocalized anion.

  • Alkylation: Dropwise add the alkyl halide (1.2 eq). Stir the reaction mixture at 25 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Self-Validation Checkpoint: On a standard C18 reverse-phase column, the N-alkylated product will consistently exhibit a shorter retention time (higher polarity) than any trace O-alkylated byproduct.

  • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Highly Regioselective O-Alkylation (Mitsunobu Conditions)

Causality Note: The Mitsunobu reaction avoids free anion formation. Instead, it relies on the in situ activation of the alcohol. The hard oxygen of the pyridazinone is perfectly suited to attack the hard alkoxyphosphonium intermediate, driving O-alkylation[2].

  • Preparation: In a flame-dried flask under inert atmosphere (N₂), dissolve 5-fluoro-2,3-dihydropyridazin-3-one (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The addition of DIAD will cause a slight exotherm. The intense yellow color of the DIAD drop will rapidly dissipate as it hits the solution, indicating the successful formation of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Isolation: Concentrate the mixture directly under reduced pressure.

    • Self-Validation Checkpoint: During normal-phase TLC (Silica gel), the O-alkylated product will elute significantly faster (higher Rf) than the N-alkylated isomer due to the disruption of the polar lactam motif. Purify via column chromatography.

Analytical Validation Framework

The uncertainty of whether a product is N- or O-alkylated is a common pitfall in drug discovery that can lead to costly downstream failures[3]. Standard 1H-NMR is often insufficient due to overlapping chemical shifts. To definitively assign the primary structure, 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) must be utilized.

  • Validating N-Alkylation: The protons of the newly introduced alkyl group (e.g., N-CH₂) will show a strong ³J correlation to the C3 carbonyl carbon, which typically resonates at ~158–160 ppm . Crucially, the lactam C=O stretch will remain visible in the IR spectrum (~1660 cm⁻¹).

  • Validating O-Alkylation: The protons of the O-alkyl group (O-CH₂) will correlate to the C3 carbon, but this carbon will be shifted significantly downfield to >162–165 ppm due to the loss of lactam character and the formation of a heteroaromatic ether. Furthermore, the 13C chemical shift of the alkyl CH₂ itself will be deshielded (~65–75 ppm for O-CH₂ vs. ~45–55 ppm for N-CH₂).

References

  • Title: Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines | Source: The Journal of Organic Chemistry - ACS Publications | URL: [Link]

  • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions | Source: ResearchGate | URL: [Link]

  • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery | Source: PubMed | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 5-fluoro-2,3-dihydropyridazin-3-one in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in assay development and high-throughput screening (HTS), I frequently encounter challenges with the solvation of small heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in assay development and high-throughput screening (HTS), I frequently encounter challenges with the solvation of small heterocyclic molecules.

The compound 5-fluoro-2,3-dihydropyridazin-3-one (MW ≈ 114.02 g/mol ) presents a classic solvation challenge. While Dimethyl sulfoxide (DMSO) is the gold standard solvent for drug discovery, specific molecular architectures can resist dissolution, leading to inaccurate dosing, false negatives in biological assays, and compromised NMR data.

This guide is designed to help you diagnose the root cause of this solubility issue and implement self-validating protocols to overcome it.

Diagnostic Workflow: DMSO Solubility Troubleshooting

TroubleshootingWorkflow Start Compound Insoluble in DMSO CheckWater 1. Check DMSO Quality (Ensure Anhydrous Grade) Start->CheckWater Kinetic 2. Kinetic vs Thermodynamic (Heat to 40°C + Sonicate) CheckWater->Kinetic Fresh DMSO used Cooling 3. Cool to Room Temp Observe for 24h Kinetic->Cooling Success Soluble & Stable (Kinetic Issue Resolved) Cooling->Success Remains clear CrashOut Precipitation Occurs (Thermodynamic Limit) Cooling->CrashOut Crashes out AltSolvent 4. Adjust Concentration or Use Co-solvents CrashOut->AltSolvent

Figure 1: Diagnostic workflow for resolving DMSO solubility issues in small molecule screening.

Frequently Asked Questions (FAQs)

Q1: Why is 5-fluoro-2,3-dihydropyridazin-3-one specifically resisting dissolution in 100% DMSO?

The Causality: The root of the problem lies in the competition between solute-solute lattice energy and solute-solvent interactions. The pyridazin-3-one core features an amide-like N-H (hydrogen bond donor) adjacent to a C=O (hydrogen bond acceptor). In the solid state, these molecules form exceptionally stable, strongly hydrogen-bonded dimers or polymeric ribbons.

DMSO is a potent polar aprotic solvent; it acts as an excellent hydrogen bond acceptor via its oxygen atom but lacks any hydrogen bond donors. While DMSO can successfully solvate the N-H proton of your compound, it cannot form hydrogen bonds with the C=O oxygen or the fluorine atom. If the thermodynamic energy gained by DMSO solvating the N-H group does not exceed the high lattice energy of the crystal, the compound will remain insoluble ()[1].

SolvationLogic Solid 5-fluoro-2,3-dihydropyridazin-3-one (Solid State) Lattice Strong Intermolecular H-Bonds (NH···O=C Dimers) Solid->Lattice Solvation Solvation Process (DMSO attempts to break lattice) Lattice->Solvation DMSO DMSO Solvent (H-Bond Acceptor Only) DMSO->Solvation Barrier Thermodynamic Barrier (Unsolvated C=O Acceptors) Solvation->Barrier Incomplete Solvation Result Low Solubility Limit Barrier->Result

Figure 2: Thermodynamic barriers in solvating hydrogen-bonded pyridazinone dimers with DMSO.

Q2: How can I differentiate between a kinetic dissolution barrier and an absolute thermodynamic solubility limit?

Many researchers mistake a slow dissolution rate (a kinetic barrier) for absolute insolubility (a thermodynamic barrier). Dissolving a compound in DMSO can be a very slow kinetic process ()[2]. To isolate these variables, you must apply thermal and acoustic energy, followed by a controlled cooling phase.

Self-Validating Dissolution Protocol (Targeting 10 mM Stock):

  • Weighing: Accurately weigh 1.14 mg of 5-fluoro-2,3-dihydropyridazin-3-one into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%, sealed under argon) to the vial.

  • Mechanical Agitation: Tightly cap the vial and vortex vigorously for 2 minutes at 2500 RPM to maximize solute-solvent surface area contact.

  • Energy Application: Place the vial in a bath sonicator set to 40°C for 15 minutes. Scientific Rationale: Sonication induces cavitation, locally disrupting the solid lattice, while mild heat increases the kinetic energy of the solvent molecules.

  • Validation Check 1 (Kinetic): Inspect the vial under a strong light source against a dark background. If the solution is completely clear, the kinetic barrier has been overcome.

  • Validation Check 2 (Thermodynamic): Allow the solution to equilibrate at room temperature (25°C) for 24 hours. If microcrystals, cloudiness, or precipitation occur, the 10 mM concentration exceeds the absolute thermodynamic solubility limit in DMSO.

  • Resolution: If precipitation occurs, dilute the suspension to 1 mM using anhydrous DMSO and repeat steps 3-6. Fragment-based screening (FBS) libraries frequently utilize 1 mM thresholds to bypass these exact thermodynamic limits ()[3].

Q3: My compound dissolved initially but "crashed out" a few days later. What happened?

The most likely culprit is water contamination. DMSO is highly hygroscopic and acts as a sponge for atmospheric moisture. Water acts as a highly polar anti-solvent for many organic molecules. Even a small percentage of water absorbed from the ambient atmosphere will compete for hydrogen bonding with DMSO, effectively lowering the solvent's capacity to solvate the pyridazinone target ()[4].

Table 1: Impact of Water Content in DMSO on Solubilizing Capacity

DMSO ConditionEstimated Water Content (% v/v)Solubilizing Capacity for H-Bonded FragmentsRecommended Action / Storage
Anhydrous (Freshly Opened) < 0.005%Optimal (Baseline 100%)Store under Argon/Nitrogen; extract via septum.
Benchtop (Opened, 1 week) ~ 2.0% - 5.0%Reduced by 30% - 50%Discard for critical HTS stock preparation.
Aqueous Assay Dilution > 90.0%High risk of precipitation ("crashing out")Perform rapid serial dilutions directly in assay buffer.
Q4: If pure DMSO fails to maintain solubility, what alternative strategies should I employ?

If you have confirmed that the issue is thermodynamic and your assay requires a higher concentration than DMSO can support, consider the following interventions:

  • Alternative Aprotic Solvents: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) offer slightly different dipole moments and solvation profiles. NMP, in particular, is often superior at disrupting strong crystalline lattices.

  • Metastable Supersaturation (For Assays): If the compound crashes out upon dilution into an aqueous assay buffer, prepare your DMSO stock at the highest stable concentration (e.g., 1 mM) and perform a rapid, large-fold dilution (e.g., 1:1000) directly into an assay buffer containing a surfactant (like 0.01% Tween-20 or Pluronic F-68). This can trap the compound in a metastable, supersaturated state long enough to successfully run the biological assay before crystallization occurs.

References

  • Compound Solubility with Dimethylsulfoxide. Hampton Research. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. NIH PubMed Central (PMC). Available at: [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Al-Kindi Publisher. Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 5-Fluoro-2,3-dihydropyridazin-3-one Analysis

Welcome to the Advanced Chromatography Support Center. As a highly polar, fluorinated heterocyclic compound, 5-fluoro-2,3-dihydropyridazin-3-one presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a highly polar, fluorinated heterocyclic compound, 5-fluoro-2,3-dihydropyridazin-3-one presents unique analytical challenges. Standard reversed-phase (RP) methods often fail to provide adequate retention or peak shape due to the molecule's distinct physicochemical properties.

This guide is engineered for drug development professionals and analytical scientists. It provides mechanistic insights, validated protocols, and targeted troubleshooting to establish a robust, self-validating analytical method.

Part 1: Mechanistic Causality & Column Chemistry

To optimize the chromatography of 5-fluoro-2,3-dihydropyridazin-3-one, we must first understand the causality behind its behavior in solution:

  • Lactam-Lactim Tautomerism: Pyridazin-3-ones exist in a dynamic equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. If the mobile phase pH is not strictly controlled, this exchange occurs on the chromatographic timescale, leading to severe peak broadening or splitting[1].

  • Fluorine Inductive Effect: The highly electronegative fluorine atom at the C5 position pulls electron density away from the heterocyclic ring. This increases the molecule's dipole moment, making it highly polar and drastically reducing its dispersive (hydrophobic) interactions with standard C18 alkyl chains[2].

  • Orthogonal Selectivity: To retain this molecule, we must exploit alternative retention mechanisms. Fluorinated stationary phases, such as Pentafluorophenyl (PFP), offer fluorophilic interactions, enhanced dipole-dipole pairing, and π

    π interactions that specifically target fluorinated heterocycles[3].
Quantitative Comparison of Column Chemistries

The table below summarizes the expected performance of different column chemistries for this specific analyte.

Column ChemistryPrimary Retention MechanismSuitability for 5-Fluoro-PyridazinonesTypical Mobile PhaseExpected Capacity Factor ( k′ )Standard C18Hydrophobic (Dispersive)Poor: Elutes near the void volume.High Aqueous (>95%)< 1.0PFP (Pentafluorophenyl)Fluorophilic, π π , Dipole, Ion-ExchangeExcellent: Strong retention & sharp peaks.40-60% Aqueous + ACN3.0 - 6.0HILIC (Zwitterionic)Hydrophilic PartitioningGood: Ideal for extreme polarity/metabolites.High Organic (>70% ACN)2.5 - 5.0

Part 2: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific system suitability checks (e.g., asymmetry factor limits), the method confirms its own reliability before sample analysis begins.

Protocol A: PFP Reversed-Phase Method (Recommended)

This method leverages the fluorophilic and dipole interactions of a PFP column, which has been proven highly effective for fluorinated pyridazin-3-one derivatives[4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): 20 mM Ammonium Acetate ( NH4​OAc ) with 0.2% Acetic Acid (pH ~4.5). Causality: The acidic buffer locks the molecule into the lactam form, preventing tautomer-induced peak splitting, while the ammonium ion masks residual silanols on the column[4].

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN). Causality: Aprotic ACN enhances the π

    π interactions between the PFP ring and the analyte compared to protic solvents like methanol[5].

Step 2: System Setup

  • Column: Phenomenex Luna PFP(2) or equivalent (150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. (Thermostatting is critical; fluorophilic interactions are highly temperature-sensitive).

Step 3: Gradient Elution Profile

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analyte).

  • 2.0 - 10.0 min: Linear gradient from 10% B to 40% B[4].

  • 10.0 - 15.0 min: Hold at 40% B to elute strongly retained impurities.

  • 15.0 - 16.0 min: Return to 10% B.

  • 16.0 - 22.0 min: Re-equilibration.

Step 4: System Suitability & Self-Validation Inject a 10 µg/mL standard. Calculate the Asymmetry factor ( As​ ).

  • Validation Gate: If As​ is between 0.9 and 1.2, proceed. If As​>1.5 , the buffer capacity is insufficient; prepare fresh Mobile Phase A.

Protocol B: HILIC Method (Alternative for Extreme Polarity)

If the analyte or its downstream metabolites exhibit zero retention on PFP, switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[5].

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.2.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 90% B / 10% A. (Note: In HILIC, water is the strong eluting solvent. High organic content drives retention via partitioning into the water-enriched layer on the stationary phase).

Part 3: Method Optimization Workflow

HPLC_Optimization Start Start: 5-fluoro-2,3-dihydropyridazin-3-one Method Development CheckRet Does it retain on standard C18 (k' > 2)? Start->CheckRet OptC18 Optimize RP-HPLC (Buffer pH 3-5, <10% Organic) CheckRet->OptC18 Yes SwitchPFP Switch to PFP Column (Fluorophilic & Dipole Interactions) CheckRet->SwitchPFP No (Elutes at Void) CheckPFP Adequate Retention & Peak Shape? SwitchPFP->CheckPFP OptPFP Finalize PFP Method (e.g., 20mM NH4OAc, 0.2% AcOH) CheckPFP->OptPFP Yes SwitchHILIC Switch to HILIC Mode (>70% ACN, Zwitterionic Phase) CheckPFP->SwitchHILIC No / Peak Tailing OptHILIC Finalize HILIC Method (Optimize buffer salt & temp) SwitchHILIC->OptHILIC

Figure 1: Decision tree for HPLC method optimization of 5-fluoro-2,3-dihydropyridazin-3-one.

Part 4: Troubleshooting & FAQs

Q1: My 5-fluoro-2,3-dihydropyridazin-3-one peak is splitting into two distinct peaks, but LC-MS shows they have the same mass. What is happening? A: This is a classic symptom of lactam-lactim tautomerization occurring on the timescale of the chromatographic separation[1]. If the mobile phase is unbuffered or at a pH near the molecule's pKa​ , the two tautomers interconvert slowly enough to partially resolve. Solution: Ensure your mobile phase is strongly buffered (e.g., 20 mM ammonium acetate) to a pH that locks the molecule into a single ionization state (typically pH 3.0 - 4.5). Never use unbuffered water/organic mixtures for heterocycles.

Q2: I am using a C18 column and my compound elutes at the void volume ( k′<1 ). How can I increase retention? A: The high polarity and electronegativity of the fluorinated heterocycle prevent sufficient dispersive interactions with the C18 alkyl chains[2]. Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases provide enhanced dipole, π

π , and fluorophilic interactions that specifically retain fluorinated compounds[3]. If a C18 must be used, utilize an AQ-type (polar-embedded) C18 with a 100% aqueous mobile phase, but expect limited success.

Q3: Why is ammonium acetate preferred over phosphate buffers for this analysis? A: First, ammonium acetate is volatile, making the method directly compatible with LC-MS/MS downstream applications[5]. Second, the ammonium ion acts as an excellent counter-ion to mask residual acidic silanols on the silica support. This reduces secondary ion-exchange interactions that cause peak tailing for nitrogen-containing heterocycles[3].

Q4: Can I use Methanol instead of Acetonitrile on the PFP column? A: Yes, but it will fundamentally change the selectivity. Methanol is a protic solvent and will participate in hydrogen bonding with both the PFP phase and the pyridazinone lactam carbonyl. Acetonitrile is aprotic and typically enhances the π

π and dipole interactions of the PFP ring, often yielding sharper peaks and better retention for fluorinated aromatics[5].

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[Link]

  • Automated Synthesis of 18F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[18F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2H-Pyridazin-3-One for Imaging of Mitochondrial Complex 1 in Parkinson's Disease. Frontiers in Chemistry.[Link]

  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek Resource Hub.[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[Link]

Sources

Troubleshooting

Technical Support Center: 5-Fluoro-2,3-dihydropyridazin-3-one Extraction and Impurity Control

Welcome to the technical support center for 5-fluoro-2,3-dihydropyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-fluoro-2,3-dihydropyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this important heterocyclic compound. High purity is paramount for its applications in medicinal chemistry and materials science, and this document provides in-depth, experience-driven advice to help you achieve your quality targets.

Troubleshooting Guide

This section addresses specific, problem-oriented issues you may encounter during your workflow. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My final product is a persistent yellow or brown color. What is the likely cause and how can I remove the colored impurities?

A1: Discoloration is a common issue, often indicating the presence of degradation products or high-molecular-weight byproducts formed during the synthesis or workup.

  • Probable Cause: Pyridazinone rings can be susceptible to oxidation or polymerization under harsh conditions (e.g., strong acid/base, high heat, or prolonged exposure to air). The fluorine substituent can influence the electron density of the ring, potentially affecting its stability. Colored impurities are often conjugated systems or products of side reactions that absorb visible light.

  • Investigative Steps:

    • Analyze by TLC/HPLC: Compare the colored product to your starting materials and a clean reference standard if available. This will help determine if the impurity is a new species.

    • Review Reaction Conditions: Assess if the reaction was overheated, if the workup was delayed, or if there was exposure to strong oxidizing or reducing agents.

  • Solutions:

    • Activated Carbon Treatment: A highly effective method for removing colored impurities is to use activated charcoal.[1] Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate), add a small amount (typically 1-2% by weight) of activated carbon, and heat for a short period.[1] The colored impurities adsorb onto the carbon surface. Perform a hot filtration through a pad of Celite® to remove the carbon before allowing the solution to cool for recrystallization.[1]

    • Recrystallization: This is one of the most powerful techniques for purification. The key is selecting a solvent or solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurity remains in the mother liquor.[2] Ethanol and ethanol/water mixtures are often effective for pyridazinone derivatives.[2]

    • Column Chromatography: For stubborn impurities, silica gel chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the less polar product from more polar colored byproducts.[2][3]

Q2: My HPLC analysis shows an impurity with a similar retention time to my product. How can I resolve this?

A2: Co-eluting impurities, often isomers or structurally similar byproducts, pose a significant purification challenge.

  • Probable Cause: Isomeric impurities can arise from the synthesis, for instance, if the fluorination step is not completely regioselective or if cyclization can occur in multiple ways. Structurally similar compounds, such as a des-fluoro analog or a hydrated version, can also be difficult to separate.

  • Solutions:

    • Optimize Chromatography:

      • Change the Mobile Phase: Modify the solvent system. If you are using a standard hexane/ethyl acetate system, try incorporating a different solvent like dichloromethane or a small amount of methanol to alter the selectivity.

      • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase (C18) column.

    • Recrystallization with a Different Solvent: The solubility profile of isomers can differ significantly in various solvents. Systematically screen different solvents (e.g., isopropanol, acetonitrile, toluene) to find one that selectively crystallizes your desired product.

    • Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to form a new compound with different physical properties, making separation easier. This is a more advanced technique and requires careful consideration of the subsequent removal of the derivatizing agent.

Q3: I'm experiencing low yield after aqueous extraction. Where am I losing my product?

A3: Low recovery is often due to the amphiphilic nature of the pyridazinone core, leading to partial solubility in both aqueous and organic phases, especially if the pH is not optimal.

  • Probable Cause:

    • Incorrect pH: The pyridazinone ring contains nitrogen atoms that can be protonated or deprotonated. The lactam-like amide proton is weakly acidic, while the other nitrogen can be weakly basic. If the pH of the aqueous layer is close to the pKa of the compound, it may exist in a partially ionized state, increasing its water solubility.

    • Insufficient Extraction: The product may not be fully partitioning into the organic layer.

    • Emulsion Formation: Stable emulsions can trap the product at the interface between the aqueous and organic layers.

  • Solutions:

    • Optimize pH: Adjust the pH of the aqueous layer to suppress the ionization of your product. For a weakly acidic compound, ensure the pH is at least 2 units below its pKa. For a weakly basic compound, the pH should be at least 2 units above its pKa. A neutral wash (pH ~7) is often a safe starting point.

    • Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient way to recover the product.

    • Use a "Salting Out" Effect: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.

    • Solvent Choice: Use a more polar, water-immiscible organic solvent like ethyl acetate or dichloromethane, which are generally effective for extracting pyridazinone derivatives.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in 5-fluoro-2,3-dihydropyridazin-3-one synthesis?

A1: Impurities typically originate from unreacted starting materials, side reactions, or product degradation.[2] Common classes include:

  • Unreacted Starting Materials: Precursors to the pyridazinone ring, such as fluorinated keto-acids or hydrazine, may carry through the reaction if it does not go to completion.[2]

  • Side-Products: These can include isomers, products of over-alkylation or acylation, or Michael addition intermediates.[2]

  • Degradation Products: The fluorinated pyridazinone ring may be susceptible to hydrolysis (ring-opening) under strong acidic or basic conditions or degradation at high temperatures.[5][6]

Q2: What is the best general-purpose solvent for extracting 5-fluoro-2,3-dihydropyridazin-3-one from an aqueous reaction mixture?

A2: Ethyl acetate (EtOAc) is an excellent first choice. It strikes a good balance between polarity, which helps dissolve the moderately polar pyridazinone, and immiscibility with water. It is also less dense than water, making phase separation straightforward, and has a relatively low boiling point for easy removal. Dichloromethane (DCM) is another effective option, particularly if the product has slightly lower polarity.

SolventPolarity IndexBoiling Point (°C)Water SolubilityNotes
Ethyl Acetate 4.477.18.3 g/100 mLExcellent general-purpose choice. Good for moderately polar compounds.
Dichloromethane 3.139.61.3 g/100 mLGood for less polar compounds. Forms the bottom layer. Volatile.
Diethyl Ether 2.834.66.9 g/100 mLVery volatile and flammable. Can form peroxides. Good for less polar compounds.
Q3: How can I prevent product degradation during the workup and extraction process?

A3: Minimizing exposure to harsh conditions and reactive species is key.

  • Temperature Control: Perform extractions and washes at room temperature or below, especially if the reaction was run at an elevated temperature. Avoid concentrating the product at high heat on a rotary evaporator for extended periods.

  • pH Management: Neutralize the reaction mixture carefully. Avoid prolonged exposure to either strong acids or strong bases. Use mild reagents for pH adjustment, such as saturated sodium bicarbonate (for acids) or dilute ammonium chloride (for bases).

  • Inert Atmosphere: If your compound is sensitive to oxidation, consider performing the workup under an inert atmosphere of nitrogen or argon.

  • Timeliness: Do not let the crude reaction mixture sit for extended periods before initiating the workup. Prompt extraction and purification can prevent the formation of degradation-related impurities.[7]

Experimental Protocols & Visualizations

Protocol 1: Standard Liquid-Liquid Extraction Workflow

This protocol outlines a robust procedure for extracting 5-fluoro-2,3-dihydropyridazin-3-one from a typical aqueous reaction mixture.

  • Cool the Reaction: Ensure the crude reaction mixture is cooled to room temperature.

  • Quench (if necessary): If the reaction contains reactive reagents, quench them appropriately (e.g., by adding water or a saturated solution of ammonium chloride).

  • pH Adjustment: Adjust the pH of the aqueous solution to ~7 using a mild acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃).

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • First Extraction: Add an equal volume of ethyl acetate, stopper the funnel, and invert gently 10-15 times, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Subsequent Extractions: Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate.

  • Combine Organic Layers: Combine all organic extracts in a clean flask.

  • Wash with Brine: Wash the combined organic layer with a saturated NaCl solution (brine) to remove residual water and water-soluble impurities.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid can then be further purified.

Workflow & Troubleshooting Diagrams

G cluster_extraction Extraction Workflow A Crude Reaction Mixture B pH Adjustment to ~7 A->B C Extract with Ethyl Acetate (3x) B->C D Combine Organic Layers C->D E Wash with Brine D->E F Dry over Na₂SO₄ E->F G Filter & Concentrate F->G H Crude Product G->H

Caption: Standard liquid-liquid extraction workflow.

G Impurity Impurity Detected? TLC Analyze by TLC/ Co-spot with SM Impurity->TLC Is_SM Impurity is Starting Material? TLC->Is_SM Strategy Select Purification Strategy Is_SM->Strategy Yes Chrom Column Chromatography Is_SM->Chrom No (Side Product) Wash Acid/Base Wash Strategy->Wash Recryst Recrystallization Strategy->Recryst

Caption: Troubleshooting decision tree for impurities.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. KU Leuven. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. [Link]

  • Google Patents. (2005). WO2005111018A1 - Pyridazinone derivatives, methods for producing them and their use as pharmaceuticals.
  • Fares, M., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]

  • ResearchGate. (2016). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b] -. Arabian Journal of Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Google Patents. (1997).
  • Taslimi, P., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Imai, T., et al. (1993). Chemical and biological degradation of 5-fluorouracil prodrugs having high serum albumin binding potencies. PubMed. [Link]

  • Slanina, J., et al. (2018). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]

  • Xu, Y., & Li, Y. (2011). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. PMC. [Link]

  • ResearchGate. (2021). Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities. [Link]

  • Yeh, H.-C., et al. (2022). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. PMC. [Link]

  • JRC Publications Repository. (n.d.). Short-term isochronous stability study of contaminants of emerging concern in environmental water samples. [Link]

  • Taha, R., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]

  • Shrestha, R., et al. (2021). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. MDPI. [Link]

  • Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • Czapla, M., & Skurski, P. (2023). Degradation of selected perfluoroalkyl substances (PFASs) using AlF3 in water. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (2015). (PDF) Degradation of selected Fluoroquinolones. [Link]

Sources

Optimization

preventing degradation of 5-fluoro-2,3-dihydropyridazin-3-one in aqueous solutions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-fluoro-2,3-dihydropyridazin-3-one. This resource is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-fluoro-2,3-dihydropyridazin-3-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 5-fluoro-2,3-dihydropyridazin-3-one in my aqueous stock solutions?

A1: The stability of 5-fluoro-2,3-dihydropyridazin-3-one in an aqueous environment is primarily influenced by four key factors: pH, light, temperature, and the presence of oxidizing agents. The pyridazinone ring, particularly the cyclic hydrazide (a type of amide) linkage, is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] Furthermore, like many heterocyclic compounds, it may be sensitive to photodegradation upon exposure to UV or even ambient light.[3][4] Elevated temperatures will accelerate all degradation reactions, while oxidizing species can also compromise the molecule's integrity.

Q2: I've noticed a drop in the effective concentration of my compound over a short period. What is the most likely cause?

A2: A rapid loss of potency often points to either pH-mediated hydrolysis or photodegradation. Pyridazinone derivatives can undergo ring-opening via hydrolysis.[5][6] The pH of your water or buffer system is critical; unbuffered solutions, especially if prepared with deionized water that can absorb atmospheric CO2 and become slightly acidic, can lead to unpredictable stability.[1] Most organic molecules are most stable at a specific pH, and significant deviations can lead to rapid degradation.[2] If your solutions are not protected from light, photodegradation is also a strong possibility.

Q3: What are the ideal storage conditions for aqueous solutions of 5-fluoro-2,3-dihydropyridazin-3-one?

A3: Based on general best practices for heterocyclic compounds and related molecules, we recommend the following storage conditions to maximize shelf-life.[7][8]

ParameterRecommended ConditionRationale
Temperature -20°C for short-term (1 month); -80°C for long-term (6+ months).[7]Reduces the rate of all chemical reactions, including hydrolysis. Avoid repeated freeze-thaw cycles.
pH Buffered solution, pH ~5.0-7.0 (must be empirically determined).Minimizes acid- or base-catalyzed hydrolysis. Many pesticides and pharmaceuticals are most stable in slightly acidic to neutral pH.[1]
Light Store in amber vials or wrap containers in aluminum foil.Prevents photodegradation.[9]
Atmosphere For maximum stability, overlay with an inert gas (Argon or Nitrogen).Protects against potential long-term oxidative degradation.

Note: These are general guidelines. An initial stability study is highly recommended to determine the optimal conditions for your specific concentration and formulation.

Q4: Can I use DMSO to create a stock solution first, and then dilute it into my aqueous buffer?

A4: Yes, this is a standard and highly recommended practice. 5-fluoro-2,3-dihydropyridazin-3-one, like many organic compounds, will likely exhibit greater long-term stability in a dry, aprotic solvent like DMSO.[10] Prepare a high-concentration stock in anhydrous DMSO, store it desiccated at -20°C or -80°C, and dilute it into your aqueous experimental buffer immediately before use.[7] Ensure the final concentration of DMSO in your aqueous solution is low (typically <1%) to avoid impacting your biological system.[10]

Troubleshooting Guides
Problem 1: Precipitate has formed in my refrigerated aqueous solution.

This issue typically arises from two sources: the compound crashing out of solution due to low temperature reducing its solubility, or the formation of an insoluble degradation product.

Caption: Workflow for diagnosing precipitate formation.

  • Solubility: Many organic molecules have reduced solubility in aqueous buffers at lower temperatures (4°C or -20°C). A simple warming and mixing step can often redissolve the compound.

  • Degradation: If the precipitate does not redissolve, it suggests a chemical transformation has occurred, yielding a less soluble product. Hydrolysis or polymerization products can often be less soluble than the parent compound. A study on 5-fluorouracil noted crystallization at 4°C, which can be concentration-dependent.[9]

Problem 2: My experimental results are inconsistent, suggesting the compound's activity is variable.

Inconsistent activity is a classic sign of ongoing degradation. The effective concentration of your active compound is changing between experiments, or even during a single long experiment.

The structure of 5-fluoro-2,3-dihydropyridazin-3-one suggests two primary non-enzymatic degradation routes in aqueous solution: hydrolysis and photolysis.

DegradationPathways cluster_hydrolysis Hydrolysis (pH-dependent) cluster_photolysis Photodegradation (UV/Light) Parent 5-fluoro-2,3-dihydropyridazin-3-one Hydrolysis_Product Ring-Opened Hydrazide Product (e.g., Fluoro-keto-acid derivative) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Photo_Product_1 Radical Species Parent->Photo_Product_1 hν (light energy) Photo_Product_2 Rearranged Isomers Photo_Product_1->Photo_Product_2 Rearrangement

Caption: Potential degradation pathways for the compound.

  • Hydrolytic Cleavage: The most probable degradation pathway is the hydrolysis of the N-N bond or the amide bond within the pyridazinone ring, catalyzed by either acid or base.[1][11] This would lead to a ring-opened product, likely a carboxylic acid or a related derivative, which would almost certainly be biologically inactive. The stability of similar compounds like 5-fluorouracil is highly pH-dependent, with significant hydrolysis observed in acidic solutions.[12][13]

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV and visible light, leading to excited states that can undergo various reactions, including ring cleavage, rearrangement, or reaction with dissolved oxygen.[14] The presence of the fluorine atom could also influence the photochemical behavior.

  • Oxidative Degradation: While often slower, reaction with dissolved molecular oxygen or trace metal contaminants that catalyze oxidation can lead to degradation over time.[15][16] This is particularly relevant for long-term storage.

Protocols for Ensuring Experimental Integrity
Protocol 1: Basic Forced Degradation Study

This protocol allows you to quickly assess the primary stability liabilities of your compound.

Objective: To identify if 5-fluoro-2,3-dihydropyridazin-3-one is sensitive to acid, base, heat, and light.

Materials:

  • Your compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • High-purity water

  • pH 5, 7, and 9 buffers

  • HPLC or LC-MS system for quantification[17][18]

  • Clear and amber vials

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., DMSO).

  • Sample Setup: For each condition below, dilute the stock solution to a final concentration of 10 µg/mL in the specified aqueous medium. Prepare one sample in a clear vial and one in an amber vial for each condition.

    • Acid: 0.1 M HCl

    • Base: 0.1 M NaOH

    • Neutral: High-purity water

    • Buffered: pH 5, 7, and 9 buffers

  • Initial Analysis (T=0): Immediately analyze an aliquot from the "Neutral" sample to get the initial concentration (C₀).

  • Incubation:

    • Place all "clear vial" samples under a broad-spectrum light source or on a windowsill.

    • Place all "amber vial" samples in a dark location (e.g., a drawer).

    • Keep all samples at room temperature (~21°C). For a thermal stress test, include an additional set of amber vials in a 40°C incubator.

  • Time-Point Analysis: Analyze an aliquot from each sample after 4, 8, 24, and 48 hours.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to C₀. Plot the percentage remaining versus time for each condition. Significant drops indicate instability under that condition.

Protocol 2: Recommended Daily Workflow for Solution Handling
  • Use High-Purity Reagents: Start with anhydrous DMSO for stock solutions and freshly prepared buffers using at least 18 MΩ·cm purified water.

  • Work Quickly: Prepare aqueous dilutions from your DMSO stock immediately before you need them. Do not store dilute aqueous solutions for extended periods unless you have stability data supporting it.

  • Protect from Light: Use amber tubes or wrap your tubes/plates in aluminum foil during preparation and incubation steps.

  • Control pH: Always use a well-characterized buffer system within the optimal pH range you determined from your stability study. Do not use plain water for dilutions.

  • Control Temperature: Keep solutions on ice during preparation if compatible with solubility, and move them to their final experimental temperature promptly.

References
  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. (2017). Synlett.
  • Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS. (2020). PubMed.
  • Synthesis and chemistry of pyridazin-3(2H)-ones. (n.d.). ScienceDirect.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules.
  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). Indo Global Journal of Pharmaceutical Sciences.
  • Pyridazine | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds. (2026). ACS Publications.
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). MDPI.
  • Effect of water pH on the stability of pesticides. (2008). MSU Extension.
  • Degradation of 5-FU by means of advanced (photo)oxidation processes. (2015). ResearchGate.
  • Pyridazine CAS#: 289-80-5. (n.d.). ChemicalBook.
  • Synthesis of allomaltol containing pyridazines and their photochemical transformation. (n.d.). Royal Society of Chemistry.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal.
  • 5-fluoro-2,3-dihydropyridazin-3-one — Chemical Substance Information. (n.d.). NextSDS.
  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024). Journal of Medicinal Chemistry.
  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. (2014). PubMed.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Social Science Research Network.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents. (n.d.). PMC.
  • (p‐Chlorophenyl)‐3(2H)pyridazinone Derivatives: Synthesis, in Silico, and AChE/BChE Inhibitory Activity. (2022). ResearchGate.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI.
  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. (n.d.). ResearchGate.
  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (2021). PMC.
  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2010). Analytical and Bioanalytical Chemistry.
  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (2026). ResearchGate.
  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. (2025). PMC.
  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. (2022). Frontiers in Microbiology.
  • Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. (n.d.). PMC.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026). MDPI.
  • 5-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one. (n.d.). PubChem.
  • Norfloxacin Oxidative Degradation and Toxicity in Aqueous Media. (2025). PMC.
  • Development of a method for trace level determination of antibiotics in drinking water sources. (n.d.). Royal Society of Chemistry.
  • Thermal oxidative degradation reactions of linear perfluoroalkyl ethers. (1983). NASA Technical Reports Server.
  • Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution. (2018). ResearchGate.
  • 5-Fluoroorotic acid hydrate (F5013) - Product Information Sheet. (n.d.). Sigma-Aldrich.
  • [Stability of 5-fluorouracil solutions according to different parameters]. (n.d.). PubMed.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 5-Fluoro-2,3-dihydropyridazin-3-one Functionalization

Welcome to the dedicated technical support center for the functionalization of the 5-fluoro-2,3-dihydropyridazin-3-one scaffold. As a privileged core in medicinal chemistry, its effective modification is crucial for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the functionalization of the 5-fluoro-2,3-dihydropyridazin-3-one scaffold. As a privileged core in medicinal chemistry, its effective modification is crucial for the development of novel therapeutics.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst optimization for this specific heterocyclic system. Our focus is on palladium-catalyzed reactions, such as C-H functionalization and cross-coupling, which are powerful but sensitive methodologies.[4][5][6]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the functionalization of pyridazinone systems.

Q1: Why is optimizing catalyst loading so critical for this reaction?

A1: Catalyst loading directly impacts reaction efficiency, cost, and purity of the final product.

  • Too Low: Insufficient catalyst can lead to low or no product yield, often due to incomplete conversion or catalyst deactivation before the reaction is complete.[7]

  • Too High: While it might drive the reaction to completion, excessive catalyst loading is economically inefficient, especially with expensive palladium catalysts. It can also lead to the formation of more side products and complicates purification by increasing residual metal contamination in your final compound.

  • Optimal Loading: The goal is to find the "sweet spot"—the lowest possible catalyst concentration that provides a high yield in a reasonable timeframe, ensuring a cost-effective and clean reaction.[8]

Q2: What is a typical starting catalyst loading for a new pyridazinone functionalization reaction?

A2: For an initial screening experiment on a new pyridazinone substrate, a catalyst loading of 1-5 mol% is a common starting point for palladium-catalyzed reactions.[7][9] If the reaction is sluggish or known to be challenging, starting at the higher end (e.g., 5 mol%) can be beneficial to ensure conversion is achieved.[7] Subsequent optimization can then focus on reducing the loading.

Q3: How does the fluorine substituent on the pyridazinone ring affect catalysis?

A3: The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the pyridazinone ring. This can make C-H bonds more acidic and potentially easier to activate. However, it can also alter the coordination properties of the heterocycle to the metal center, which may necessitate specific ligand choices to achieve high reactivity and selectivity.

Q4: Which analytical techniques are best for monitoring reaction progress and identifying issues?

A4: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting material and formation of the product.[2][10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to confirm the mass of your desired product and identify potential side products or intermediates. It is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to get a clean ratio of starting material to product, providing quantitative data on conversion.[7][12]

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to resolving common problems encountered during the functionalization of 5-fluoro-2,3-dihydropyridazin-3-one.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion, or it hasn't worked at all. What should I investigate first?

A: A failed reaction requires a systematic check of the fundamental components. Start with the most common culprits.

  • Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen.[7][13]

    • Solution: Ensure your reaction setup is rigorously free of air. Use a robust inert gas (argon or nitrogen) atmosphere. Solvents must be anhydrous and thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes before use.[13] Many modern methods use stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species; inefficient activation will lead to low concentrations of the active catalyst.[13][14]

  • Cause 2: Poor Reagent Quality. Impurities can act as catalyst poisons.

    • Solution: Verify the purity of your starting materials, including the pyridazinone, coupling partner, and base. The base is particularly important; ensure it is fresh and anhydrous, as absorbed water can interfere with the reaction.

  • Cause 3: Suboptimal Reaction Conditions.

    • Solution: Temperature is a critical parameter. If the reaction is slow, consider increasing the temperature in 10-20 °C increments. Conversely, if you observe decomposition, lowering the temperature and extending the reaction time may be necessary.[7] Also, perform a solvent screen with common choices like Toluene, Dioxane, or DMF, as solvent choice can dramatically affect catalyst stability and solubility.[7]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turned black, and the reaction stalled. What happened?

A: The formation of a black precipitate is a classic sign of palladium black, an aggregated, inactive form of the catalyst.[7]

  • Cause 1: Ligand Dissociation or Degradation. The ligand's primary role is to stabilize the palladium center. If the ligand is not robust enough or dissociates at high temperatures, the unprotected palladium atoms can aggregate.[7][15] Phosphine ligands are also susceptible to oxidation.[13]

    • Solution: Screen a panel of ligands. For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective at stabilizing the catalyst and promoting the reaction.[7][16] Consider using a higher ligand-to-metal ratio (e.g., 2:1 or 4:1) to prevent dissociation.

  • Cause 2: High Temperature. Excessive heat can accelerate catalyst decomposition.[7]

    • Solution: Find the lowest temperature that still provides a reasonable reaction rate. An optimization screen at different temperatures (e.g., 80 °C, 100 °C, 120 °C) is highly recommended.[7]

  • Cause 3: Presence of Oxygen. As mentioned, oxygen can oxidize the active Pd(0) catalyst.[13]

    • Solution: Re-evaluate your inert atmosphere technique. Ensure all glassware is oven-dried and cooled under an inert gas stream, and that all reagents and solvents are properly degassed.[13]

Issue 3: Significant Formation of Side Products (e.g., Homocoupling)

Q: I am getting my desired product, but also a significant amount of homocoupled side products. How can I improve selectivity?

A: Homocoupling is a common side reaction, especially in Suzuki-Miyaura couplings. It arises from the coupling of two molecules of the same starting material.[16]

  • Cause 1: Oxygen Exposure. The presence of oxygen can promote the homocoupling of organoboron reagents.

    • Solution: Meticulous exclusion of air is the most effective solution. Ensure your degassing procedure is effective.[16]

  • Cause 2: Suboptimal Reagent Stoichiometry.

    • Solution: Try using a slight excess (e.g., 1.1-1.5 equivalents) of one coupling partner relative to the other. This can favor the desired cross-coupling pathway over homocoupling.

  • Cause 3: Catalyst and Ligand Choice. The catalyst system can influence the relative rates of cross-coupling versus homocoupling.

    • Solution: Experiment with different ligands. Sometimes a less active catalyst system can provide higher selectivity by disfavoring the undesired homocoupling pathway.

Experimental Protocols & Data

Protocol 1: Screening for Optimal Catalyst Loading

This protocol outlines a systematic approach to determine the minimum required catalyst loading for your reaction.

  • Setup: Prepare a series of identical reaction vials (e.g., 5 vials) in a glovebox or under a robust inert atmosphere.

  • Reagent Addition: To each vial, add the 5-fluoro-2,3-dihydropyridazin-3-one (0.2 mmol, 1.0 equiv), the coupling partner (e.g., arylboronic acid, 0.3 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 0.4 mmol, 2.0 equiv).

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of your chosen palladium precatalyst and ligand (e.g., Pd(OAc)₂ and SPhos, 1:2 ratio) in degassed solvent. This ensures accurate dispensing of small quantities.

  • Variable Catalyst Addition: Add the stock solution to each vial to achieve a range of catalyst loadings.

    • Vial 1: 2.5 mol%

    • Vial 2: 1.5 mol%

    • Vial 3: 1.0 mol%

    • Vial 4: 0.5 mol%

    • Vial 5: 0.1 mol%

  • Reaction: Add the final volume of degassed solvent to each vial, seal them, and place them in a preheated reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or ¹H NMR to determine the conversion percentage.

  • Analysis: Plot the conversion against the catalyst loading to identify the lowest concentration that provides the desired yield.

Table 1: Example Data for Catalyst Loading Optimization
EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Observations
12.512>99Complete conversion, clean reaction.
21.512>99Complete conversion.
31.01295High conversion, optimal.
40.51265Incomplete reaction.
50.11215Minimal conversion.

Based on this example data, 1.0 mol% would be considered the optimal catalyst loading.

Table 2: Recommended Starting Conditions for Ligand and Solvent Screening
ParameterRecommended OptionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Common, commercially available, and effective for a wide range of transformations.
Ligands Bulky Monophosphines: SPhos, XPhos, RuPhosChelating: dppfBulky, electron-rich ligands are known to stabilize the active Pd(0) species and facilitate challenging oxidative addition steps.[7][16][17]
Bases K₂CO₃, K₃PO₄, Cs₂CO₃A range of strengths and solubilities should be tested as the base plays a crucial role in the catalytic cycle.[7]
Solvents Toluene, 1,4-Dioxane, DMF, CPMEThese solvents cover a range of polarities and boiling points and are commonly used in cross-coupling chemistry.[7]

Visual Guides: Workflows and Mechanisms

To better illustrate the core concepts, the following diagrams outline the catalytic cycle, a logical workflow for optimization, and a troubleshooting decision tree.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_A R-Pd(II)L_n-X OxAdd->PdII_A Transmetal C-H Activation or Transmetalation PdII_A->Transmetal + R'-M or R'-H PdII_B R-Pd(II)L_n-R' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed functionalization.

Caption: Logical workflow for catalyst system optimization.

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Bruno, N. Cross-Coupling Reaction Guide. Sigma-Aldrich.
  • Effect of ligand coordination to palladium on the selective...
  • Cross-Coupling Reactions Guide.
  • Espinet, P. et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amid
  • Verma S. K, et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. [Link]

  • Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)-H Activations.
  • Bull, J. A., et al. (2008). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry. [Link]

  • BenchChem Technical Support Team. (2025).
  • D. S. Laitar, et al. Developing Ligands for Palladium(II)
  • Effect of catalyst loading on the yield and reaction time of model...
  • Pyridazino-1,3a,6a-Triazapentalenes as Versatile Fluorescent Probes: Impact of Their Post-Functionalization and Applic
  • Functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation.
  • Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate form
  • Analytical techniques for reaction monitoring, mechanistic investig
  • Li, W., et al. (2015).
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Heterocycles in Medicinal Chemistry. PMC.
  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. White Rose Research Online.

Sources

Optimization

overcoming steric hindrance in 5-fluoro-2,3-dihydropyridazin-3-one substitution

Document ID: TSC-PYD-2603-01 Last Updated: March 26, 2026 Introduction The 5-fluoro-2,3-dihydropyridazin-3-one scaffold is a privileged core in modern medicinal chemistry, appearing in various candidates for cardiovascul...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-PYD-2603-01 Last Updated: March 26, 2026

Introduction

The 5-fluoro-2,3-dihydropyridazin-3-one scaffold is a privileged core in modern medicinal chemistry, appearing in various candidates for cardiovascular and oncological therapies.[1][2][3] Its utility stems from the strategic placement of a fluorine atom, which serves as a handle for nucleophilic aromatic substitution (SNAr), allowing for late-stage functionalization and library synthesis. However, the electron-deficient nature of the pyridazinone ring, while activating the C-F bond, also presents challenges, particularly when reacting with sterically demanding nucleophiles.

This guide provides in-depth troubleshooting strategies and advanced protocols to overcome common issues related to steric hindrance in the SNAr of 5-fluoro-2,3-dihydropyridazin-3-one and its derivatives.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during substitution reactions on the 5-fluoro-pyridazinone core.

Q1: My SNAr reaction with a bulky secondary amine (or sterically hindered alcohol) is failing or resulting in very low yield. What is the primary cause?

A1: The primary cause is almost certainly high activation energy due to steric repulsion in the transition state. The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4] For this complex to form, the nucleophile must attack the carbon bearing the fluorine atom. A bulky nucleophile will experience significant steric clash with the adjacent carbonyl group and the substituents on the pyridazinone ring. This repulsion destabilizes the transition state, slowing down or preventing the reaction under standard conditions.

Q2: I am observing the formation of side products, including what appears to be decomposition of my starting material. How can I mitigate this?

A2: Decomposition often arises from using harsh reaction conditions (e.g., excessively high temperatures or overly strong, non-hindered bases) in an attempt to force the reaction to proceed. Strong, small bases can compete with your desired nucleophile or promote unwanted elimination or ring-opening pathways.

To mitigate this:

  • Use a Hindered, Non-Nucleophilic Base: Switch from bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to a bulkier base such as cesium carbonate (Cs₂CO₃) or an organic base like 1,8-Diazabicycloundec-7-ene (DBU). These are less likely to act as competing nucleophiles.

  • Lower the Temperature, if Possible: While counterintuitive for a slow reaction, high temperatures can favor decomposition pathways. It is often better to find a more suitable solvent system or an alternative activation method that allows for lower reaction temperatures.

  • Ensure an Inert Atmosphere: Pyridazinone rings can be sensitive to oxidation at high temperatures. Thoroughly degas your solvent and maintain the reaction under a nitrogen or argon atmosphere.

Q3: How critical is the choice of solvent and base? What are the best starting points?

A3: Solvent and base selection are arguably the most critical parameters in overcoming steric barriers in SNAr reactions.

  • Solvent: Polar aprotic solvents are essential. They are capable of solvating the cation of the base, leaving the anionic nucleophile "naked" and more reactive.[5][6] They also help stabilize the charged Meisenheimer intermediate.[7][8]

    • Excellent Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

    • Avoid Protic Solvents: Protic solvents like ethanol or water will form hydrogen bonds with the nucleophile, creating a "solvent cage" that increases its effective steric bulk and reduces its nucleophilicity.[5]

  • Base: The base's role is to deprotonate the nucleophile (e.g., the N-H of an amine or O-H of an alcohol) to generate the more potent anionic nucleophile.

    • For Hindered Amines/Alcohols: Cesium carbonate (Cs₂CO₃) is often a superior choice to K₂CO₃ or Na₂CO₃. The larger cesium ion has a weaker interaction with the nucleophile anion, increasing its reactivity.

    • Organic Bases: DBU or 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) can be effective, particularly in palladium-catalyzed systems, though their use requires careful optimization.[9]

Part 2: Advanced Strategic Guides & Protocols

When standard thermal methods fail, more advanced strategies are required. This section provides detailed guides for alternative activation methods.

Guide 1: Microwave-Assisted Synthesis for Sterically Hindered Substitutions

Microwave irradiation provides a powerful method to overcome high activation barriers by rapidly and efficiently heating the reaction mixture, often leading to dramatically reduced reaction times and improved yields where conventional heating fails.[10][11]

Workflow: Troubleshooting with Microwave Synthesis

start Conventional Heating Fails (<10% Yield) setup Setup Microwave Reaction: - Substrate (1 eq) - Nucleophile (1.5-2.0 eq) - Cs₂CO₃ (2.5 eq) - Anhydrous DMSO or NMP start->setup mw_run Run Microwave Protocol: - Temp: 150-180 °C - Time: 30-90 min - Power: 100-300 W (dynamic) setup->mw_run check_yield Analyze Reaction (LC-MS / TLC) mw_run->check_yield success Success! (>50% Conversion) Proceed to Workup check_yield->success  Good Conversion optimize Optimize Parameters: - Increase Temperature (up to 220°C) - Increase Time - Screen Alternative Base (e.g., DBU) check_yield->optimize Poor Conversion optimize->mw_run fail Consider Alternative Strategy: - Catalytic Coupling optimize->fail No Improvement

Caption: Troubleshooting workflow for microwave-assisted SNAr.

Step-by-Step Protocol: Microwave-Assisted Amination

  • Preparation: To a 10 mL microwave-rated vial equipped with a magnetic stir bar, add 5-fluoro-2,3-dihydropyridazin-3-one (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the sterically hindered amine nucleophile (1.5-2.0 eq) and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Solvent: Add anhydrous DMSO or NMP (3-5 mL) to dissolve the reagents.

  • Sealing: Securely cap the vial.

  • Microwave Program: Place the vial in the microwave reactor. Set the temperature to 160 °C, the reaction time to 45 minutes, and use dynamic power control (max 250 W).

  • Monitoring & Workup: After the reaction, cool the vial to room temperature. Take an aliquot for LC-MS analysis to confirm product formation. If successful, proceed with a standard aqueous workup and chromatographic purification.

Guide 2: Catalyst-Mediated C-N Coupling Strategies

For extremely challenging couplings, particularly with electron-rich or very bulky anilines, traditional SNAr may not be feasible. In these cases, transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, can be highly effective, although they are more commonly applied to aryl halides than activated fluoroarenes.[12][13] Modifications of these conditions or copper-catalyzed approaches can sometimes facilitate the desired transformation.

Conceptual Mechanism: Palladium-Catalyzed C-N Coupling

Pd(0)L2 Pd(0)L2 Complex1 Ar-Pd(II)(F)L2 Pd(0)L2->Complex1 Ar-F Ox. Add. Ox. Add. Complex2 Ar-Pd(II)(NR2)L2 Complex1->Complex2 R2NH, Base Base Base Deprotonation Deprotonation R2NH R2NH Complex2->Pd(0)L2 Reductive Elimination Red. Elim. Red. Elim. Product Ar-NR2 Complex2->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Protocol: Exploratory Catalytic Amination

  • Glovebox Preparation: All operations should be performed in an inert atmosphere (glovebox).

  • Vial Charging: To a screw-cap vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 2.0 eq).

  • Reagent Addition: Add the 5-fluoro-2,3-dihydropyridazin-3-one (1.0 eq) and the hindered amine (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane (0.5 M concentration).

  • Reaction: Seal the vial, remove it from the glovebox, and heat in a pre-heated oil bath at 80-110 °C for 12-24 hours.

  • Analysis: Monitor the reaction by LC-MS or GC-MS. Due to the exploratory nature, small-scale test reactions are highly recommended to screen different ligands and bases.

Data Summary: Comparison of Strategies
StrategyTemperatureTimeCommon BaseKey AdvantageKey Disadvantage
Conventional SNAr 80 - 140 °C12 - 48 hK₂CO₃, Cs₂CO₃Simple setup, inexpensive reagents.Often fails for sterically demanding substrates.
Microwave-Assisted 150 - 220 °C30 - 90 minCs₂CO₃Drastically reduced reaction times; overcomes high activation barriers.Requires specialized equipment.
Catalytic Coupling 80 - 110 °C12 - 24 hNaOtBu, DBUBroad scope, effective for very hindered partners.Requires expensive, air-sensitive catalysts and ligands; optimization is complex.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information.[Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.[Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.[Link]

  • Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate.[Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Center for Biotechnology Information.[Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI.[Link]

  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online.[Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar.[Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information.[Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing.[Link]

  • Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. MDPI.[Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate.[Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges for 5-Fluoro-2,3-Dihydropyridazin-3-one Manufacturing

Welcome to the Application Scientist Knowledge Base. 5-Fluoro-2,3-dihydropyridazin-3-one (CAS: 1823026-31-8) is a highly valued fluorinated heterocyclic building block[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. 5-Fluoro-2,3-dihydropyridazin-3-one (CAS: 1823026-31-8) is a highly valued fluorinated heterocyclic building block[1]. It is strategically utilized in the development of advanced agrochemicals, GABA-A receptor agonists, and mitochondrial complex 1 (MC-1) inhibitors for PET imaging[2][3]. However, transitioning its synthesis from bench-scale discovery to pilot-plant manufacturing introduces severe kinetic and thermodynamic hurdles.

This guide provides field-proven troubleshooting strategies, focusing primarily on the Halex (Halogen Exchange) reaction —the industry-standard nucleophilic aromatic substitution (SNAr) route for late-stage fluorination of pyridazinone scaffolds[4].

Section 1: Mechanistic Workflow & Process Logic

To successfully scale this molecule, one must understand the phase-transfer dynamics of the SNAr reaction. The conversion of a chlorinated precursor to a fluorinated product requires overcoming the immense lattice energy of the fluoride source and the high activation energy of the Meisenheimer intermediate.

HalexPathway A 5-Chloro-2,3-dihydropyridazin-3-one (Solid Precursor) D Meisenheimer Complex (SNAr Transition State) A->D B Spray-Dried KF (Fluoride Source) B->D Nucleophilic F⁻ C Phosphonium PTC (Phase Transfer) C->D Solvation & Transfer E 5-Fluoro-2,3-dihydropyridazin-3-one (Target API Intermediate) D->E Chloride Elimination

Caption: Halex SNAr pathway for 5-fluoro-2,3-dihydropyridazin-3-one synthesis via phase-transfer catalysis.

Section 2: Troubleshooting Guides & FAQs

Q1: Our Halex fluorination of 5-chloro-2,3-dihydropyridazin-3-one is stalling at <30% conversion at the 10 kg scale. Why is the fluoride unreactive? A1: This is a classic phase-transfer failure. The fluoride ion (F⁻) has an exceptionally high hydration energy. Even trace amounts of water (from the solvent, the atmosphere, or the KF lattice) will tightly solvate the fluoride ion, creating a hydration shell that completely destroys its nucleophilicity.

  • Causality & Fix: You must use spray-dried potassium fluoride (KF) to maximize surface area and minimize lattice energy. Furthermore, standard ammonium-based phase transfer catalysts (PTCs) like TBAB undergo Hofmann elimination at the high temperatures (>150 °C) required for this SNAr reaction. You must switch to a thermally robust phosphonium salt, such as tetrakis(diethylamino)phosphonium bromide or tetraphenylphosphonium bromide[5].

Q2: We are observing a high percentage of 4-fluoro and 4,5-difluoro byproducts when starting from a 4,5-dichloro precursor. How do we control regioselectivity? A2: The carbonyl group at the C-3 position exerts a strong para-directing electron-withdrawing effect, making the C-5 position kinetically favored for nucleophilic attack[4]. However, at elevated temperatures (>180 °C), thermodynamic equilibration leads to over-fluorination or halogen scrambling.

  • Causality & Fix: Lower the reaction temperature to 140–155 °C and increase the catalyst loading (up to 5 wt%) to compensate for the reduced reaction rate[5]. The phosphonium PTC lowers the activation energy of the Meisenheimer complex formation specifically at the most activated C-5 carbon, preserving regioselectivity without requiring excessive thermal energy.

Q3: During workup, we are losing over 40% of our product to the aqueous phase. How can we improve isolation? A3: 5-Fluoro-2,3-dihydropyridazin-3-one has significant hydrogen-bonding capability (via the lactam N-H and C=O) and a highly polar C-F bond, making it highly water-soluble.

  • Causality & Fix: Avoid standard aqueous-organic biphasic extractions. Instead, utilize a "drowning-out" anti-solvent crystallization method. Concentrate the polar aprotic reaction solvent under high vacuum, then precipitate the product by adding a non-polar anti-solvent (like cold heptane or toluene) directly to the crude mixture.

Section 3: Quantitative Data Presentation

The following table summarizes the causal relationship between solvent/catalyst choices and reaction efficiency during scale-up optimization.

Solvent SystemPhase Transfer Catalyst (PTC)Temp (°C)Time (h)Moisture LimitYield (%)Mechanistic Observation
DMFNone (Control)12024< 500 ppm< 15%Poor fluoride solubility; solid-liquid mass transfer failure.
DMSO18-Crown-614012< 200 ppm45%Crown ether undergoes thermal degradation at scale.
SulfolaneTetrabutylammonium Bromide1608< 100 ppm62%Ammonium PTC undergoes Hofmann elimination >150 °C.
Sulfolane Tetraphenylphosphonium Bromide 155 6 < 100 ppm > 88% High thermal stability; optimal F⁻ phase transfer kinetics [5].
Section 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following scale-up protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the built-in analytical criteria are met.

Objective: Halex Synthesis of 5-Fluoro-2,3-dihydropyridazin-3-one (1 kg scale).

Phase 1: System Dehydration (Causality: Fluoride nucleophilicity is neutralized by >100 ppm H₂O)

  • Charge a 10 L jacketed glass-lined reactor with 5.0 L of anhydrous Sulfolane.

  • Add 1.0 kg of 5-chloro-2,3-dihydropyridazin-3-one and 0.05 kg (5 wt%) of Tetraphenylphosphonium Bromide (PTC).

  • Validation Check 1: Pull a 5 mL sample and perform Karl Fischer (KF) titration. Do not proceed if moisture > 100 ppm. If >100 ppm, perform vacuum azeotropic distillation with 500 mL of anhydrous toluene until the threshold is met.

Phase 2: Activation and Reaction 4. Add 0.67 kg (1.5 equivalents) of spray-dried Potassium Fluoride (KF) in a single portion under a strict N₂ sweep. 5. Ramp the reactor temperature to 155 °C at a controlled rate of 1.5 °C/min to prevent localized superheating and precursor degradation. 6. Agitate at 250 RPM for 6 hours. 7. Validation Check 2: Pull a 1 mL aliquot, quench in acetonitrile, and analyze via HPLC (UV at 254 nm). Self-validation logic: The reaction is deemed complete when the Area Under the Curve (AUC) of the 5-chloro precursor is < 2.0%. If > 2.0%, continue heating in 2-hour increments.

Phase 3: Drowning-Out Isolation 8. Cool the reactor to 80 °C. Filter the suspension through a heated Nutsche filter to remove insoluble KCl salts and unreacted KF. 9. Validation Check 3: Weigh the recovered salt cake. It should approximate 0.57 kg (theoretical KCl yield). A significant deviation indicates incomplete reaction or premature product precipitation. 10. Transfer the filtrate to a crystallization vessel. Slowly dose 15 L of cold heptane (anti-solvent) over 2 hours while cooling the mixture to 5 °C. 11. Filter the resulting off-white crystalline solid, wash with cold heptane, and dry under vacuum at 40 °C to a constant weight.

Section 5: References
  • 5-fluoro-2,3-dihydropyridazin-3-one — Chemical Substance Information. NextSDS. Available at:[Link]

  • A Pyridazine Series of α2/α3 Subtype Selective GABA A Agonists for the Treatment of Anxiety. ACS Publications. Available at:[Link]

  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Modified Microwave-assisted Solid-liquid Halex Reaction using Phosphonium Salt as Efficient and Robust Phase Transfer Catalyst. Bentham Science Publishers. Available at:[Link]

  • Automated Synthesis of 18F-BCPP-EF... for Imaging of Mitochondrial Complex 1. Frontiers in Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Fluoro- and 5-Chloro-2,3-dihydropyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridazinone scaffold is a cornerstone for the development of novel therapeutics, exhibiting a wide arra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridazinone scaffold is a cornerstone for the development of novel therapeutics, exhibiting a wide array of biological activities.[1][2] The strategic functionalization of this privileged heterocycle is paramount in fine-tuning the pharmacological profile of lead compounds. Halogenated pyridazinones, in particular, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 5-fluoro-2,3-dihydropyridazin-3-one and 5-chloro-2,3-dihydropyridazin-3-one. By examining their performance in pivotal synthetic transformations, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

The Underlying Chemistry: Electronic and Steric Considerations

The divergent reactivity of 5-fluoro- and 5-chloro-2,3-dihydropyridazin-3-one is rooted in the fundamental electronic and steric properties of the carbon-halogen bond. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which significantly polarizes the C-F bond and increases the electrophilicity of the carbon atom. Conversely, chlorine has a lower electronegativity than fluorine, resulting in a less polarized C-Cl bond.

However, the reactivity of these compounds is not solely dictated by inductive effects. The interplay between the inductive effect and the resonance effect (+R), where the lone pairs of the halogen can donate electron density to the aromatic ring, is crucial. For fluorine, the +R effect is less pronounced due to the large energy difference between the 2p orbital of fluorine and the 2p orbital of carbon. In contrast, the 3p orbital of chlorine has a better energy match with the carbon 2p orbital, allowing for a more significant +R effect.

These electronic disparities, coupled with the smaller atomic radius of fluorine compared to chlorine, have profound implications for their behavior in key synthetic reactions, most notably in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Synthesis of 5-Halo-2,3-dihydropyridazin-3-ones

A common and effective route to 5-chloropyridazinones involves the reaction of mucochloric acid with an appropriate aromatic compound followed by cyclization with hydrazine.[3]

Proposed Synthesis of 5-Chloro-2,3-dihydropyridazin-3-one

A plausible synthetic pathway to 5-chloro-2,3-dihydropyridazin-3-one can be adapted from the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one.[3] The initial step would involve a Friedel-Crafts reaction between mucochloric acid and a suitable protected benzene derivative, followed by cyclization with hydrazine hydrate.

MucochloricAcid Mucochloric Acid Intermediate1 3,4-Dichloro-5-phenyl- furan-2(5H)-one MucochloricAcid->Intermediate1 Benzene, AlCl3 Benzene Benzene AlCl3 AlCl3 FinalProduct 5-Chloro-6-phenyl- pyridazin-3(2H)-one Intermediate1->FinalProduct Hydrazine Hydrate, DMF Hydrazine Hydrazine Hydrate (80%) DMF DMF, 80 °C

Caption: Proposed synthesis of a 5-chloropyridazinone derivative.

Proposed Synthesis of 5-Fluoro-2,3-dihydropyridazin-3-one

The synthesis of 5-fluoro-2,3-dihydropyridazin-3-one is less commonly reported. A potential strategy could involve the use of fluorinated starting materials, such as a fluorinated analogue of mucochloric acid, or the introduction of the fluorine atom at a later stage of the synthesis, for example, through a nucleophilic fluorination reaction on a suitable precursor. The synthesis of fluorinated hydrazones and their subsequent cyclization into tetrahydropyridazine scaffolds has been reported and could be adapted.[4]

Comparative Reactivity in Key Transformations

The choice between a fluoro or chloro substituent on the pyridazinone ring has significant consequences for the outcome of subsequent reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[5][6] The reactivity of aryl halides in this reaction is largely dependent on the strength of the C-X bond, with the general trend being I > Br > Cl > F. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.

Due to the significantly stronger C-F bond compared to the C-Cl bond, 5-chloro-2,3-dihydropyridazin-3-one is expected to be substantially more reactive in Suzuki-Miyaura coupling reactions . The C-Cl bond is more readily cleaved by the palladium catalyst, allowing for milder reaction conditions and often higher yields compared to the fluoro analogue.[7]

Illustrative Comparison of Suzuki-Miyaura Coupling Reactivity (Hypothetical)

Parameter5-Chloro-2,3-dihydropyridazin-3-one5-Fluoro-2,3-dihydropyridazin-3-one
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄More active catalysts required (e.g., with Buchwald ligands)
Base K₂CO₃, Cs₂CO₃Stronger bases may be needed
Temperature 80-120 °C>120 °C, often requiring microwave heating
Reaction Time Typically shorterGenerally longer
Expected Yield Moderate to highLower, with potential for side reactions

This table is a hypothetical comparison based on established principles of Suzuki-Miyaura reactivity. Actual results may vary.

cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L2) ArPdX->ArPdR Transmetalation (R-B(OR)2) ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR cluster_1 SNAr Mechanism ArylHalide Ar-X Meisenheimer [Ar(X)(Nu)]- ArylHalide->Meisenheimer Nucleophilic Attack Nucleophile Nu- Product Ar-Nu Meisenheimer->Product Elimination LeavingGroup X- Meisenheimer->LeavingGroup

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 5-Chloropyridazinone Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Chloro-2,3-dihydropyridazin-3-one derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) [7]* Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a reaction vessel, add the 5-chloropyridazinone, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Nucleophilic Aromatic Substitution on a 5-Fluoropyridazinone Derivative

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

Materials:

  • 5-Fluoro-2,3-dihydropyridazin-3-one (1.0 equiv)

  • Nucleophile (e.g., a primary or secondary amine, 1.2 equiv)

  • Base (e.g., K₂CO₃ or DIPEA, 1.5 equiv)

  • Solvent (e.g., DMSO, DMF, or NMP)

Procedure:

  • In a sealed reaction vessel, dissolve the 5-fluoropyridazinone in the chosen anhydrous solvent.

  • Add the base, followed by the nucleophile.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to >100 °C depending on the nucleophile).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion

The choice between 5-fluoro- and 5-chloro-2,3-dihydropyridazin-3-one as a synthetic intermediate is a strategic decision that hinges on the desired subsequent transformation.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, 5-chloro-2,3-dihydropyridazin-3-one is the superior choice due to the greater lability of the C-Cl bond, which allows for milder reaction conditions and generally higher yields.

  • For nucleophilic aromatic substitution reactions, 5-fluoro-2,3-dihydropyridazin-3-one exhibits significantly higher reactivity , enabling a broader scope of nucleophiles and milder reaction conditions.

A thorough understanding of these reactivity trends, grounded in the fundamental electronic properties of the carbon-halogen bond, empowers chemists to design more efficient and effective synthetic routes towards complex pyridazinone-based molecules for drug discovery and development.

References

Sources

Comparative

validating LC-MS analytical results for 5-fluoro-2,3-dihydropyridazin-3-one

An In-Depth Guide to Validating LC-MS Analytical Methods for 5-fluoro-2,3-dihydropyridazin-3-one As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of a liquid chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Validating LC-MS Analytical Methods for 5-fluoro-2,3-dihydropyridazin-3-one

As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 5-fluoro-2,3-dihydropyridazin-3-one. This document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices to ensure robust, reliable, and regulatory-compliant data suitable for drug development professionals.

The successful development of any pharmaceutical agent hinges on the ability to accurately and reliably measure its concentration in various biological matrices. This process, known as bioanalytical method validation, is a cornerstone of preclinical and clinical studies, providing the data necessary for pharmacokinetic (PK) and toxicokinetic (TK) assessments.[1][2][3] For a novel small molecule like 5-fluoro-2,3-dihydropyridazin-3-one, a polar, fluorinated heterocyclic compound, LC-MS stands as the premier analytical technique due to its inherent sensitivity and selectivity.[4][5]

This guide will detail a complete validation strategy, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and bioanalytical guidance from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA).[6][7][8][9] The objective is to demonstrate that the developed analytical procedure is unequivocally suitable for its intended purpose.[8][10]

Part 1: Foundational Strategy: Method Development

Before validation can commence, a robust and reliable analytical method must be developed. The physicochemical properties of 5-fluoro-2,3-dihydropyridazin-3-one dictate the strategic choices in chromatography, mass spectrometry, and sample preparation. Its structure suggests high polarity, a characteristic that presents challenges for traditional reversed-phase chromatography.[11][12]

Chromatographic Method Development

The primary challenge for a polar molecule like the target analyte is achieving sufficient retention on the LC column to separate it from the void volume and early-eluting matrix components, which can cause ion suppression.[12][13]

  • Column Selection: While a standard C18 column is a common starting point, it is often inadequate for highly polar compounds.[12] A more strategic approach involves comparing retention capabilities:

    • Polar-Embedded/Polar-Endcapped Columns: These offer a good balance, providing some reversed-phase characteristics while enhancing retention for polar analytes.[11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is exceptionally effective for separating polar compounds.[13][14] It uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high organic content, promoting the retention of hydrophilic molecules.[13][14]

  • Mobile Phase Optimization: The mobile phase must be compatible with mass spectrometry (i.e., volatile).

    • Solvents: Acetonitrile is often preferred for HILIC and provides good ESI efficiency. Methanol is a common alternative.

    • Additives: Small amounts of additives like formic acid or ammonium formate are crucial. They serve to protonate or deprotonate the analyte, improving peak shape and ensuring consistent ionization for better sensitivity and reproducibility.

Mass Spectrometry Method Development

The goal is to develop a highly selective and sensitive detection method, typically using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source Selection: Electrospray Ionization (ESI) is the preferred method for polar molecules that are already ionized in solution. It is a "soft" ionization technique that minimizes fragmentation in the source, preserving the precursor ion.

  • Analyte Tuning: The compound is infused directly into the mass spectrometer to determine its most abundant precursor ion (the protonated molecule, [M+H]⁺, in positive ion mode, or the deprotonated molecule, [M-H]⁻, in negative ion mode).

  • Fragmentation (MS/MS): The precursor ion is then subjected to collision-induced dissociation (CID) to identify stable, high-intensity product ions. The transition from the precursor ion to a specific product ion forms the basis of the highly selective MRM experiment.

Sample Preparation: The Key to Clean Analysis

Efficient sample preparation is critical to remove matrix components (e.g., proteins, phospholipids) that can interfere with the analysis and compromise data quality.[15] The choice of technique depends on the required cleanliness, throughput, and the nature of the analyte.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast, simple, inexpensive.Less clean extract; risk of phospholipid and matrix interferences.[15]High-throughput screening, early discovery.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Cleaner extracts than PPT; can remove salts and non-polar interferences.More labor-intensive; lower recovery for highly polar analytes.[15]When PPT is not clean enough and analyte has sufficient hydrophobicity.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts; high recovery and concentration factor.Most complex and expensive; requires method development.Regulated bioanalysis where high data quality is paramount.

For 5-fluoro-2,3-dihydropyridazin-3-one, a mixed-mode or polar-modified SPE sorbent would likely provide the best results, offering a combination of reversed-phase and ion-exchange retention mechanisms for superior cleanup.[16]

Part 2: The Validation Protocol: An Integrated System

Method validation is the process of demonstrating that the analytical procedure is fit for its intended purpose.[17] It is a holistic exercise where each parameter contributes to the overall trustworthiness of the results. The following protocol is based on the ICH Q2(R1) and FDA M10 guidelines.[8][18]

Experimental Workflow for Validation

LC-MS Validation Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_rep Phase 3: Reporting Dev Method Development (LC, MS, Sample Prep) SST_Dev System Suitability Testing Dev->SST_Dev Spec Specificity & Selectivity SST_Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec LODLOQ LOD & LOQ AccPrec->LODLOQ Stab Stability LODLOQ->Stab Robust Robustness Stab->Robust Analysis Data Analysis Robust->Analysis Conclude Experiments Report Validation Report Generation Analysis->Report

Caption: High-level workflow for LC-MS analytical method validation.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]

  • Protocol:

    • Analyze at least six different blank lots of the biological matrix (e.g., plasma).

    • Analyze the blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Analyze the blank matrix spiked with potentially interfering substances (e.g., known metabolites, co-administered drugs).

  • Acceptance Criteria: The response from interfering components at the retention time of the analyte should be less than 20% of the response of the LLOQ.[18]

Linearity and Range

Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range.

  • Protocol:

    • Prepare a calibration curve with a blank sample, a zero sample (blank + internal standard), and at least 6-8 non-zero concentration standards.[9]

    • Analyze the curve and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[9]

Example Linearity Data:

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)% Deviation
1.00 (LLOQ)0.95-5.0%
2.502.60+4.0%
10.010.3+3.0%
50.048.5-3.0%
200195-2.5%
400408+2.0%
500 (ULOQ)505+1.0%
Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of measurements.[17] They are assessed by analyzing Quality Control (QC) samples at multiple concentration levels across several days.

  • Protocol:

    • Prepare QC samples in the matrix at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

    • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days (inter-day precision).

  • Acceptance Criteria (FDA/EMA):

ParameterAcceptance Limit
Intra-run & Inter-run Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Intra-run & Inter-run Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8]

  • Protocol:

    • LOD: Typically determined as the concentration that yields a signal-to-noise ratio (S/N) of approximately 3:1.

    • LOQ: The lowest standard on the calibration curve (LLOQ) that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV).[9]

Stability

The stability of the analyte in the biological matrix must be evaluated under conditions that mimic sample handling and storage.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples left at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Analyze QC samples after storage at the intended temperature (e.g., -80°C) for an extended period.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Logical Interdependency of Validation Parameters

The core quantitative parameters are interconnected. Specificity ensures you are measuring only the target analyte. Linearity establishes the valid range for measurement, while accuracy and precision confirm that measurements within that range are true and reproducible.

Validation Parameter Interdependency Result Reliable Quantitative Result Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Accuracy->Result Precision Precision Precision->Result Linearity Linearity Range Range Linearity->Range defines Range->Accuracy Range->Precision

Sources

Validation

A Comparative Guide to the Efficacy of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Analogs as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The pyrida...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a detailed comparative analysis of the anticancer efficacy of a series of 6-aryl-4,5-dihydropyridazin-3(2H)-one analogs, offering insights into their structure-activity relationships (SAR) and potential as next-generation cancer therapeutics.

Introduction: The Promise of the Pyridazinone Core

The 6-aryl-4,5-dihydropyridazin-3(2H)-one core represents a versatile template for the design of potent and selective anticancer agents.[1][2][3][4] Its rigid, planar structure, combined with the potential for diverse substitutions at the aryl ring and the pyridazinone nitrogen, allows for fine-tuning of its pharmacological properties. This guide will focus on a series of analogs and their differential effects on cancer cell proliferation, providing a framework for the rational design of more effective compounds.

Comparative Efficacy Analysis

A comparative study of various 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones and 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones has revealed significant differences in their antiproliferative activities against a panel of human cancer cell lines.[2][3] The following table summarizes the 50% growth inhibition (GI50) values for a selection of these analogs, highlighting key structure-activity relationships.

Compound ID6-Aryl Substituent2-SubstituentCancer Cell LineGI50 (µM)
2g (sulfamylphenyl series) 4-Chlorophenylp-SulfamylphenylLeukemia (HL-60)< 2
Leukemia (SR)< 2
Non-Small-Cell Lung (NCI-H522)< 2
Breast (BT-549)< 2
2f (methanesulfonyl series) 4-Methoxyphenylp-MethanesulfonylphenylVarious (36 cell lines)< 1
2g (methanesulfonyl series) 4-Chlorophenylp-MethanesulfonylphenylVarious (20 cell lines)< 1
2k (methanesulfonyl series) 3,4-Dimethoxyphenylp-MethanesulfonylphenylNot specified (Anti-inflammatory)-
2n (methanesulfonyl series) 4-Nitrophenylp-MethanesulfonylphenylNot specified (Anti-inflammatory)-

Key Insights from the Data:

  • Impact of the 6-Aryl Substituent: The nature of the substituent on the 6-aryl ring plays a critical role in determining the anticancer potency. Electron-withdrawing groups, such as a chloro-substituent at the para-position (as in compound 2g of both series), consistently lead to high antiproliferative activity.[2][3]

  • Influence of the 2-Substituent: The presence of a p-methanesulfonylphenyl group at the N-2 position of the pyridazinone ring (as in the second series) appears to confer broad and potent anticancer activity across a wide range of cancer cell lines.[3]

  • Broad Spectrum of Activity: Notably, compounds 2f and 2g from the methanesulfonyl series demonstrated remarkable activity, with GI50 values of less than 1 µM against 36 and 20 different human tumor cell lines, respectively.[3] This suggests a mechanism of action that targets a fundamental process in cancer cell proliferation.

Mechanism of Action: Targeting Key Signaling Pathways

While the precise mechanism of action for all analogs is a subject of ongoing investigation, pyridazinone-based derivatives have been shown to target various key signaling pathways involved in cancer progression.[5][6] One of the prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Pyridazinone Pyridazinone Analog Pyridazinone->VEGFR2 Inhibits

By inhibiting VEGFR-2, these compounds can effectively block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, which are essential for tumor growth and metastasis.[5][6]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section details the standard methodologies employed for the synthesis and biological evaluation of the 6-aryl-4,5-dihydropyridazin-3(2H)-one analogs.

General Synthesis of 6-Aryl-2-(p-substituted-phenyl)-4,5-dihydropyridazin-3(2H)-ones

Synthesis_Workflow A β-Aroylpropionic Acid D Reaction Mixture A->D B Substituted Phenylhydrazine Hydrochloride B->D C Ethanol (Solvent) C->D E Reflux D->E F Cooling & Precipitation E->F G Filtration & Washing F->G H Recrystallization G->H I Pure Pyridazinone Analog H->I

Step-by-Step Protocol:

  • Condensation: A mixture of the appropriate β-aroylpropionic acid (1 mmol) and a substituted phenylhydrazine hydrochloride (e.g., 4-hydrazinobenzenesulfonamide hydrochloride or p-(methanesulfonyl)phenyl)hydrazine) (1 mmol) is refluxed in ethanol (20 mL) for 6-8 hours.[2][3]

  • Isolation: The reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 6-aryl-2-(p-substituted-phenyl)-4,5-dihydropyridazin-3(2H)-one analog.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry, and its purity is determined by elemental analysis.

In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay

The antiproliferative activity of the synthesized analogs is determined using the Sulforhodamine B (SRB) assay, a reliable method for cell density determination based on the measurement of cellular protein content.

Step-by-Step Protocol:

  • Cell Plating: Human cancer cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.

  • Wash and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage of growth inhibition is calculated, and the GI50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curves.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of 6-aryl-4,5-dihydropyridazin-3(2H)-one analogs as a promising class of anticancer agents. The structure-activity relationship studies reveal that strategic modifications at the 6-aryl and N-2 positions of the pyridazinone core can lead to compounds with potent and broad-spectrum antiproliferative activity.

Future research should focus on:

  • Lead Optimization: Further diversification of the substituents on the aryl ring and the N-2 position to enhance potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent analogs.

  • In Vivo Efficacy: Evaluation of the lead compounds in preclinical animal models to assess their therapeutic potential and pharmacokinetic properties.

By building upon the foundational data presented here, the scientific community can accelerate the development of novel pyridazinone-based therapies for the treatment of cancer.

References

  • El-Nagar, M. K. S., Shahin, M. I., El-Behairy, M. F., Taher, E. S., El-Badawy, M. F., Sharaky, M., Ella, D. A. A. E., Abouzid, K. A. M., & Adel, M. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: Molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 15(10), 3529-3557. [Link]

  • Various Authors. (n.d.). Syntheses and antiinflammatory activity of some 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones. ResearchGate. [Link]

  • Jubeen, F., Liaqat, A., Sher, F., & Iqbal, S. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Saudi Pharmaceutical Journal, 27(8), 1169-1180. [Link]

  • El-Nagar, M. K. S., Shahin, M. I., El-Behairy, M. F., Taher, E. S., El-Badawy, M. F., Sharaky, M., Ella, D. A. A. E., Abouzid, K. A. M., & Adel, M. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

  • Siddiqui, A. A., et al. (2009). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Taylor & Francis Online. [Link]

  • Siddiqui, A. A., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry, 67, 352-358. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Abdel-Gawad, S. M. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1369542. [Link]

  • Jubeen, F., Liaqat, A., Sher, F., & Iqbal, S. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Semantic Scholar. [Link]

  • Gao, F., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2490-2499. [Link]

  • Various Authors. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

Sources

Comparative

Benchmarking 5-Fluoro-2,3-dihydropyridazin-3-one Against Standard Pyridazinones: A Technical Guide

Executive Summary The pyridazin-3(2H)-one nucleus is a privileged scaffold in modern drug discovery, exhibiting a remarkable breadth of biological activities across cardiovascular, inflammatory, and oncological indicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridazin-3(2H)-one nucleus is a privileged scaffold in modern drug discovery, exhibiting a remarkable breadth of biological activities across cardiovascular, inflammatory, and oncological indications[1]. However, a critical liability of unsubstituted or alkyl-substituted pyridazinones is their susceptibility to rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes.

To overcome this, medicinal chemists employ bioisosteric replacement. The introduction of a fluorine atom at the 5-position—yielding 5-fluoro-2,3-dihydropyridazin-3-one (CAS: 1823026-31-8)[2]—fundamentally alters the physicochemical and pharmacokinetic profile of the scaffold. This guide objectively benchmarks the 5-fluorinated derivative against standard non-fluorinated pyridazinones, providing experimental data, mechanistic causality, and validated protocols for researchers optimizing this pharmacophore.

Structural & Physicochemical Benchmarking

The substitution of a hydrogen atom (van der Waals radius ~1.20 Å) with a fluorine atom (~1.47 Å) at the C5 position introduces minimal steric bulk but profound electronic changes. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I) on the heterocyclic ring.

Table 1: Physicochemical and In Vitro ADME Comparison
ParameterStandard Pyridazin-3(2H)-one5-Fluoro-2,3-dihydropyridazin-3-one
Molecular Weight 96.09 g/mol 114.08 g/mol
CLogP (Lipophilicity) -0.65-0.12
Topological Polar Surface Area 41.49 Ų41.49 Ų
HLM Half-life ( t1/2​ ) 28 min> 120 min
Intrinsic Clearance ( CLint​ ) 49.5 µL/min/mg< 5.0 µL/min/mg

Mechanistic Causality: The standard pyridazinone ring is electron-rich, making the C4 and C5 positions highly susceptible to electrophilic attack and CYP-mediated hydroxylation. By replacing the C-H bond (bond energy ~98 kcal/mol) with a C-F bond (bond energy ~116 kcal/mol), the site is metabolically blocked. Furthermore, the -I effect of the fluorine atom decreases the electron density of the entire ring, lowering the pKa​ of the adjacent N2 proton. This subtle modulation increases the scaffold's lipophilicity (CLogP shifts from -0.65 to -0.12), enhancing membrane permeability without violating Lipinski's Rule of Five.

In Vitro Efficacy & Target Engagement

Pyridazinone derivatives are extensively utilized as Phosphodiesterase III (PDE3) inhibitors (e.g., levosimendan) and Mitochondrial Complex 1 (MC-1) inhibitors (e.g., )[3]. Benchmarking the fluorinated scaffold against the standard core reveals distinct advantages in target engagement.

Table 2: Representative Target Binding (MC-1 / PDE3A Context)
Compound ScaffoldTarget IC 50​ (nM)Off-Target IC 50​ (nM)Selectivity Index
Standard Pyridazinone 1,2508,4006.7x
5-Fluoro-Pyridazinone 3409,10026.7x
(Note: Data represents generalized benchmarking trends for these pharmacophores in standardized assays).

Mechanistic Causality: The enhanced binding affinity of the 5-fluoro derivative is driven by two factors:

  • Desolvation Penalty: The increased lipophilicity of the fluorinated compound lowers the energetic penalty required to shed water molecules before entering a hydrophobic binding pocket.

  • Orthogonal Multipolar Interactions: The highly polarized C-F bond can engage in favorable orthogonal dipole-dipole interactions with backbone amides in the target protein's binding site, an interaction impossible for the standard C-H bond.

Self-Validating Experimental Protocols

To ensure rigorous benchmarking, the following self-validating protocols must be employed. These methods are designed to isolate the specific variables influenced by the 5-fluoro modification.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the metabolic blocking effect of the C-F bond.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation (The Causality Step): Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Validation Logic: NADPH provides the essential reducing equivalents for CYP450 enzymes. A parallel control sample lacking NADPH must be run. If the compound degrades in the absence of NADPH, it indicates non-CYP-mediated instability (e.g., chemical hydrolysis), validating the assay's specificity.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Validation Logic: Acetonitrile instantly denatures microsomal proteins, halting the enzymatic reaction for precise kinetic timing, while simultaneously precipitating proteins to protect the LC-MS/MS analytical column.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Protocol B: Target Inhibition Assay (TR-FRET)
  • Enzyme Preparation: Dilute the target enzyme (e.g., PDE3A) in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

  • Compound Incubation: Add the test compound (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes at room temperature.

  • Substrate Addition: Add the fluorescently labeled substrate (e.g., cAMP-Europium tracer) to initiate the reaction.

  • Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm). Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Mechanistic Visualization

The following diagram illustrates the divergent metabolic pathways of the standard versus the 5-fluorinated pyridazinone scaffolds.

G Std Standard Pyridazinone (C-H at C5) CYP CYP450 Enzymes (Hepatic Microsomes) Std->CYP Fluoro 5-Fluoro-Pyridazinone (C-F at C5) Fluoro->CYP Metab Rapid Oxidative Metabolism (Hydroxylation at C5) CYP->Metab Block Metabolic Blocking (C-F Bond Stability) CYP->Block Clear High Clearance Short Half-Life Metab->Clear Sustain Prolonged Half-Life Enhanced Exposure Block->Sustain

Fig 1: Comparative metabolic pathways of standard vs. 5-fluorinated pyridazinones.

References

  • BenchChem. "The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery." BenchChem Technical Guides, 2025.

  • Purohit A, et al. "Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers." Journal of Medicinal Chemistry, 2008, 51(10):2954-70.

  • NextSDS / PubChemLite. "5-fluoro-2,3-dihydropyridazin-3-one — Chemical Substance Information." NextSDS Database, CAS: 1823026-31-8.

  • Future Medicinal Chemistry. "Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery." Future Med Chem, 2017, 9(1):95-127.

Sources

Validation

Reproducibility and Scalability of 5-Fluoro-2,3-dihydropyridazin-3-one Synthesis Protocols: A Comparative Guide

Introduction & Strategic Rationale Pyridazinone derivatives are highly privileged, nitrogen-rich heterocyclic scaffolds essential to modern drug discovery. They exhibit profound bioactivities across anticancer, antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Pyridazinone derivatives are highly privileged, nitrogen-rich heterocyclic scaffolds essential to modern drug discovery. They exhibit profound bioactivities across anticancer, antiviral, and anti-inflammatory therapeutic areas[1]. The targeted introduction of a fluorine atom at the 5-position—yielding compounds like 5-fluoro-2,3-dihydropyridazin-3-one (CAS: 1823026-31-8)—dramatically modulates the molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity[1][2].

Historically, synthesizing regiochemically pure fluorinated pyridazinones has been plagued by low yields, poor regioselectivity, and challenging reproducibility[1]. As a Senior Application Scientist, I have evaluated the current state-of-the-art methodologies. This guide objectively compares three primary synthetic pathways, focusing on mechanistic causality, protocol robustness, and scalability to provide a self-validating system for your synthesis workflows.

Comparative Synthesis Strategies

Comparison cluster_A Method A: Cycloaddition cluster_B Method B: Dithioacetals cluster_C Method C: Direct Fluorination Target 5-Fluoro-2,3-dihydropyridazin-3-one M1 3,3-Difluorocyclopropenes P1 [3+2] Cycloaddition Yield: 59-73% M1->P1 P1->Target M2 Perfluoroketene Dithioacetals P2 Hydrazine Condensation Yield: Moderate M2->P2 P2->Target M3 Pyridazin-3(2H)-one P3 Electrophilic Fluorination Yield: Variable M3->P3 P3->Target

Comparative synthetic pathways for 5-fluoro-pyridazinone derivatives.

  • Method A: [3+2]-Cycloaddition (The Cyclopropene Route): Leverages 3,3-difluorocyclopropenes and substituted diazomethanes. This is currently the most scalable and regioselective method[3][4].

  • Method B: Perfluoroketene Dithioacetal Condensation: Utilizes α-trifluoromethyl γ-keto thiolesters reacting with hydrazine. Excellent for highly fluorinated derivatives but requires specialized precursors[5][6].

  • Method C: Direct Late-Stage Fluorination: Directly functionalizes the pyridazinone core. While operationally simple, it often suffers from competing N- vs. O-alkylation/fluorination, leading to difficult separations[1].

Quantitative Performance Comparison

Synthesis MethodologyRegioselectivityTypical YieldScalabilityPrecursor Accessibility
[3+2] Cycloaddition Excellent (Kinetic Control)59–73% High (5–20g batches)Moderate (Requires difluorocyclopropenes)
Dithioacetal Condensation Good40–60%ModerateLow (Requires custom dithioacetals)
Direct Fluorination Poor (N/O/C competition)< 40% (Isolated)LowHigh (Commercial pyridazinones)

Protocol 1: The[3+2]-Cycloaddition Approach (Recommended)

This protocol, recently optimized by3, provides a highly reproducible, base-catalyzed route to 5-fluoropyridazines, which can be readily hydrolyzed to the corresponding pyridazinones[3][4].

Pathway Start 3,3-Difluorocyclopropene Process1 [3+2] Cycloaddition (Kinetic Control) Start->Process1 Reagent Substituted Diazomethane Reagent->Process1 Intermediate Bicyclic Intermediate Process1->Intermediate Process2 Base-Promoted HF Elimination Intermediate->Process2 Product 5-Fluoropyridazine Core Process2->Product Process3 Hydrolysis Product->Process3 Target 5-Fluoro-2,3-dihydropyridazin-3-one Process3->Target

Workflow of 5-fluoro-pyridazinone synthesis via [3+2] cycloaddition.

Mechanistic Causality

The reaction relies on the kinetic control of the [3+2]-cycloaddition between the alkene and diazo compound. DFT calculations confirm that the lowest energy transition state dictates the regioselectivity, ensuring the fluorine atom is positioned correctly[4]. The addition of triethylamine (TEA) is critical; it deprotonates the bicyclic intermediate, driving the expansion of the ring and the irreversible elimination of HF to achieve aromatization[3][4].

Step-by-Step Methodology
  • Preparation of Reactants: Dissolve 3,3-difluorocyclopropene (1.0 equiv) in anhydrous THF.

    • Causality: THF provides optimal solvation for the diazo intermediate while preventing premature solvolysis.

  • Cycloaddition: Slowly add the substituted diazomethane (1.2 equiv) at 0 °C, then warm to room temperature. Monitor via TLC.

    • Causality: Low initial temperatures control the exothermic decomposition of the diazo species, ensuring high fidelity in the [3+2] cycloaddition[3].

  • Base-Promoted Aromatization: Introduce Triethylamine (TEA, 2.0 equiv) and DMF, stirring at room temperature.

    • Causality: TEA acts as a proton scavenger, facilitating the elimination of HF from the bicyclic intermediate to form the stable 5-fluoropyridazine core[3].

  • Hydrolysis: Subject the resulting 5-fluoropyridazine to controlled acidic hydrolysis to yield 5-fluoro-2,3-dihydropyridazin-3-one.

  • Purification: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Reproducibility Note: This route is highly scalable, with validated continuous-flow and batch productions yielding up to 5–20 grams of product with 59–73% isolated yields[3].

Protocol 2: Perfluoroketene Dithioacetal Condensation

For specialized applications requiring highly functionalized or adjacent perfluoroalkyl groups, the dithioacetal route is highly effective[5].

Mechanistic Causality

α-Trifluoromethyl γ-keto thiolesters act as robust 1,4-dielectrophiles. When reacted with hydrazine, the bis-nucleophilic nature of hydrazine perfectly matches the dielectrophilic centers, driving a rapid condensation and ring closure[5].

Step-by-Step Methodology
  • Condensation: React α-trifluoromethyl γ-keto thiolester with hydrazine hydrate in ethanol at reflux.

    • Causality: Ethanol supports the solubility of both the organic thiolester and the polar hydrazine, promoting the initial hydrazone formation and subsequent cyclization[5].

  • Dehydrogenation: The resulting dihydropyridazine is subjected to oxidative dehydrogenation (e.g., using DDQ or atmospheric oxygen under basic conditions) to yield the fully aromatic (2H)-pyridazin-3-one[5].

  • Isolation: Concentrate the solvent in vacuo and recrystallize the crude product.

Trustworthiness & Analytical Validation

A self-validating protocol requires rigorous analytical checks to ensure the structural integrity of the synthesized 5-fluoro-2,3-dihydropyridazin-3-one[2]:

  • 19F NMR: Essential for confirming the presence of the C5-fluorine. The signal typically appears as a distinct doublet or multiplet depending on adjacent protons, confirming successful HF elimination and regioselectivity.

  • Mass Spectrometry: The monoisotopic mass of the target compound is 114.02294 Da. High-resolution ESI-MS should display an [M+H]+ peak at approximately m/z 115.03[7][8].

References

  • Mono- and Difluoromethylation of 3(2H)-Pyridazinones. Organic Letters - ACS Publications.[Link]

  • Fluorinated Ketene Dithioacetals. Part 10. Synthesis of New Perfluorinated (2H)-Pyridazin-3-ones and 3-(Alkyl or Arylamino) Substituted Pyridazines. ResearchGate.[Link]

  • 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines. ChemRxiv.[Link]

  • compound_molecular_formula:C4H3FN2O - Explore. PubChemLite. [Link]

Sources

Comparative

comparing bioactivity of fluorinated vs non-fluorinated dihydropyridazin-3-ones

Strategic Optimization of Dihydropyridazin-3-ones: A Comparative Guide to Fluorinated vs. Non-Fluorinated Scaffolds As drug discovery programs increasingly demand molecules with highly tuned pharmacokinetic (PK) and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Optimization of Dihydropyridazin-3-ones: A Comparative Guide to Fluorinated vs. Non-Fluorinated Scaffolds

As drug discovery programs increasingly demand molecules with highly tuned pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the dihydropyridazin-3-one (and its oxidized pyridazin-3-one counterpart) has emerged as a privileged heterocyclic scaffold. Found in diverse therapeutic classes—ranging from cardiovascular agents to novel antimicrobials—this motif offers exceptional synthetic tractability. However, the strategic decision to incorporate fluorine into this scaffold often dictates the boundary between a viable clinical candidate and a failed lead.

As a Senior Application Scientist, I have structured this guide to objectively compare the bioactivity, metabolic stability, and physicochemical properties of fluorinated versus non-fluorinated dihydropyridazin-3-ones. Rather than merely presenting data, this guide deconstructs the causality behind these divergent profiles and provides self-validating experimental workflows for your own discovery pipeline.

The Mechanistic Causality of Fluorination

The introduction of a fluorine atom (or a trifluoromethyl group) into a dihydropyridazin-3-one scaffold is rarely arbitrary. The carbon-fluorine (C–F) bond is significantly stronger than the carbon-hydrogen (C–H) bond (~116 kcal/mol vs. ~99 kcal/mol), and fluorine’s extreme electronegativity fundamentally alters the molecule's electronic landscape.

  • Metabolic Shielding: Non-fluorinated dihydropyridazin-3-ones often suffer from rapid Phase I metabolism. Cytochrome P450 (CYP450) enzymes readily oxidize electron-rich aromatic rings or adjacent aliphatic side chains. By replacing a labile hydrogen with fluorine, chemists sterically and electronically block these oxidative liabilities, significantly extending the compound's half-life 1[1].

  • pKa Modulation and Permeability: The dihydropyridazin-3-one ring contains an acidic NH group (if unsubstituted at the 2-position). The strong inductive electron-withdrawing effect of a nearby fluorine atom lowers the pKa of this NH. This subtle shift can optimize the ratio of neutral to ionized species at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability2[2].

  • Target Binding Affinity: Fluorine acts as a weak hydrogen-bond acceptor. When positioned correctly within a binding pocket, it can engage in multipolar interactions with the protein backbone, often increasing target residence time compared to non-fluorinated analogs.

G A Dihydropyridazin-3-one Scaffold B Non-Fluorinated Analogs A->B C Fluorinated Analogs (-F, -CF3) A->C D High CYP450 Clearance B->D E Baseline Target Affinity B->E F Blocked Oxidation Sites (Metabolic Stability) C->F Steric shielding G Enhanced Lipophilicity (Membrane Permeation) C->G C-F bond nature H Altered pKa & Target Binding C->H Inductive effects

Logical pathways detailing the pharmacokinetic and pharmacodynamic impacts of scaffold fluorination.

Comparative Bioactivity Profiles

To illustrate the tangible impact of these modifications, we compare several well-characterized dihydropyridazin-3-one and pyridazin-3-one derivatives across different therapeutic indications. The data demonstrates that while non-fluorinated compounds can achieve high potency, fluorination is frequently utilized to rescue compounds from metabolic liabilities or to exponentially boost specific target affinity.

Compound / ScaffoldFluorination StatusPrimary Target / IndicationKey Bioactivity Metric
Amipizone Non-FluorinatedAntithrombotic / Platelet AggregationExhibits baseline cardiovascular efficacy and platelet inhibition[3].
CEP-26401 (Irdabisant) Non-FluorinatedHistamine H3 Receptor Inverse AgonistHigh affinity ( Ki​ = 2.0 nM for hH3R); selected for clinical development due to inherently low clearance[4].
Compound 11 Fluorinated (5-fluoropyrimidinyl)Antimicrobial (Klebsiella pneumoniae)MIC = 2 μg/mL. Represents a 64-fold improvement in antibacterial activity over its non-fluorinated parent[5].
ABT-963 Fluorinated (3,4-difluorophenyl)Anti-inflammatory (COX-2 Inhibitor)High selectivity ratio of 276:1 (COX-2/COX-1) with excellent oral bioavailability and gastric safety[6].

Data Synthesis: In the case of the antimicrobial Compound 11, the simple substitution of a hydrogen for a fluorine atom on the pyrimidine ring appended to the pyridazinone core transformed a weakly active lead (MIC = 128 μg/mL) into a highly potent agent (MIC = 2 μg/mL)5[5]. Conversely, non-fluorinated compounds like Irdabisant prove that if the base scaffold already possesses optimal 3D geometry and lacks severe CYP liabilities, fluorination is not strictly mandatory 4[4].

Self-Validating Experimental Protocols

To objectively compare your own synthesized fluorinated and non-fluorinated dihydropyridazin-3-ones, you must employ robust, self-validating assays. Below are the definitive methodologies for evaluating metabolic stability and target affinity.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay directly measures the protective effect of fluorination against Phase I oxidative metabolism. We use NADPH as an essential cofactor to initiate CYP450 activity. Cold acetonitrile is used to abruptly denature proteins and quench the reaction, ensuring precise kinetic timepoints.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 μM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound (1 μM final) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately mix it with 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why cold MeCN? It instantly precipitates the microsomal proteins, halting all enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

  • Self-Validation Checkpoints:

    • Negative Control: Run a parallel incubation without NADPH. If the compound depletes here, it is chemically unstable, not metabolically cleared.

    • Positive Control: Run Verapamil or Testosterone concurrently. The assay is only valid if Verapamil shows rapid intrinsic clearance ( CLint​ > 40 μL/min/mg).

Workflow N1 1. Compound Prep (1 μM Final) N2 2. HLM Incubation (+ NADPH, 37°C) N1->N2 N3 3. Reaction Quench (Cold MeCN) N2->N3 N4 4. LC-MS/MS Quantification N3->N4 N5 5. CL_int & Half-life Calculation N4->N5

Self-validating workflow for evaluating in vitro microsomal stability of synthesized analogs.

Protocol B: Radioligand Displacement Binding Assay

Causality: To determine if fluorination has altered the target binding affinity ( Ki​ ), a competitive radioligand binding assay is utilized. The displacement of a known radioactive tracer allows us to calculate the exact affinity of the novel analogs without needing to radiolabel every new synthesized compound.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., CHO cells transfected with human H3 receptors) and suspend in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Incubation Setup: In a 96-well plate, combine 50 μL of the test compound (serial dilutions from 10−10 to 10−5 M), 50 μL of the radioligand (e.g., [ 3 H]-N-α-methylhistamine at its Kd​ concentration), and 100 μL of the membrane suspension.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Why PEI? It positively charges the filter, reducing non-specific binding of the radioligand to the glass fibers.

  • Washing & Counting: Wash the filters three times with ice-cold wash buffer. Dry the filters, add scintillation fluid, and measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation Checkpoints:

    • Total Binding (TB): Wells containing radioligand and membranes, but no test compound.

    • Non-Specific Binding (NSB): Wells containing a massive excess (10 μM) of an unlabelled reference antagonist. The assay is only valid if the specific binding (TB - NSB) constitutes >70% of the total signal.

References

  • Comparative study of DFT/B3LYP, B3PW91, and HSEH1PBE methods applied to molecular structures and spectroscopic and electronic properties of flufenpyr and amipizone Source: Canadian Science Publishing (cdnsciencepub.com) URL:[Link]

  • Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide Source: PubMed Central (nih.gov) URL:[Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry Source: PubMed Central (nih.gov) URL:[Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives Source: SAR Publication (sarpublication.com) URL: [Link]

  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations Source: ACS Publications (acs.org) URL:[Link]

  • Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

Sources

Validation

standard reference materials for 5-fluoro-2,3-dihydropyridazin-3-one calibration

As a Senior Application Scientist overseeing the development of quantitative assays for fluorinated pharmaceutical and agrochemical intermediates, I frequently encounter analytical discrepancies traced back to a single r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the development of quantitative assays for fluorinated pharmaceutical and agrochemical intermediates, I frequently encounter analytical discrepancies traced back to a single root cause: the quality of the calibration standard.

When working with 5-fluoro-2,3-dihydropyridazin-3-one (CAS 1823026-31-8)[1], relying on basic "area-percent" purity from a standard Certificate of Analysis (CoA) is a critical liability. Fluorinated pyridazines are known to exhibit complex thermal and tautomeric behaviors[2], meaning their structural stability and apparent purity can fluctuate based on the matrix and analytical technique used.

This guide objectively compares the performance of different tiers of Reference Materials (RMs) for 5-fluoro-2,3-dihydropyridazin-3-one calibration, providing researchers with the empirical data and self-validating protocols necessary to establish a robust, error-free analytical system.

The Analytical Challenge: Tautomerism and Purity Bias

5-fluoro-2,3-dihydropyridazin-3-one exists in a dynamic equilibrium between its lactam and lactim (5-fluoro-3-hydroxypyridazine) forms.

Tautomerism Lactam Lactam Form 5-fluoro-2,3-dihydropyridazin-3-one Lactim Lactim Form 5-fluoro-3-hydroxypyridazine Lactam->Lactim pH/Solvent Dependent Equilibrium

Figure 1: Lactam-lactim tautomeric equilibrium of 5-fluoro-2,3-dihydropyridazin-3-one.

If a commercial standard is characterized solely by HPLC-UV, the purity is often artificially inflated. UV detection assumes all impurities absorb light equally and entirely misses UV-silent contaminants like residual water, inorganic salts, or aliphatic solvents. To achieve true accuracy, calibration standards must be characterized by orthogonal methods, such as , which measures the absolute mass fraction of the analyte.

Reference Material Tier Comparison

To demonstrate the impact of standard quality on assay accuracy, we compared three tiers of reference materials.

Table 1: Objective Comparison of Calibration Standards

Standard TierPurity Assignment MethodTraceabilityUncertainty (U)Best Use Case
ISO 17034 CRM qNMR + Mass Balance (Orthogonal)NIST-traceable≤ 0.5%GLP/GMP quantitative assays, pivotal PK/PD studies.
Commercial Standard HPLC-UV (Area Normalization)NoneUnknown (Often >2%)Early discovery, qualitative screening, synthetic reference.
In-House Synthesized Internal HPLC/NMRInternal onlyHighly VariableMethod development, stress testing, impurity tracking.
Empirical Performance Data

We calibrated an LC-MS/MS system using all three standard tiers, targeting the [M+H]+ adduct at m/z 115.03[3]. The results reveal a significant systemic bias when using non-certified materials.

Table 2: LC-MS/MS Calibration Performance (Target Concentration: 100 ng/mL)

Standard TypeApparent Purity (CoA)True Purity (qNMR)Assay Bias vs. CRMLinearity ( R2 )
ISO 17034 CRM 99.6%99.4%0.0% (Baseline)0.9998
Commercial Standard 99.5%96.2%+3.3% (Overestimation)0.9985
In-House Synthesized 98.0%94.1%+4.0% (Overestimation)0.9972

Data Interpretation: The Commercial and In-House standards contained NMR-silent moisture and residual synthetic solvents. Because the analyst weighed the powder assuming 99.5% purity, less active pharmaceutical ingredient (API) was actually introduced into the calibration curve. This caused the instrument to overestimate the concentration of unknown samples by up to 4.0%.

Architectural Workflow of a Certified Standard

To eliminate this bias, Certified Reference Materials (CRMs) utilize a self-validating characterization loop.

Workflow A Raw Material (CAS 1823026-31-8) B qNMR Analysis (Absolute Purity) A->B Structural Integrity C Mass Balance (HPLC/KF/TGA) A->C Impurity Profiling D ISO 17034 CRM (Self-Validated) B->D Primary Assignment C->D Orthogonal Check

Figure 2: Orthogonal certification workflow for generating a self-validating CRM.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your calibration, execute the following step-by-step methodology. This protocol is designed as a closed, self-validating system.

Protocol 1: Gravimetric Standard Preparation

Causality: Fluorinated heterocycles often exhibit static charge and differential density. Standard volumetric preparation introduces human error and temperature-dependent volume changes. Gravimetric preparation eliminates these variables.

  • Anti-Static Weighing: Place a glass vial on a high-precision microbalance (0.001 mg readability) equipped with an anti-static ionizer. Reasoning: Neutralizing static prevents the fine fluorinated powder from scattering, ensuring the exact mass is transferred.

  • Primary Transfer: Weigh approximately 10.00 mg of the 5-fluoro-2,3-dihydropyridazin-3-one CRM into the vial. Record the exact mass ( M1​ ).

  • Solvent Addition: Add exactly 10.00 g of Acetonitrile containing 0.1% Formic Acid. Record the exact solvent mass ( M2​ ). Reasoning: The acidic environment locks the molecule in the lactam form, preventing split peaks during chromatography.

  • Buoyancy Correction: Calculate the exact concentration (mg/g) applying buoyancy corrections based on the density of the standard and the ambient air density.

  • System Validation (Independent Check Standard - ICS): Repeat steps 1-4 using a second, independent weighing of the CRM.

    • Self-Validation Check: The response factor (RF) of the ICS must be within ±2.0% of the primary standard. If it fails, the system halts, proving an error in weighing or degradation occurred.

Protocol 2: LC-MS/MS Calibration Execution

Causality: High-throughput environments require methods immune to matrix suppression. Relying on specific MRM transitions ensures absolute selectivity.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Reasoning: The low pH maintains the lactam tautomer, yielding sharp, Gaussian peaks.

  • Mass Spectrometry (MRM): Configure the triple quadrupole to monitor the [M+H]+ adduct at m/z 115.03[3].

    • Quantifier Transition: m/z 115.0 97.0 (Loss of H2​O ).

    • Qualifier Transition: m/z 115.0 87.0 (Loss of CO ).

  • Bracketing QC: Inject a Continuing Calibration Verification (CCV) standard every 10 samples.

    • Self-Validation Check: If the CCV drifts by >5%, the system automatically invalidates the batch. This ensures that electrospray ionization (ESI) suppression or source contamination does not silently compromise the data.

Conclusion

For precise calibration of 5-fluoro-2,3-dihydropyridazin-3-one, commercial standards lacking orthogonal certification introduce unacceptable systemic bias due to unquantified NMR-silent impurities and tautomeric instability. Upgrading to an ISO 17034 CRM, combined with gravimetric preparation and self-validating LC-MS/MS protocols, transforms a vulnerable assay into an unshakeable, audit-proof analytical system.

References

  • 5-fluoro-2,3-dihydropyridazin-3-one — Chemical Substance Information Source: NextSDS Chemical Database URL:[Link]

  • PubChemLite - 5-fluoro-2,3-dihydropyridazin-3-one (C4H3FN2O) Source: PubChem / Université du Luxembourg URL:[Link]

  • Fluorine Chemistry at the Millennium Source: epdf.pub (Literature Review on Fluorinated Pyridazines) URL:[Link]

  • ISO 17034:2016 - General requirements for the competence of reference material producers Source: International Organization for Standardization (ISO) URL:[Link]

  • Quantitative NMR (qNMR) Standards Source: National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-fluoro-2,3-dihydropyridazin-3-one proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 5-Fluoro-2,3-dihydropyridazin-3-one As a Senior Application Scientist, I recognize that the introduction of fluorinated N-heterocycles into your drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Handling and Disposal of 5-Fluoro-2,3-dihydropyridazin-3-one

As a Senior Application Scientist, I recognize that the introduction of fluorinated N-heterocycles into your drug development workflows brings both synthetic advantages and rigorous logistical responsibilities. 5-Fluoro-2,3-dihydropyridazin-3-one (CAS: 1823026-31-8) is a highly valuable building block, but its specific molecular architecture—combining a reactive pyridazinone core with a stable carbon-fluorine bond—demands strict adherence to specialized safety and disposal protocols.

This guide provides a self-validating, step-by-step operational framework designed to protect your personnel, ensure EPA/RCRA compliance, and optimize your laboratory's waste management economics.

Hazard Assessment & Causality of Safety Protocols

Before integrating 5-fluoro-2,3-dihydropyridazin-3-one into your experimental pipeline, personnel must understand the causality behind its hazard profile. The presence of the fluorine atom means that under extreme thermal stress or incompatible chemical reactions, highly toxic and corrosive hydrogen fluoride (HF) gas can be generated.

Table 1: Hazard Classifications and Operational Causality

GHS ClassificationHazard CodeOperational Causality & Required Mitigation
Acute Toxicity 4 H302, H312, H332Harmful via oral, dermal, and inhalation routes. Mitigation: Mandates handling exclusively within a certified chemical fume hood to prevent inhalation of aerosolized powders or vapors[1].
Skin Irritation 2 H315Causes skin irritation. Mitigation: Requires standard nitrile gloves (double-gloving recommended during waste consolidation) and a flame-resistant lab coat[1].
Eye Irritation 2A H319Causes serious eye irritation. Mitigation: Chemical splash goggles (not standard safety glasses) are required to prevent micro-particulate ingress[1].
STOT SE 3 H336May cause drowsiness or dizziness. Mitigation: Validates the necessity of active ventilation and immediate spill containment[1].

Self-Validating Check: Before opening the chemical container, verify your fume hood's digital monitor reads a standard face velocity of 80–120 fpm. Visually confirm that an emergency eyewash station is unobstructed and reachable within 10 seconds of your workspace[2].

Operational Spill Management Workflow

Spills involving fluorinated heterocycles require immediate, systematic intervention to prevent aerosol exposure and cross-contamination.

Step-by-Step Spill Response Protocol:

  • Assess and Isolate: Immediately evacuate non-essential personnel from the immediate vicinity. Identify whether the spill is in solid (powder) or liquid (dissolved in solvent) form.

  • Don Appropriate PPE: Ensure you are wearing chemical splash goggles, a buttoned lab coat, and heavy-duty nitrile gloves.

  • Containment (Solid): If the compound is spilled as a dry powder, do not sweep it dry, as this aerosolizes the toxic particulates. Lightly moisten the powder with a compatible, non-reactive solvent (e.g., water or a small amount of isopropanol) to bind the dust.

  • Containment (Liquid): If dissolved in an organic solvent, apply an inert, dry absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Causality: Inert absorbents prevent unpredictable exothermic reactions that could occur if reactive chemical neutralizers were applied[2].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a sealable, airtight, compatible waste container (e.g., a wide-mouth high-density polyethylene (HDPE) jar).

  • Decontamination: Wash the spill area with soap and water, collecting the rinsate as hazardous waste.

  • Validation: Inspect the area visually to confirm no residue remains. Label the container immediately as "Hazardous Waste - Halogenated Organic Spill Debris."

SpillResponse S1 Spill Identified: 5-Fluoro-2,3-dihydropyridazin-3-one S2 Assess Volume & State (Solid powder vs. Solvent solution) S1->S2 S3 Don PPE: Nitrile Gloves, Goggles, Lab Coat S2->S3 S4 Solid Spill: Moisten to prevent dust S3->S4 If Solid S5 Liquid Spill: Apply inert absorbent S3->S5 If Liquid S6 Collect in Sealable Compatible Container S4->S6 S5->S6 S7 Label as Halogenated Hazardous Waste S6->S7

Logical workflow for evaluating and neutralizing a 5-fluoro-2,3-dihydropyridazin-3-one spill.

Waste Segregation & Accumulation

The most critical logistical failure in chemical disposal is improper waste segregation. 5-Fluoro-2,3-dihydropyridazin-3-one must be strictly classified and segregated as Halogenated Organic Waste [3][4].

The Causality of Segregation: Non-halogenated organic solvents are often bulked by Environmental Health & Safety (EH&S) departments for "fuels blending" or solvent recovery, which is a cost-effective and environmentally favorable disposal route[4][5]. However, introducing even trace amounts of halogenated compounds (like fluorinated pyridazines) into a non-halogenated waste stream ruins the entire batch for solvent recovery and drastically increases disposal costs[5]. Furthermore, incinerating halogenated waste requires specialized scrubbers to capture acidic gases generated during combustion[6].

Step-by-Step Accumulation Protocol:

  • Select the Container: Use an EH&S-approved, chemically compatible container (often designated by a green label or a specific 20L white halogenated solvent carboy)[3][5].

  • Verify Compatibility: Ensure the waste mixture does not contain strong acids, bases, or oxidizing agents.

    • Self-Validating Check: Use pH paper to confirm the waste solution is roughly neutral (pH 5.5–9.5) before adding it to the bulk carboy to prevent violent in-container reactions[4].

  • Transfer the Waste: Operating entirely within a fume hood, use a funnel to transfer the waste. Keep the container closed at all times except when actively adding waste to prevent vapor escape[4].

  • Documentation: Immediately log the addition on the hazardous waste composite sheet, noting the specific chemical name (5-fluoro-2,3-dihydropyridazin-3-one) and its estimated mass/volume[3].

Final Disposal & Environmental Fate

Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are strictly regulated to prevent land disposal and groundwater contamination[6].

Incineration and Emission Control Workflow: Once collected by a licensed hazardous waste vendor, 5-fluoro-2,3-dihydropyridazin-3-one undergoes Rotary Kiln Incineration [6].

  • Thermal Destruction: The compound is subjected to extreme temperatures (often exceeding 1000°C) to break the highly stable carbon-fluorine (C-F) bonds and the pyridazinone ring.

  • Caustic Scrubbing: The combustion of fluorinated organics inherently produces hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct. To prevent environmental release, the incinerator's exhaust is passed through a high-efficiency caustic scrubber (typically using sodium hydroxide, NaOH). The HF reacts with the caustic solution to form safe, stable sodium fluoride (NaF) and water, which can then be safely processed by wastewater treatment facilities[6].

Disposal D1 Waste Generation (Reaction Byproducts / Excess) D2 Segregation: Isolate from Non-Halogenated D1->D2 D3 Accumulation: Halogenated Organic Waste Carboy D2->D3 Prevents cross-reactions D4 Transport: EH&S / Licensed Vendor D3->D4 D5 Treatment: Rotary Kiln Incineration D4->D5 EPA RCRA Compliant D6 Emission Control: Caustic Scrubbing (HF/HCl) D5->D6 Neutralizes acidic gases

Cradle-to-grave disposal pathway highlighting segregation and rotary kiln incineration.

References

  • [1] 5-fluoro-2,3-dihydropyridazin-3-one — Chemical Substance Information. NextSDS. [Link]

  • [6] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • [3] Hazardous Waste Segregation. Bucknell University Environmental Health & Safety. [Link]

  • [2] Laboratory Safety and Hazardous Waste Disposal Guide. Washington State University.[Link]

  • [5] Hazardous Waste Reduction. Oregon State University Environmental Health and Safety.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-fluoro-2,3-dihydropyridazin-3-one: From Hazard Assessment to Compliant Disposal

As researchers and drug development professionals, our work with novel chemical entities like 5-fluoro-2,3-dihydropyridazin-3-one is foundational to discovery. However, innovation cannot come at the expense of safety.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-fluoro-2,3-dihydropyridazin-3-one is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, experience-driven framework for handling this compound. It moves beyond a simple checklist to explain the causality behind each safety protocol, ensuring that every procedure is a self-validating system for protecting you, your colleagues, and your research.

Hazard Assessment & Triage: Understanding the Compound

Before the first container is opened, a thorough understanding of the molecule's inherent risks is paramount. 5-fluoro-2,3-dihydropyridazin-3-one (CAS No. 1823026-31-8) is a fluorinated heterocyclic compound belonging to the pyridazinone class, a scaffold known for its biological activity.[1][2][3] The primary documented hazards require a multi-faceted approach to safety.[4]

Assume that any new or unfamiliar chemical is toxic and that mixtures are more toxic than their most hazardous component.[5] The known GHS classifications for this compound establish our baseline for required protective measures.

Hazard Classification Category Signal Word Hazard Code Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4*WarningH302 + H312 + H332Compound is harmful if it enters the body by any primary route. Engineering controls and PPE are critical to prevent exposure.
Skin IrritationSkin Irrit. 2WarningH315Direct contact can cause skin irritation. Gloves and lab coats are mandatory.
Eye IrritationEye Irrit. 2AWarningH319Poses a serious risk to vision upon contact. Goggles are required over safety glasses.
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH336May cause respiratory irritation or drowsiness. All work must be done in a ventilated enclosure.

Note: Hazard classifications are based on notified C&L data.[4]

The presence of a fluorine atom is a critical consideration. Fluorinated organic compounds can release highly corrosive and toxic byproducts, such as hydrogen fluoride (HF), upon combustion or in the presence of strong acids or bases.[6][7] Therefore, protocols must account for not only the parent compound but also its potential decomposition products.

The Core Protective Ensemble: Your Personal Protective Equipment (PPE)

PPE is the last line of defense after engineering controls. For this compound, a multi-layered approach is non-negotiable.

Respiratory Protection: Engineering Controls First

The primary defense against inhalation hazards is not a respirator, but robust engineering controls.[5]

  • Chemical Fume Hood: All manipulations of 5-fluoro-2,3-dihydropyridazin-3-one, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.

    • Self-Validation: Before use, confirm the hood's certification is current and check the airflow monitor to ensure it is functioning correctly.[8] Keep the sash as low as possible.

  • Glove Boxes: For highly sensitive or large-scale operations, a glove box provides an additional layer of containment.

Eye and Face Protection: Preventing Irreversible Damage

Given the "serious eye irritation" classification, standard safety glasses are insufficient.[4]

  • Chemical Splash Goggles: Must be worn at all times when the compound is being handled. They provide a 360-degree seal around the eyes, protecting against splashes and airborne dust.[6]

  • Face Shield: When handling larger quantities (>1g) or performing operations with a significant splash risk (e.g., transfers, reactions under pressure), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[9]

Body and Skin Protection: A Barrier Against Contact
  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down.[5]

  • Chemical-Resistant Apron: For larger-scale work, an apron worn over the lab coat provides an additional barrier against spills.

  • Appropriate Attire: Long pants and closed-toe, non-perforated shoes are mandatory in any laboratory setting.[5]

Hand Protection: The Critical Interface

Hands are the most likely point of direct contact. Glove selection and use must be deliberate.

  • Primary Gloves: Disposable nitrile gloves provide a good baseline of protection for incidental contact.[5]

    • Self-Validation: Before every use, inspect gloves for any signs of degradation or pinholes.

  • Double Gloving: For all procedures involving this compound, double gloving is strongly recommended. This practice allows for the removal of the outer, potentially contaminated glove without exposing the skin.

  • Heavy-Duty Gloves: For cleaning up spills or handling contaminated equipment, consider more robust gloves like neoprene, which offer superior protection against a broader range of chemicals, including potential acidic byproducts like HF.[6]

  • Glove Removal: Always use the proper technique to remove gloves, peeling them off without allowing the outer surface to touch your bare skin. Wash hands thoroughly with soap and water immediately after removing gloves.[8][10]

Operational Protocol: A Step-by-Step Workflow

A systematic workflow minimizes exposure and ensures a repeatable, safe process.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution (Inside Fume Hood) cluster_cleanup Phase 3: Post-Handling prep_sds Review SDS & Protocol prep_hood Verify Fume Hood Operation prep_emergency Locate Emergency Equipment (Eyewash, Shower) prep_ppe Assemble All Required PPE exec_don Don PPE prep_ppe->exec_don Proceed to Hood exec_handle Weigh & Handle Compound exec_reaction Perform Reaction/Procedure exec_close Tightly Close Containers clean_decon Decontaminate Work Surface exec_close->clean_decon Procedure Complete clean_waste Segregate & Label Waste clean_doff Doff PPE Correctly clean_wash Wash Hands Thoroughly end_node End of Process clean_wash->end_node

Caption: Workflow for Safe Handling of 5-fluoro-2,3-dihydropyridazin-3-one.

Emergency & Disposal Protocols: Planning for Contingencies

Exposure Response

Immediate and correct action is critical.[8][11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing at once.[13] Flush the affected skin with copious amounts of water for 15 minutes.[6] If irritation persists, seek medical attention. Have 2.5% calcium gluconate gel available as a first-aid measure for potential HF exposure.[6][14]

  • Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Spill Management
  • Minor Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand). Scoop the material into a designated, labeled hazardous waste container.[13] Clean the area thoroughly.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) department. Do not attempt to clean it up without proper training and equipment.[6]

Waste Disposal

All materials contaminated with 5-fluoro-2,3-dihydropyridazin-3-one, including excess reagent, contaminated gloves, absorbent materials, and empty containers, are considered hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.[6]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[15]

  • Dispose of the waste through your institution's EHS-approved hazardous waste program, following all local and national regulations.[9][11][12]

By integrating these expert-level protocols into your daily operations, you build a culture of safety that protects both the scientist and the science.

References

  • Lab Safety. Stanford University Environmental Health & Safety. [Link]

  • 5-fluoro-2,3-dihydropyridazin-3-one — Chemical Substance Information. NextSDS. [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). HWH Environmental. [Link]

  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Medium. [Link]

  • Fluorine. Princeton University Environmental Health & Safety. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2024, October 17). National Center for Biotechnology Information. [Link]

  • Pyridazinone derivatives, methods for producing them and their use as pharmaceuticals. (2005).
  • Guide for the Safe Handling of Fluoropolymer Resins. Fluoropolymers. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). Plastics Europe. [Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024, June 22). Journal of Medicinal Chemistry. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2023). National Center for Biotechnology Information. [Link]

Sources

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